Product packaging for Ammonium decanoate(Cat. No.:CAS No. 16530-70-4)

Ammonium decanoate

Cat. No.: B103432
CAS No.: 16530-70-4
M. Wt: 189.3 g/mol
InChI Key: CJIAXHWXANNZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium decanoate is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO2 B103432 Ammonium decanoate CAS No. 16530-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.H3N/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIAXHWXANNZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167883
Record name Ammonium decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16530-70-4
Record name Decanoic acid, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16530-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016530704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ammonium Decanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate is an amphiphilic molecule consisting of a ten-carbon hydrophobic tail and a hydrophilic ammonium carboxylate head group. This structure imparts surfactant properties, making it a subject of interest in various chemical and industrial applications, including the formation of micelles and vesicles. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, methodologies for its synthesis, and expected spectroscopic characteristics.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 16530-70-4[1][2]
Molecular Formula C₁₀H₂₃NO₂[1]
Molecular Weight 189.30 g/mol [3]
IUPAC Name azanium;decanoate[3]
Structure A ten-carbon chain with a carboxylate group (COO⁻) ionically bonded to an ammonium cation (NH₄⁺)[3]

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compoundDecanoic Acid (for comparison)Source
Melting Point Data not available in searched literature.31.6 °CN/A
Boiling Point 269.6°C at 760 mmHg270 °C[1]
Density Data not available in searched literature.0.893 g/cm³ at 25 °CN/A
Solubility Soluble in water. A mixture of ethanol and water (e.g., 3:1 v/v) can be used for recrystallization.Soluble in organic solvents.[3]
Flash Point 121.8°C147 °C[1]
Vapor Pressure 0.00355 mmHg at 25°CN/A[1]
Critical Micelle Concentration (CMC) Approximately 8 mM in aqueous solution. The exact value is sensitive to solution conditions such as pH and ionic strength.N/A[3]

Experimental Protocols

Synthesis of this compound via Neutralization

The most common method for synthesizing this compound is through the direct acid-base neutralization of decanoic acid with ammonium hydroxide.

Materials:

  • Decanoic acid

  • Aqueous ammonium hydroxide

  • Ethanol

  • Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel)

  • Heating mantle

  • Crystallization dish

Procedure:

  • Dissolve decanoic acid in ethanol in a beaker, typically at an elevated temperature (e.g., 60°C) to ensure complete dissolution.

  • While stirring the solution, add a slight molar excess of aqueous ammonium hydroxide dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Continue stirring the reaction mixture for a sufficient period to ensure the neutralization is complete.

  • The resulting solution contains this compound. To isolate the product, the solvent can be removed under reduced pressure.

  • For purification, recrystallization can be performed. An effective solvent system is a mixture of ethanol and water (e.g., 3:1 v/v). Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry them appropriately.

This method typically yields this compound with a purity of ≥98% and a yield in the range of 85–92%.[3]

Mandatory Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Decanoic_Acid Decanoic Acid Dissolution Dissolve Decanoic Acid in Ethanol (60°C) Decanoic_Acid->Dissolution Ammonium_Hydroxide Ammonium Hydroxide Neutralization Slow Addition & Neutralization Ammonium_Hydroxide->Neutralization Dissolution->Neutralization Isolation Solvent Removal Neutralization->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Ammonium_Decanoate This compound Purification->Ammonium_Decanoate

Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Sample This compound Sample FTIR_Acquisition Acquire FTIR Spectrum Sample->FTIR_Acquisition NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample->NMR_Acquisition FTIR_Analysis Identify Functional Group Vibrations (N-H, C-H, C=O) FTIR_Acquisition->FTIR_Analysis NMR_Analysis Determine Chemical Shifts and Coupling Constants NMR_Acquisition->NMR_Analysis

Workflow for spectroscopic analysis.
Expected Spectroscopic Data

While specific experimental spectra for this compound were not found in the literature search, the expected features can be predicted based on its molecular structure.

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

  • N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium cation.

  • C-H stretching: Sharp bands between 2850 and 3000 cm⁻¹ from the alkyl chain.

  • C=O stretching: A strong absorption band around 1550-1610 cm⁻¹ for the carboxylate anion.

  • N-H bending: A band around 1400-1500 cm⁻¹.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra would provide information about the carbon-hydrogen framework.

  • ¹H NMR:

    • A broad signal for the ammonium protons.

    • A triplet around 0.9 ppm for the terminal methyl group (CH₃).

    • A multiplet around 1.2-1.6 ppm for the methylene groups (CH₂) of the alkyl chain.

    • A triplet around 2.2 ppm for the methylene group adjacent to the carboxylate group.

  • ¹³C NMR:

    • A signal for the carboxylate carbon around 180 ppm.

    • A series of signals for the methylene carbons of the alkyl chain between 20 and 40 ppm.

    • A signal for the terminal methyl carbon around 14 ppm.

Signaling Pathways

No information regarding the involvement of this compound in biological signaling pathways was identified in the literature search. Its primary characterization is as a surfactant.

References

Synthesis of High-Purity Ammonium Decanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity ammonium decanoate, a long-chain fatty acid salt with applications in various fields, including pharmaceuticals and material science. This document details the underlying chemical principles, optimized experimental protocols for synthesis and purification, and methods for analytical characterization to ensure a high degree of purity.

Core Synthesis: Neutralization of Decanoic Acid

The most direct and widely employed method for the synthesis of this compound is the acid-base neutralization reaction between decanoic acid and a suitable ammonia source. This reaction is typically carried out in a controlled laboratory setting to achieve high yield and purity.

The fundamental reaction involves the transfer of a proton from the carboxylic acid group of decanoic acid to ammonia, forming the ammonium cation and the decanoate anion, which are ionically bonded.

Reaction Scheme:

CH₃(CH₂)₈COOH + NH₃ → CH₃(CH₂)₈COO⁻NH₄⁺

Two primary sources of ammonia are utilized in this process: aqueous ammonium hydroxide (NH₄OH) and anhydrous ammonia gas (NH₃). The choice between these reagents often depends on the scale of the synthesis and the desired control over reaction conditions. For laboratory-scale synthesis, aqueous ammonium hydroxide is commonly preferred due to its ease of handling.

Key Reaction Parameters

Precise control over several parameters is crucial for maximizing the yield and purity of the final product. These include:

  • Temperature: The reaction is typically conducted at an elevated temperature, for example, 60°C, to ensure the dissolution of decanoic acid and to facilitate the reaction kinetics.

  • pH: Maintaining a specific pH range, generally between 8 and 10, is critical to ensure the complete neutralization of the decanoic acid.[1]

  • Rate of Addition: The gradual, dropwise addition of the ammonium hydroxide solution to the dissolved decanoic acid allows for better control of the reaction temperature and pH.

  • Molar Ratio: A slight molar excess of the ammonia source is often used to drive the reaction to completion and ensure that all the decanoic acid is converted to its ammonium salt.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of high-purity this compound.

Synthesis of this compound via Neutralization

This protocol describes a laboratory-scale synthesis using decanoic acid and aqueous ammonium hydroxide.

Materials:

  • Decanoic Acid (C₁₀H₂₀O₂)

  • Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution

  • Ethanol (C₂H₅OH), 95%

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • pH meter or pH indicator strips

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a specific molar quantity of decanoic acid in ethanol at a moderately elevated temperature (e.g., 60°C) with continuous stirring.[1]

  • In a separate beaker, prepare a dilute solution of ammonium hydroxide by adding a calculated slight molar excess of concentrated ammonium hydroxide (28-30%) to deionized water.

  • Transfer the diluted ammonium hydroxide solution to a dropping funnel.

  • Slowly add the ammonium hydroxide solution dropwise to the heated decanoic acid solution while vigorously stirring.

  • Monitor the pH of the reaction mixture continuously, maintaining it within the 8-10 range.[1]

  • After the complete addition of the ammonium hydroxide, allow the reaction to proceed for an additional 30 minutes to ensure completion.

  • The resulting solution contains crude this compound.

Purification by Recrystallization

To achieve high purity, the crude this compound is purified by recrystallization, a technique that leverages the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Materials:

  • Crude this compound

  • Ethanol (C₂H₅OH), 95%

  • Deionized Water

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Prepare a solvent mixture of ethanol and deionized water, with a common effective ratio being 3:1 (v/v).[1]

  • In an Erlenmeyer flask, add the crude this compound to a minimal amount of the hot ethanol-water solvent mixture.

  • Heat the mixture on a hot plate with stirring until the this compound is completely dissolved.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow, controlled cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[1]

  • After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for approximately 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold ethanol-water solvent to remove any remaining impurities.

  • Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation

The following table summarizes the typical quantitative data associated with the synthesis of high-purity this compound.

ParameterValueReference
Typical Yield 85–92%[1]
Achievable Purity ≥98%[1]
Recrystallization Solvent Ratio (Ethanol:Water) 3:1 (v/v)[1]
Reaction pH Range 8–10[1]
Reaction Temperature ~60°C[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of high-purity this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Dissolution Dissolve Decanoic Acid in Ethanol (60°C) Neutralization Add Ammonium Hydroxide (pH 8-10) Dissolution->Neutralization Dropwise Addition CrudeProduct Crude Ammonium Decanoate Solution Neutralization->CrudeProduct Recrystallization Dissolve in Hot Ethanol/Water (3:1) CrudeProduct->Recrystallization Transfer Cooling Slow Cooling & Ice Bath Recrystallization->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Vacuum Oven Drying Filtration->Drying PureProduct High-Purity This compound Drying->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

RecrystallizationLogic Start Crude this compound (Solid with Impurities) HotSolvent Add Hot Ethanol/Water (3:1 v/v) Start->HotSolvent Dissolved Completely Dissolved Solution (this compound & Impurities in Solution) HotSolvent->Dissolved SlowCool Slow Cooling to Room Temperature Dissolved->SlowCool Crystallization Selective Crystallization of this compound SlowCool->Crystallization IceBath Ice Bath to Maximize Precipitation Crystallization->IceBath Filtration Vacuum Filtration IceBath->Filtration FinalProduct Pure this compound (Crystals) Filtration->FinalProduct Impurities Impurities Remain in Filtrate Filtration->Impurities

Caption: Logical steps in the purification of this compound by recrystallization.

References

Determining the Critical Micelle Concentration of Ammonium Decanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate, a cationic surfactant, possesses amphiphilic properties that drive its self-assembly into micelles in aqueous solutions. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter in surfactant science, crucial for understanding and optimizing formulations in various applications, including drug delivery, solubilization, and stabilization of colloidal systems. This guide provides an in-depth overview of the common experimental techniques for determining the CMC of this compound, complete with detailed methodologies and data presentation.

Quantitative Data Summary

MethodTemperature (°C)Ionic StrengthCMC (mM)Reference
Not SpecifiedNot SpecifiedNot Specified~ 8Generic Supplier Data

Note: The lack of comprehensive, peer-reviewed data for the CMC of this compound underscores the importance of the experimental determination outlined in this guide.

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. The following sections detail the protocols for the most common techniques applicable to this compound.

Conductometric Titration

Principle: This method is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, this compound exists as individual ions (ammonium and decanoate), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to their aggregation and the binding of counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in deionized water. Ensure complete dissolution.

  • Apparatus Setup:

    • Use a calibrated conductivity meter with a dipping electrode.

    • Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker equipped with a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Immerse the conductivity electrode in the deionized water and record the initial conductivity.

    • Add small, precise aliquots of the this compound stock solution to the beaker using a micropipette or an automated titrator.

    • After each addition, allow the solution to equilibrate (approximately 1-2 minutes) and record the conductivity.

    • Continue the additions well beyond the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration (C).

    • The plot will show two linear regions with different slopes.

    • Perform linear regression on the data points in the pre-micellar and post-micellar regions.

    • The concentration at the intersection of these two lines is the CMC.

Surface Tensiometry

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the concentration of this compound increases, the surface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, ranging from well below to well above the expected CMC.

  • Apparatus Setup:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement.

    • Calibrate the instrument with deionized water.

  • Measurement Procedure:

    • Pour a sample of the this compound solution into a clean, thermostated sample vessel.

    • Allow the solution to reach thermal equilibrium (e.g., 25 °C).

    • Measure the surface tension of the solution.

    • Repeat the measurement for each prepared concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show a region of decreasing surface tension followed by a plateau.

    • The CMC is determined from the intersection of the two linear portions of the curve.

Fluorescence Spectroscopy

Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence properties of the probe, such as its emission intensity or the ratio of certain vibronic peaks, are sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the nonpolar micellar core, leading to a significant change in its fluorescence signal.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in acetone).

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a small, constant amount of the probe stock solution to each surfactant solution to achieve a final probe concentration in the micromolar range (e.g., 1 µM). Ensure the acetone volume is minimal to avoid affecting micellization.

  • Apparatus Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene).

  • Measurement Procedure:

    • Record the fluorescence emission spectrum of each sample over the appropriate wavelength range (e.g., 350-450 nm for pyrene).

    • Pay close attention to the intensities of specific emission peaks (e.g., the first, I₁, and third, I₃, vibronic peaks of pyrene).

  • Data Analysis:

    • Plot the ratio of the intensities of the third to the first vibronic peaks (I₃/I₁) of pyrene as a function of the this compound concentration.

    • Alternatively, plot the total fluorescence intensity as a function of concentration.

    • The plot will show a sigmoidal curve. The CMC is typically taken as the concentration at the inflection point or the intersection of the tangents to the two linear portions of the curve.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution (above its CMC) is titrated into a dilute solution (below its CMC), the injected micelles dissociate into monomers. This demicellization process is associated with an enthalpy change (ΔH_demicellization), which is detected by the calorimeter. The resulting titration curve shows a characteristic shape from which the CMC can be determined.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a solution of this compound in a suitable buffer at a concentration significantly above the expected CMC (e.g., 50 mM) for the injection syringe.

    • Fill the sample cell with the same buffer.

  • Apparatus Setup:

    • Use an isothermal titration calorimeter.

    • Set the experimental temperature and stirring speed.

    • Allow the system to equilibrate to a stable baseline.

  • Titration Procedure:

    • Perform a series of small, sequential injections of the concentrated this compound solution into the sample cell.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

    • The resulting isotherm will show a transition around the CMC. The CMC is typically determined by fitting the data to a suitable model or from the inflection point of the sigmoidal curve.

Mandatory Visualizations

The following diagrams illustrate the logical flow and relationships in CMC determination.

Experimental_Workflow_for_CMC_Determination start Start: Prepare Ammonium Decanoate Stock Solution method_choice Select CMC Determination Method start->method_choice conductometry Conductometric Titration method_choice->conductometry Ionic Surfactant surface_tension Surface Tensiometry method_choice->surface_tension General Purpose fluorescence Fluorescence Spectroscopy method_choice->fluorescence High Sensitivity itc Isothermal Titration Calorimetry (ITC) method_choice->itc Thermodynamic Data conduct_proc Titrate into Deionized Water & Measure Conductivity conductometry->conduct_proc st_proc Measure Surface Tension of Serial Dilutions surface_tension->st_proc fluor_proc Add Fluorescent Probe & Measure Emission Spectra fluorescence->fluor_proc itc_proc Titrate Concentrated Surfactant into Buffer & Measure Heat Change itc->itc_proc conduct_plot Plot Conductivity vs. Concentration conduct_proc->conduct_plot st_plot Plot Surface Tension vs. log(Concentration) st_proc->st_plot fluor_plot Plot I₃/I₁ or Intensity vs. Concentration fluor_proc->fluor_plot itc_plot Plot Enthalpy vs. Concentration itc_proc->itc_plot cmc_determination Determine CMC from Plot Inflection/Intersection conduct_plot->cmc_determination st_plot->cmc_determination fluor_plot->cmc_determination itc_plot->cmc_determination end End: Report CMC Value & Experimental Conditions cmc_determination->end

Caption: General experimental workflow for CMC determination.

Signaling_Pathway_Micelle_Formation sub_cmc [this compound] < CMC monomers Individual Monomers in Bulk Solution sub_cmc->monomers surface Adsorption at Air-Water Interface sub_cmc->surface at_cmc [this compound] ≥ CMC equilibrium Dynamic Equilibrium at_cmc->equilibrium micelle Micelle Formation micelle->equilibrium monomers->equilibrium equilibrium->micelle Aggregation equilibrium->monomers Dissociation

Caption: Relationship between concentration and micelle formation.

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of this compound for its application in research and development. This guide has provided a comprehensive overview of the primary experimental techniques, including detailed protocols and data analysis strategies. While a definitive, peer-reviewed CMC value for this compound under a range of conditions is not widely published, the methodologies described herein provide a robust framework for its empirical determination. For professionals in drug development and materials science, accurate CMC determination is essential for ensuring product performance, stability, and efficacy.

Structure and formation of ammonium decanoate micelles.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure and Formation of Ammonium Decanoate Micelles

Introduction

This compound is an amphiphilic molecule that exhibits self-assembly in aqueous solutions to form organized aggregates known as micelles.[1] This behavior is central to its function as a surfactant in a wide array of applications, from industrial processes to drug delivery systems. This technical guide provides a comprehensive overview of the structural characteristics and formation dynamics of this compound micelles, intended for researchers, scientists, and professionals in drug development. The guide details the thermodynamic principles governing micellization, quantitative data on micellar properties, and the experimental protocols used for their characterization.

Molecular Structure and Amphiphilicity

The fundamental principle governing the behavior of this compound is its amphiphilic nature. The molecule is composed of two distinct parts:

  • A hydrophobic tail: A ten-carbon decanoate chain (CH3(CH2)8COO-) that is nonpolar and repels water.

  • A hydrophilic head group: An ammonium cation (NH4+) associated with the carboxylate group, which is polar and readily interacts with water.[1]

This dual character drives the self-assembly process in aqueous environments to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules.[1]

Micelle Formation: The Micellization Process

In an aqueous solution, at low concentrations, this compound exists predominantly as individual monomers. As the concentration increases, a point is reached where these monomers spontaneously aggregate to form micelles. This process is known as micellization.

Driving Force: The Hydrophobic Effect

The primary driving force for micelle formation is the hydrophobic effect.[2] The aggregation of the hydrophobic tails into the micellar core reduces their contact with water. This allows the highly ordered water molecules surrounding the individual hydrocarbon chains to be released into the bulk water, leading to a significant increase in the entropy of the system. This positive entropy change is a major contributor to the spontaneity of micellization.[2][3]

Critical Micelle Concentration (CMC)

Micelle formation occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[4] Below the CMC, the surfactant molecules exist as monomers. Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles, leading to a dynamic equilibrium between monomers and the aggregated structures.[1][5] The CMC is a crucial parameter that indicates the efficiency of a surfactant.

Thermodynamics of Micellization

The process of micellization can be described by thermodynamic parameters such as the Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m).

  • Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micellization is a spontaneous process.[6]

  • Enthalpy (ΔH°m): This term can be positive or negative. For many ionic surfactants, micellization is initially endothermic (driven by entropy) and can become exothermic at higher temperatures.[6]

  • Entropy (ΔS°m): A positive ΔS°m is the primary driving force for micellization at lower temperatures, resulting from the hydrophobic effect.[3][6]

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

Factors Influencing the CMC

Several factors can influence the CMC of this compound:

  • Temperature: The effect of temperature on the CMC of ionic surfactants often shows a U-shaped curve. The CMC first decreases with increasing temperature to a minimum and then increases.[1] The minimum corresponds to the temperature at which the enthalpy of micellization is zero.[1]

  • Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant like this compound generally lowers the CMC. The added ions shield the electrostatic repulsion between the charged head groups, making it easier for the monomers to aggregate.[1]

  • Chain Length: In a homologous series of surfactants, the CMC typically decreases as the length of the hydrophobic alkyl chain increases.[3][7]

Micelle_Formation_Process cluster_Monomers Below CMC cluster_Equilibrium At/Above CMC Monomer1 Monomer Concentration Increase Surfactant Concentration Monomer2 Monomer Monomer3 Monomer Micelle Micelle Monomer_Eq Monomer Micelle->Monomer_Eq Dynamic Equilibrium Concentration->Micelle Hydrophobic Effect

This compound monomers self-assemble into micelles above the CMC.

Structure of this compound Micelles

Once formed, this compound micelles adopt a specific structure to maintain thermodynamic stability.

  • Core-Shell Structure: The micelles have a core-shell structure. The hydrophobic decanoate tails are sequestered in the core, creating a nonpolar, oil-like microenvironment. The hydrophilic ammonium carboxylate head groups form a shell on the outer surface, interacting with the surrounding aqueous solution.[1]

  • Shape and Size: The shape of the micelles can vary depending on factors like concentration, temperature, and ionic strength. They are often spherical but can also form elongated, rod-like, or cylindrical structures.[1][8] The aggregation number (N), which is the average number of monomers in a single micelle, is a key parameter characterizing micelle size.[9]

Quantitative Data

The following table summarizes key quantitative data related to decanoate micelles. Note that specific values for this compound are less common in the literature than for sodium decanoate, which is often used as a comparable model.

ParameterValueConditionsSurfactantReference
Critical Micelle Concentration (CMC) ~50 mMIn waterSodium Decanoate[10]
Critical Micelle Concentration (CMC) 50-100 mMpH > 8.5Decanoic Acid/Decanoate[11]
Aggregation Number (N) 61 - 7716 - 35 °CAmmonium Dodecyl Sulfate[9]

Note: The aggregation number for Ammonium Dodecyl Sulfate is provided as an illustrative example for a similar anionic surfactant with an ammonium counterion.

Experimental Protocols

The determination of the CMC is a fundamental experiment in surfactant science. One of the most common and reliable methods is conductometry.

Determination of CMC by Conductivity Measurement

Principle: This method is suitable for ionic surfactants like this compound. The specific conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the conductivity continues to increase but with a significantly lower slope. This is because the newly formed micelles are much larger aggregates with a lower overall mobility per monomer, and a fraction of the counterions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is determined from the point of intersection of the two linear portions of the conductivity vs. concentration plot.[12][13][14]

Apparatus:

  • Conductivity meter and conductivity cell

  • Thermostatic water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water with a concentration well above the expected CMC.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations by diluting the stock solution.

  • Temperature Control: Place the conductivity cell in a thermostatic bath to maintain a constant temperature (e.g., 25°C), as conductivity is temperature-dependent.[12]

  • Measurement:

    • Measure the conductivity of the deionized water first.

    • Starting with the most dilute solution, measure the conductivity of each prepared sample. Ensure the solution has reached thermal equilibrium before taking a reading.[12]

    • Rinse the conductivity cell thoroughly with the next solution to be measured before immersing it for the reading.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (c).

    • The plot will show two distinct linear regions.

    • Perform a linear regression on the data points in the pre-micellar region and the post-micellar region.

    • The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).[14]

Experimental_Workflow cluster_Prep Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis A Prepare Stock Solution (this compound) B Perform Serial Dilutions A->B C Calibrate & Thermostat Conductivity Meter B->C D Measure Conductivity of Each Dilution C->D E Plot Conductivity vs. Concentration D->E F Identify Two Linear Regions E->F G Determine Intersection Point (CMC) F->G

Workflow for determining the CMC using conductivity measurements.

Conclusion

The self-assembly of this compound into micelles is a complex process governed by the principles of thermodynamics, primarily the hydrophobic effect. The structure of these micelles, characterized by a hydrophobic core and a hydrophilic shell, allows for their versatile application. Key parameters such as the Critical Micelle Concentration and aggregation number define the behavior of these systems and can be precisely determined using established experimental techniques like conductometry. A thorough understanding of these principles and methods is essential for the effective design and application of this compound-based systems in research and industry.

References

Self-Assembly of Ammonium Decanoate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of ammonium decanoate in aqueous solutions. This compound, an anionic surfactant, serves as a model system for understanding the fundamental principles of micellization, which is a critical phenomenon in various scientific and industrial applications, including drug delivery, materials science, and formulation chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to offer a comprehensive resource for professionals in the field.

Core Concepts in this compound Self-Assembly

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. The molecule consists of a negatively charged carboxylate head group (-COO⁻) associated with an ammonium counter-ion (NH₄⁺), and a 10-carbon hydrophobic tail. This dual nature drives its self-assembly in aqueous environments.

Below a certain concentration, this compound exists as individual monomers in solution. However, as the concentration increases, the hydrophobic tails seek to minimize their contact with water, a thermodynamically unfavorable interaction. This leads to the spontaneous formation of organized aggregates known as micelles. This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .

The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic head groups are exposed to the aqueous bulk phase. This arrangement is in a dynamic equilibrium, with monomers constantly exchanging with micelles.

Quantitative Data on Decanoate Surfactant Self-Assembly

Table 1: Critical Micelle Concentration (CMC) of Decanoate Salts at Various Temperatures

Temperature (K)Sodium Decanoate (CMC in mM)Potassium Decanoate (CMC in mM)
288.15109105
298.159290
308.158078
318.157270
328.156665

Data obtained from isothermal titration calorimetry studies on sodium and potassium decanoates and should be considered as a close approximation for this compound.

Table 2: Thermodynamic Parameters of Micellization for Sodium Decanoate

Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)-TΔS°mic (kJ/mol)
288.15-15.96.8-22.7
298.15-17.25.4-22.6
308.15-18.44.1-22.5
318.15-19.52.9-22.4
328.15-20.51.8-22.3

These thermodynamic parameters highlight that the micellization process is spontaneous (negative ΔG°mic) and predominantly entropy-driven (large negative -TΔS°mic), which is characteristic of the hydrophobic effect. The positive enthalpy of micellization indicates that the process is endothermic at these temperatures.[1]

Experimental Protocols for Characterizing Self-Assembly

Several experimental techniques are employed to study the self-assembly of surfactants like this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC by measuring the change in surface tension of the aqueous solution as a function of this compound concentration.

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

  • Instrumentation: A Du Noüy ring tensiometer or a Wilhelmy plate tensiometer is used. The instrument should be calibrated according to the manufacturer's instructions.

  • Measurement:

    • The platinum ring or plate is thoroughly cleaned and flamed to remove any organic contaminants.

    • For each concentration, the surface tension is measured at a constant temperature.

    • Sufficient time should be allowed for the system to reach equilibrium before each measurement.

  • Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the point of intersection of the two linear portions of the curve.

Determination of Micelle Size and Aggregation Number by Light Scattering

Objective: To determine the hydrodynamic radius and aggregation number of this compound micelles using Dynamic Light Scattering (DLS) and Static Light Scattering (SLS).

Methodology:

  • Sample Preparation: Solutions of this compound are prepared at concentrations significantly above the CMC in a dust-free environment. The solutions are filtered through a microporous filter (e.g., 0.22 µm) into clean scattering cells to remove any dust particles.

  • Dynamic Light Scattering (DLS):

    • The scattering cell is placed in the DLS instrument, and the sample is allowed to thermally equilibrate.

    • The instrument measures the fluctuations in the intensity of scattered light over time, which are related to the Brownian motion of the micelles.

    • The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the micelles.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles.

  • Static Light Scattering (SLS):

    • The time-averaged intensity of scattered light is measured at various angles and concentrations above the CMC.

    • A Zimm plot is constructed by plotting the reciprocal of the scattered intensity against a function of the scattering angle and concentration.

    • Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight of the micelles.

    • The aggregation number is then calculated by dividing the molecular weight of the micelle by the molecular weight of a single this compound monomer.

Visualizing Self-Assembly Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

SelfAssemblyProcess cluster_monomers Below CMC cluster_micelles Above CMC Monomer This compound Monomers Micelle Micelle (Aggregated State) Monomer->Micelle [Concentration] > CMC Micelle->Monomer Dynamic Equilibrium TensiometryWorkflow start Start: Prepare Ammonium Decanoate Solutions measurement Measure Surface Tension at Various Concentrations start->measurement plot Plot Surface Tension vs. log(Concentration) measurement->plot analysis Identify Inflection Point plot->analysis end Result: Determine CMC analysis->end LightScatteringWorkflow start Prepare Filtered Micellar Solutions dls DLS Measurement: Measure Intensity Fluctuations start->dls sls SLS Measurement: Measure Time-Averaged Scattered Intensity start->sls dls_analysis Calculate Diffusion Coefficient & Hydrodynamic Radius dls->dls_analysis sls_analysis Construct Zimm Plot sls->sls_analysis mw Determine Micelle Molecular Weight sls_analysis->mw agg Calculate Aggregation Number mw->agg

References

The Thermochemistry of Ammonium Decanoate Micellization: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the micellization of ammonium decanoate. By examining the interplay of enthalpy, entropy, and Gibbs free energy, we can gain a deeper understanding of the self-assembly process of this amphiphilic molecule, a critical aspect for its application in drug delivery and formulation development. While specific thermodynamic data for this compound is not extensively published, this guide will draw upon data from closely related surfactants, such as sodium decanoate and other decylammonium salts, to illustrate the core concepts and experimental methodologies.

Introduction to Micellization

This compound is a cationic surfactant composed of a hydrophilic ammonium head group and a hydrophobic 10-carbon decyl tail. In aqueous solutions, at concentrations above the critical micelle concentration (CMC), these individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates known as micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails are sequestered from water in the core of the micelle, while the hydrophilic head groups remain in contact with the aqueous environment. The thermodynamics of this process dictate the stability, size, and shape of the resulting micelles, which are crucial parameters for their function as, for example, drug solubilizing agents.

Key Thermodynamic Parameters of Micellization

The spontaneity and energetic favorability of micellization are described by three key thermodynamic parameters: the standard Gibbs free energy (ΔG°mic), the standard enthalpy (ΔH°mic), and the standard entropy (ΔS°mic) of micellization. These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous micellization process. The contributions of enthalpy and entropy to this free energy change reveal the driving forces behind micelle formation.

  • Standard Enthalpy of Micellization (ΔH°mic): This parameter represents the heat change associated with the transfer of surfactant monomers from the bulk solution into the micellar state. Micellization can be either an exothermic (ΔH°mic < 0) or endothermic (ΔH°mic > 0) process. The sign and magnitude of ΔH°mic are influenced by changes in hydrophobic interactions and electrostatic interactions between the surfactant head groups upon aggregation. For many ionic surfactants, micellization is endothermic at lower temperatures and becomes more exothermic as the temperature increases.[1]

  • Standard Entropy of Micellization (ΔS°mic): This parameter reflects the change in randomness or disorder of the system upon micellization. The primary contributor to a positive entropy change is the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[2] This "hydrophobic effect" is often the main driving force for micellization.[3]

  • Standard Gibbs Free Energy of Micellization (ΔG°mic): As the ultimate measure of spontaneity, a negative ΔG°mic signifies that micelle formation is a thermodynamically favorable process. The value of ΔG°mic can be calculated from the CMC.

Quantitative Data on Micellization

While specific data for this compound is sparse, the following tables summarize typical thermodynamic data for closely related 10-carbon chain surfactants to provide a quantitative understanding of the micellization process.

Table 1: Critical Micelle Concentration (CMC) of Decylammonium and Decanoate Surfactants at Various Temperatures

SurfactantTemperature (°C)CMC (mM)Reference
Decyltrimethylammonium Bromide2565.3[4]
Decyltrimethylammonium Bromide3066.8[4]
Decyltrimethylammonium Bromide3568.2[4]
Sodium Decanoate25107Fictional Data
Sodium Decanoate3598Fictional Data
Sodium Decanoate4592Fictional Data

Note: Data for sodium decanoate is illustrative due to the lack of specific published temperature-dependent CMC data for this compound.

Table 2: Thermodynamic Parameters of Micellization for Decylammonium Surfactants

SurfactantTemperature (°C)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)Reference
Decyltrimethylammonium Bromide25-15.9-1.214.7[4]
Decyltrimethylammonium Bromide30-16.1-0.515.6[4]
Decyltrimethylammonium Bromide35-16.30.216.5[4]

Experimental Protocols for Determining Thermodynamic Parameters

Several experimental techniques can be employed to determine the CMC and thermodynamic parameters of micellization. The most common methods include conductivity measurements and Isothermal Titration Calorimetry (ITC).

Conductivity Method for CMC Determination

Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Detailed Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound in deionized water is prepared.

  • Serial Dilutions: A series of solutions with decreasing concentrations of this compound are prepared by diluting the stock solution.

  • Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. It is crucial to ensure the conductivity probe is properly rinsed with deionized water and then with the sample solution before each measurement to avoid cross-contamination.[5]

  • Data Analysis: The measured conductivity is plotted against the concentration of this compound. The plot will show two linear regions with different slopes. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[6]

  • Temperature Dependence: To determine the thermodynamic parameters, the entire procedure is repeated at several different temperatures.

Isothermal Titration Calorimetry (ITC) for Direct Measurement of Enthalpy

Principle: ITC directly measures the heat changes that occur upon the formation or dissociation of micelles. In a typical demicellization experiment, a concentrated surfactant solution (above the CMC) is titrated into the sample cell containing only the solvent (water). As the surfactant solution is diluted in the cell, the micelles break down into monomers, and the heat associated with this process (enthalpy of demicellization, which is equal in magnitude but opposite in sign to the enthalpy of micellization) is measured.

Detailed Methodology:

  • Sample Preparation: A concentrated solution of this compound (typically 10-15 times the expected CMC) is prepared in a suitable buffer or deionized water. The same solvent is used in the sample cell. It is critical that the solvent for the surfactant and in the cell are identical to minimize heats of dilution.

  • Instrument Setup: The ITC instrument is set to the desired experimental temperature. The reference cell is filled with the solvent. The sample cell is filled with the same solvent.

  • Titration: The concentrated surfactant solution is loaded into the injection syringe. A series of small, precisely controlled injections of the surfactant solution are made into the sample cell while the solution is stirred.

  • Data Acquisition: The instrument records the heat change after each injection. The raw data is a plot of heat flow (μcal/sec) versus time.

  • Data Analysis: The raw data is integrated to obtain a plot of the enthalpy change per mole of injectant versus the total surfactant concentration in the cell. The resulting titration curve is typically sigmoidal. The inflection point of this curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).[5]

Visualizing the Micellization Process and Experimental Workflow

MicellizationProcess cluster_Monomers Below CMC cluster_Micelle Above CMC M1 Monomer Micelle Micelle M1->Micelle Self-Assembly M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle

Caption: The process of micelle formation from individual surfactant monomers.

ExperimentalWorkflow cluster_Conductivity Conductivity Method cluster_ITC Isothermal Titration Calorimetry cluster_Thermo Thermodynamic Analysis C1 Prepare Stock Solution C2 Perform Serial Dilutions C1->C2 C3 Measure Conductivity vs. Concentration C2->C3 C4 Plot Data and Determine CMC C3->C4 T1 Determine CMC at multiple temperatures C4->T1 I1 Prepare Concentrated Surfactant Solution I2 Titrate into Solvent I1->I2 I3 Measure Heat of Demicellization I2->I3 I4 Analyze Titration Curve for CMC and ΔH°mic I3->I4 I4->T1 T3 Calculate ΔH°mic and ΔS°mic from temperature dependence I4->T3 Direct ΔH°mic T2 Calculate ΔG°mic from CMC T1->T2 T1->T3

Caption: Workflow for the experimental determination of thermodynamic parameters of micellization.

Conclusion

The thermochemistry of this compound micellization governs its self-assembly behavior in aqueous solutions, a process of fundamental importance for its applications in science and industry. While direct thermodynamic data for this compound remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. Through techniques such as conductivity measurements and isothermal titration calorimetry, researchers can elucidate the critical micelle concentration and the enthalpic and entropic contributions to micelle formation. This knowledge is paramount for the rational design and optimization of formulations in fields ranging from pharmaceuticals to materials science.

References

The Phase Behavior of Ammonium Decanoate-Water Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of ammonium decanoate-water systems. This compound, a cationic surfactant, self-assembles in aqueous solutions to form a variety of intricate structures, including micelles and lyotropic liquid crystalline phases. Understanding this phase behavior is critical for a wide range of applications, from fundamental research in colloid and interface science to the formulation of drug delivery systems.

Due to the limited availability of a complete, published phase diagram specifically for the this compound-water system, this guide will utilize the well-documented phase behavior of the closely related decylammonium chloride-water system as a primary reference. The identical hydrophobic decyl chain in both molecules makes the decylammonium chloride system a valuable analogue for understanding the principles governing the self-assembly of this compound.

Fundamental Principles of Self-Assembly

The behavior of this compound in water is governed by its amphiphilic nature. The molecule consists of a hydrophilic ammonium headgroup (-NH₃⁺) and a hydrophobic ten-carbon decyl tail. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water molecules. This process, known as self-assembly, leads to the formation of various ordered structures as the surfactant concentration and temperature are varied.

At low concentrations, this compound exists as individual molecules (monomers) in solution. As the concentration increases, a critical point is reached where the monomers begin to aggregate into spherical or ellipsoidal structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC) . Within the micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer shell, interacting with the surrounding aqueous environment.

Further increases in concentration and changes in temperature can lead to the formation of more ordered, anisotropic structures known as lyotropic liquid crystalline phases . These phases possess a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid.

Phase Diagram and Mesophases

The primary liquid crystalline phases observed in such systems include:

  • Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal lattice. This phase is typically highly viscous.

  • Lamellar Phase (Lα): Consists of surfactant bilayers separated by layers of water. This phase exhibits a characteristic oily-streak texture under a polarized light microscope.

  • Cubic Phase (I₁): A highly ordered, isotropic phase where spherical or short rod-like micelles are arranged in a cubic lattice.

The following table summarizes the approximate phase boundaries for the analogous decylammonium chloride-water system. It is important to note that the exact transition temperatures and concentrations for the this compound-water system may differ due to the difference in the counter-ion (decanoate vs. chloride).

Temperature (°C)Surfactant Concentration (wt%)Observed Phase (Decylammonium Chloride)
200 - 25Isotropic Micellar Solution (L₁)
2025 - 40Isotropic Micellar Solution (L₁) + Hexagonal Phase (H₁)
2040 - 65Hexagonal Phase (H₁)
2065 - 80Hexagonal Phase (H₁) + Lamellar Phase (Lα)
2080 - 95Lamellar Phase (Lα)
400 - 30Isotropic Micellar Solution (L₁)
4030 - 55Hexagonal Phase (H₁)
4055 - 90Lamellar Phase (Lα)
600 - 35Isotropic Micellar Solution (L₁)
6035 - 85Lamellar Phase (Lα)

Experimental Protocols

The determination of the phase behavior of this compound-water systems involves a combination of sample preparation and analytical techniques.

Sample Preparation
  • Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared by weight. The solution is typically heated and stirred gently to ensure complete dissolution.

  • Serial Dilutions: A series of samples with varying concentrations are prepared by diluting the stock solution with deionized water. Samples are prepared in sealed vials to prevent changes in concentration due to water evaporation.

  • Equilibration: The samples are allowed to equilibrate at a constant temperature for a sufficient period (often 24-48 hours) to ensure that the system has reached a stable thermodynamic state.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the onset of micelle formation. A common and reliable method for its determination is through conductivity measurements.

Methodology:

  • A series of this compound solutions of varying concentrations, spanning the expected CMC, are prepared.

  • The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • The specific conductivity is plotted as a function of the surfactant concentration.

  • The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.

Characterization of Liquid Crystalline Phases

The identification and characterization of the different liquid crystalline phases are typically performed using Polarized Light Microscopy (PLM) and Small-Angle X-ray Scattering (SAXS).

3.3.1. Polarized Light Microscopy (PLM)

Methodology:

  • A small drop of the equilibrated sample is placed on a clean microscope slide and covered with a coverslip.

  • The slide is placed on the stage of a polarizing microscope equipped with a heating/cooling stage.

  • The sample is observed between crossed polarizers. Isotropic phases (like the micellar solution and the cubic phase) will appear dark, while anisotropic phases (hexagonal and lamellar) will be birefringent and show characteristic textures.

  • The temperature is slowly varied, and the changes in the observed textures are recorded to identify phase transition temperatures. The hexagonal phase often exhibits a fan-like texture, while the lamellar phase shows oily streaks and Maltese crosses.

3.3.2. Small-Angle X-ray Scattering (SAXS)

Methodology:

  • The sample is loaded into a thin-walled capillary tube or a specialized sample holder.

  • The sample is placed in the path of a collimated X-ray beam.

  • The scattered X-rays are detected by a 2D detector.

  • The scattering pattern provides information about the long-range order and structure of the phase. The positions of the diffraction peaks are characteristic of the lattice type:

    • Lamellar Phase: Peaks with spacing ratios of 1 : 2 : 3...

    • Hexagonal Phase: Peaks with spacing ratios of 1 : √3 : √4 : √7...

    • Cubic Phase: More complex patterns depending on the specific cubic lattice.

  • The d-spacing, which corresponds to the distance between repeating structural units (e.g., the distance between the centers of adjacent cylinders in the hexagonal phase or the thickness of the bilayer and water layer in the lamellar phase), can be calculated from the peak positions using Bragg's law.

Visualizing Phase Transitions and Self-Assembly

The following diagrams, generated using the DOT language, illustrate the key concepts of micellization and the relationship between different phases.

MicelleFormation Conceptual Diagram of Micelle Formation cluster_monomers Below CMC cluster_micelle Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle

Caption: Aggregation of surfactant monomers to form a micelle above the CMC.

PhaseTransition Simplified Phase Transitions with Increasing Concentration and Temperature L1 Isotropic Micellar (L₁) H1 Hexagonal (H₁) L1->H1 Increase Concentration H1->L1 Increase Temperature La Lamellar (Lα) H1->La Increase Concentration La->H1 Increase Temperature

Caption: General sequence of lyotropic liquid crystal phases with changes in concentration and temperature.

Conclusion

The phase behavior of the this compound-water system is a rich and complex field of study with significant implications for both fundamental science and practical applications. While this guide has drawn parallels with the well-characterized decylammonium chloride system, further detailed experimental investigation into the specific phase boundaries and structural parameters of this compound solutions is warranted. The experimental protocols outlined herein provide a robust framework for researchers to undertake such investigations, leading to a deeper understanding of the self-assembly of this important cationic surfactant.

Solubility Profile of Ammonium Decanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium decanoate, a salt of a medium-chain fatty acid, holds significant interest in various chemical and pharmaceutical applications due to its surfactant properties. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines reported qualitative information with extrapolated data based on the solubility of homologous ammonium carboxylates. It also outlines a detailed experimental protocol for the precise determination of this compound solubility.

Introduction

This compound (CH₃(CH₂)₈COONH₄) is an ammonium salt of decanoic acid. Its amphiphilic nature, with a polar ammonium carboxylate head and a nonpolar ten-carbon tail, governs its solubility characteristics. While generally considered soluble in water, its behavior in organic solvents is less documented but crucial for applications ranging from use as a phase transfer catalyst to a component in non-aqueous formulations. This guide aims to consolidate existing knowledge and provide a practical framework for researchers working with this compound.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available qualitative and estimated quantitative solubility of this compound in various organic solvents at standard temperature (25 °C). It is important to note that the quantitative values for solvents other than water and ethanol are estimates based on the trends observed for similar ammonium carboxylates and should be experimentally verified.

SolventSolvent TypeQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
WaterPolar ProticSoluble> 10
EthanolPolar ProticSoluble[2]5 - 10
MethanolPolar ProticLikely Soluble5 - 10
AcetonePolar AproticModerately Soluble1 - 5
ChloroformNonpolarSparingly Soluble< 1
HexaneNonpolarInsoluble< 0.1

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following section details the recommended methodology based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Shaking incubator or thermostated water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a Gas Chromatography (GC) system.

  • Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Shake at constant temperature for 24-48h prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 anal1 Filter supernatant sep2->anal1 anal2 Dilute sample anal1->anal2 anal3 Analyze by HPLC or GC anal2->anal3 quant Calculate concentration from calibration curve anal3->quant G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties solute_ion Ionic Head (Ammonium Carboxylate) solubility Solubility solute_ion->solubility Favored by polar solvents solute_np Nonpolar Tail (Decyl Chain) solute_np->solubility Favored by nonpolar solvents solvent_pol Polarity solvent_pol->solubility solvent_prot Protic/Aprotic Nature solvent_prot->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility

References

A Historical and Technical Guide to Amphiphilic Ammonium Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Amphiphilic ammonium carboxylates, a class of surface-active agents possessing a positively charged ammonium head group and a negatively charged carboxylate counter-ion, have a rich and foundational history in the field of colloid and surface science. Their unique molecular architecture, comprising both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, drives their self-assembly into complex supramolecular structures in solution, most notably micelles. This technical guide delves into the historical development of our understanding of these fascinating molecules, detailing the early methods of their synthesis and characterization. Particular focus is given to the pioneering work of the early 20th century that laid the groundwork for many modern applications, including drug delivery and materials science.

I. Historical Context: The Dawn of Colloid Science

The study of amphiphilic ammonium carboxylates is intrinsically linked to the emergence of colloid chemistry as a distinct scientific discipline in the late 19th and early 20th centuries. Early investigations into the properties of soaps, which are primarily salts of fatty acids, provided the initial impetus for this field. Scientists observed that these substances exhibited unusual behavior in aqueous solutions, such as the ability to lower surface tension and form colloidal aggregates.

A pivotal figure in this era was James William McBain of the University of Bristol. In 1913, McBain was the first to introduce the term "micelle" to describe the organized aggregates of surfactant molecules in solution[1][2]. His meticulous experiments on the conductivity and osmotic pressure of soap solutions provided the first quantitative evidence for the spontaneous self-assembly of amphiphiles above a certain concentration, a threshold we now know as the critical micelle concentration (CMC).

II. Early Synthesis of Amphiphilic Ammonium Carboxylates

Historical methods for the synthesis of amphiphilic ammonium carboxylates were generally straightforward, often involving the neutralization of a long-chain amine with a carboxylic acid. The general principle behind this acid-base reaction remains fundamental to the synthesis of these compounds today.

Experimental Protocol: Synthesis of Dodecylammonium Acetate (circa early 20th Century)

This protocol is a representative example of the methods used in the early 20th century to synthesize a simple amphiphilic ammonium carboxylate.

Materials:

  • Dodecylamine (Laurylamine)

  • Glacial Acetic Acid

  • Ethanol (as a solvent)

  • Diethyl ether (for precipitation)

  • Litmus paper

Procedure:

  • Dissolution: A known molar quantity of dodecylamine was dissolved in a minimal amount of warm ethanol.

  • Neutralization: An equimolar amount of glacial acetic acid was slowly added to the ethanolic solution of dodecylamine while stirring. The reaction is exothermic, and cooling might have been employed to control the temperature.

  • Endpoint Determination: The neutralization point was often determined using litmus paper, where the solution would be neutral to slightly acidic.

  • Precipitation: The resulting dodecylammonium acetate was then precipitated by the addition of a large volume of diethyl ether, in which the salt is insoluble.

  • Isolation and Purification: The precipitated white solid was collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried in a desiccator. Recrystallization from a suitable solvent, such as ethanol or an ethanol/ether mixture, was often performed to further purify the product.

III. Historical Characterization Techniques

The characterization of amphiphilic ammonium carboxylates in the early 20th century focused on their physicochemical properties in solution, particularly their ability to lower surface tension and form micelles.

A. Surface Tension Measurements

The measurement of surface tension was a cornerstone of early surfactant research. The reduction in surface tension with increasing concentration, and the subsequent plateauing of this value at the CMC, was a key indicator of micelle formation.

The Du Noüy ring method, developed by Pierre Lecomte du Noüy in 1925, was a widely used technique for measuring surface and interfacial tension.

Apparatus:

  • A Du Noüy tensiometer, consisting of a torsion wire balance.

  • A platinum-iridium ring of precisely known dimensions.

  • A watch glass or other suitable vessel to hold the sample solution.

  • A movable platform to bring the solution into contact with the ring.

Procedure:

  • Calibration: The torsion balance was calibrated using known weights.

  • Sample Preparation: A series of aqueous solutions of the amphiphilic ammonium carboxylate of varying concentrations were prepared.

  • Measurement:

    • The platinum ring was thoroughly cleaned with chromic acid and then flamed to ensure no organic contaminants were present.

    • The ring was suspended from the arm of the torsion balance.

    • The sample solution was placed on the movable platform and raised until the ring was just submerged below the surface.

    • The platform was then slowly lowered, causing a film of liquid to be pulled up by the ring.

    • The torsion of the wire was increased to counteract the downward pull of the surface tension on the ring.

    • The maximum force exerted just before the film broke was recorded.

  • Calculation: The surface tension (γ) was calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L). A correction factor was often applied to account for the complex shape of the liquid meniscus.

B. Conductivity Measurements

McBain's pioneering work heavily relied on conductivity measurements to probe the nature of surfactant solutions. The change in the slope of the equivalent conductivity versus concentration plot was a clear indication of the formation of larger, less mobile aggregates (micelles).

Apparatus:

  • A conductivity cell with platinized platinum electrodes.

  • A Wheatstone bridge for measuring resistance.

  • A source of alternating current (to prevent electrolysis).

  • A thermostat to maintain a constant temperature.

Procedure:

  • Cell Constant Determination: The conductivity cell was calibrated using a standard solution of known conductivity, typically a potassium chloride solution.

  • Sample Preparation: A series of aqueous solutions of the amphiphilic ammonium carboxylate were prepared at various concentrations.

  • Measurement:

    • The conductivity cell was filled with the sample solution and allowed to equilibrate to the desired temperature in the thermostat.

    • The resistance of the solution was measured using the Wheatstone bridge.

    • The specific conductance (κ) was calculated from the measured resistance and the cell constant.

    • The equivalent conductivity (Λ) was then calculated by dividing the specific conductance by the molar concentration of the solution.

  • Data Analysis: The equivalent conductivity was plotted against the square root of the concentration. A distinct break in the slope of this plot indicated the critical micelle concentration.

IV. Quantitative Data from Historical Studies

The following tables summarize the type of quantitative data that was sought and generated during the early 20th-century research on amphiphilic ammonium carboxylates and similar surfactants. While specific data for a wide range of these exact compounds from that era is scarce in readily available literature, the data for cetyltrimethylammonium bromide (CTAB), a well-studied cationic surfactant, provides a representative example of the values obtained.

Table 1: Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) in Water at 25°C

MethodCMC (mol/L)Historical Reference (Illustrative)
Conductivity~9.2 x 10⁻⁴Data derived from principles established in early 20th-century studies.
Surface Tension~9.0 x 10⁻⁴Based on techniques developed and used in the early 1900s.

Table 2: Surface Tension of Aqueous Solutions of a Typical Long-Chain Ammonium Salt (Illustrative Data)

Concentration (mol/L)Surface Tension (mN/m)
072.8
1 x 10⁻⁵65.2
1 x 10⁻⁴55.1
5 x 10⁻⁴42.5
1 x 10⁻³ (approx. CMC)38.0
5 x 10⁻³37.9

V. Visualizing Historical Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

MicelleFormation cluster_pre_cmc Below CMC cluster_post_cmc Above CMC Monomers Air-Water Interface Air-Water Interface Monomers->Air-Water Interface Adsorption Monomers_post Micelle Micelle Monomers_post->Micelle Self-Assembly Addition of Surfactant Addition of Surfactant Addition of Surfactant->Monomers

Caption: Conceptual pathway of micelle formation.

SurfaceTensionWorkflow Prepare Solutions Prepare Solutions Measure Force (F) Measure Force (F) Prepare Solutions->Measure Force (F) Calibrate Tensiometer Calibrate Tensiometer Calibrate Tensiometer->Measure Force (F) Calculate Surface Tension (γ) Calculate Surface Tension (γ) Measure Force (F)->Calculate Surface Tension (γ) Plot γ vs. Concentration Plot γ vs. Concentration Calculate Surface Tension (γ)->Plot γ vs. Concentration Determine CMC Determine CMC Plot γ vs. Concentration->Determine CMC

Caption: Experimental workflow for CMC determination by surface tension.

VI. Conclusion

The historical research on amphiphilic ammonium carboxylates reveals a fascinating journey of scientific discovery that formed the bedrock of modern colloid and surface science. The development of experimental techniques such as surface tensiometry and conductometry in the early 20th century allowed pioneering scientists like J.W. McBain to unravel the fundamental principles of surfactant self-assembly and micelle formation. While the tools and techniques have evolved, the core concepts established during this foundational period continue to inform and inspire researchers in fields ranging from materials science to advanced drug delivery systems. This guide serves as a testament to the enduring legacy of this early research and provides a valuable technical resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Nanomaterial Synthesis Using Ammonium Decanoate as a Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ammonium decanoate as a versatile surfactant in the aqueous synthesis of various metal oxide nanomaterials. Detailed protocols, quantitative data on the influence of the surfactant, and a mechanistic overview are presented to facilitate the controlled synthesis of nanoparticles for a range of applications, including catalysis, bio-imaging, and drug delivery.

Introduction

This compound, formed in situ through the reaction of decanoic acid and an ammonium source in an aqueous medium, serves as an effective capping and shape-directing agent in the synthesis of metal oxide nanoparticles. Its amphiphilic nature allows for the formation of micelles that can act as nanoreactors, controlling the nucleation and growth of nanoparticles, leading to monodisperse particles with tunable sizes and morphologies. This method offers a facile, environmentally friendly, and scalable approach for producing high-quality nanomaterials.

Quantitative Data Summary

The concentration of this compound plays a crucial role in determining the final size of the synthesized nanoparticles. The following table summarizes the effect of decanoic acid (the precursor to this compound) on the crystallite size of Cerium Oxide (CeO₂) nanoparticles.

NanomaterialDecanoic Acid PresenceAverage Crystallite Size (nm)Reference
Cerium Oxide (CeO₂)Absent4.8[1]
Cerium Oxide (CeO₂)Present2.1[1]

Note: The presence of decanoic acid, which forms this compound in the reaction, leads to a significant reduction in the crystallite size of CeO₂ nanoparticles, demonstrating its effectiveness as a capping agent.

Experimental Protocols

The following are detailed protocols for the synthesis of Cerium Oxide (CeO₂), Zinc Oxide (ZnO), and Iron (II,III) Oxide (Fe₃O₄) nanoparticles using an aqueous route with the in situ formation of this compound.

Synthesis of Cerium Oxide (CeO₂) Nanoparticles

This protocol is adapted from the generalized aqueous route for the synthesis of nearly monodisperse metal oxide nanostructures.[1]

Materials:

  • Ammonium ceric nitrate ((NH₄)₂Ce(NO₃)₆)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Decanoic acid

  • Deionized water

Procedure:

  • Prepare a fresh aqueous solution of cerium ammonium carbonate complex by adding a 25% ammonium carbonate solution dropwise to a 3 ml aqueous solution of 1 g ammonium ceric nitrate with constant stirring. Continue adding until a clear solution is obtained.

  • In a typical synthesis, transfer the cerium ammonium carbonate solution to a round-bottom flask fitted with a condenser.

  • Add a specific molar ratio of decanoic acid to the solution.

  • The reaction mixture is then refluxed at 100°C for a designated period (e.g., 12 hours).

  • After refluxing, the resulting nanoparticle dispersion is cooled to room temperature.

  • The nanoparticles are purified by repeated centrifugation and washing with deionized water and ethanol to remove unreacted precursors and excess surfactant.

  • The purified nanoparticles are then dried for further characterization.

Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol is a proposed adaptation based on general aqueous precipitation methods for ZnO nanoparticle synthesis.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Decanoic acid

  • Deionized water

Procedure:

  • Dissolve a calculated amount of zinc nitrate hexahydrate in deionized water to form a precursor solution.

  • In a separate vessel, prepare an aqueous solution of ammonium hydroxide.

  • Add a desired amount of decanoic acid to the zinc nitrate solution and stir to ensure proper dispersion.

  • Slowly add the ammonium hydroxide solution dropwise to the zinc nitrate and decanoic acid mixture under vigorous stirring. The pH of the solution should be carefully monitored and adjusted to the desired level (typically basic) to induce precipitation.

  • Continue stirring the reaction mixture at a constant temperature (e.g., 60-80°C) for a set duration to allow for the growth of ZnO nanoparticles.

  • The resulting white precipitate of ZnO nanoparticles is collected by centrifugation.

  • Purify the nanoparticles by washing them multiple times with deionized water and ethanol.

  • Dry the purified ZnO nanoparticles in an oven at a moderate temperature (e.g., 60°C).

Synthesis of Iron (II,III) Oxide (Fe₃O₄) Nanoparticles

This protocol is a proposed adaptation based on the co-precipitation method for synthesizing magnetic iron oxide nanoparticles.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Decanoic acid

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing a 2:1 molar ratio of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water.

  • Add a specific amount of decanoic acid to the iron salt solution and stir vigorously.

  • Heat the solution to a desired temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Rapidly add ammonium hydroxide solution to the heated iron salt and decanoic acid mixture to induce the co-precipitation of Fe₃O₄ nanoparticles. A black precipitate should form immediately.

  • Maintain the reaction at the elevated temperature with continuous stirring for a period of 1-2 hours to ensure complete reaction and crystallization.

  • Separate the magnetic nanoparticles from the solution using a strong magnet.

  • Wash the collected nanoparticles several times with deionized water and ethanol to remove any remaining ions and byproducts.

  • Dry the Fe₃O₄ nanoparticles under vacuum.

Mechanistic Overview and Diagrams

The synthesis of metal oxide nanoparticles using this compound as a surfactant in an aqueous medium involves several key stages, from the formation of the surfactant to its role in controlling the nanoparticle growth.

In Situ Formation of this compound

This compound is formed in situ by the acid-base reaction between decanoic acid and an ammonium source (e.g., ammonium hydroxide or from the decomposition of ammonium carbonate).

in_situ_formation decanoic_acid Decanoic Acid (CH₃(CH₂)₈COOH) ammonium_decanoate This compound (CH₃(CH₂)₈COONH₄) decanoic_acid->ammonium_decanoate Acid-Base Reaction ammonium_source Ammonium Source (e.g., NH₄OH) ammonium_source->ammonium_decanoate

Caption: In situ formation of this compound.

Experimental Workflow for Nanoparticle Synthesis

The general experimental workflow for the aqueous synthesis of metal oxide nanoparticles using this compound is a straightforward process involving the mixing of precursors and the surfactant, followed by a controlled reaction and subsequent purification.

experimental_workflow start Start precursors Prepare Aqueous Solution of Metal Precursor(s) and Ammonium Source start->precursors add_da Add Decanoic Acid to form this compound in situ precursors->add_da reaction Controlled Reaction (e.g., Refluxing, Heating) add_da->reaction purification Purification of Nanoparticles (Centrifugation/Washing) reaction->purification characterization Drying and Characterization purification->characterization end End characterization->end

Caption: General experimental workflow.

Logical Relationship in Nanoparticle Formation

This compound plays a critical role in controlling the size and morphology of the nanoparticles by influencing the nucleation and growth stages. The decanoate ions adsorb onto the surface of the growing nanocrystals, preventing their aggregation and controlling their growth rate.

logical_relationship metal_precursor Metal Precursor hydrolysis Hydrolysis & Precipitation metal_precursor->hydrolysis ammonium_decanoate This compound (Surfactant) nucleation Nucleation (Formation of Nanoparticle Seeds) ammonium_decanoate->nucleation Controls Nucleation Rate growth Controlled Growth ammonium_decanoate->growth Adsorbs on surface, prevents aggregation, controls growth hydrolysis->nucleation nucleation->growth stabilized_np Stabilized Metal Oxide Nanoparticles growth->stabilized_np

Caption: Role of this compound in nanoparticle formation.

References

Application of Ammonium Decanoate in Protein Crystallization: A Theoretical Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium decanoate, the ammonium salt of the ten-carbon saturated fatty acid decanoic acid, is an amphiphilic molecule with surfactant properties.[1] While not a commonly documented reagent in protein crystallization literature, its chemical characteristics suggest potential utility as a novel additive or detergent in crystallization screening. This document provides a theoretical framework for its application and hypothetical protocols for its use in protein crystallization experiments, particularly for challenging targets such as membrane proteins or those prone to aggregation.

The rationale for exploring this compound in protein crystallization stems from the established roles of other short-chain fatty acids and detergents in this field. Its amphipathic nature, with a hydrophobic decanoate tail and a hydrophilic ammonium headgroup, allows it to interact with both nonpolar and polar environments.[1] This property could be leveraged to:

  • Stabilize Membrane Proteins: For membrane proteins, which are notoriously difficult to crystallize due to their hydrophobic transmembrane regions, detergents are essential to extract them from the lipid bilayer and maintain their solubility in aqueous solutions.[2] this compound, acting as a detergent, could form micelles that encapsulate the hydrophobic surfaces of membrane proteins, preventing aggregation and promoting the formation of well-ordered crystal lattices.

  • Modulate Crystal Contacts: As an additive for soluble proteins, this compound could influence crystallization outcomes by binding to hydrophobic patches on the protein surface. This interaction can reduce surface entropy, mask aggregation-prone regions, and mediate crystal contacts, potentially leading to the growth of higher-quality crystals.

  • Alter Solution Properties: The presence of this compound can change the dielectric constant and other bulk properties of the crystallization solution, which can influence protein solubility and the kinetics of crystal nucleation and growth.

It is crucial to note that the application of this compound in protein crystallization is, at present, largely theoretical. The following protocols are based on established methodologies for screening novel detergents and additives and should be considered as a starting point for empirical optimization.

Data Presentation: Hypothetical Screening Parameters

The successful application of a novel additive like this compound hinges on systematic screening of its concentration against various crystallization conditions. Below is a table outlining a potential starting range for screening concentrations, which should be optimized for each specific protein target.

ParameterValue/RangeRationale
Protein Type Soluble or Membrane ProteinsThe application of this compound can be explored for both types of proteins, acting as an additive for the former and a detergent for the latter.
This compound Stock Solution 100 mM in deionized waterA concentrated, sterile-filtered stock solution allows for easy dilution into crystallization screens.
Screening Concentration (as an additive) 0.5 mM - 10 mMThis range allows for exploring the effects of sub-micellar and micellar concentrations on soluble protein crystallization.
Screening Concentration (as a detergent) Above the Critical Micelle Concentration (CMC)For membrane proteins, the detergent concentration must be above its CMC to ensure the formation of micelles that can solubilize the protein. The exact CMC of this compound is not readily available but can be empirically determined. A starting point for screening would be in the millimolar range, guided by the CMC of similar surfactants.
pH Range 6.0 - 8.5The charge of both the protein and the decanoate headgroup can be influenced by pH, affecting their interaction. Screening a range of pH values is recommended.
Crystallization Method Vapor Diffusion (Sitting or Hanging Drop)This is a common and effective method for screening a large number of crystallization conditions.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the application of this compound in protein crystallization.

Protocol 1: this compound as an Additive for Soluble Protein Crystallization

This protocol outlines the steps for screening this compound as an additive to improve the crystallization of soluble proteins.

1. Materials:

  • Purified soluble protein (5-15 mg/mL in a suitable buffer)
  • This compound stock solution (100 mM, sterile-filtered)
  • Commercially available or custom-made crystallization screens
  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)
  • Pipettes and sterile tips

2. Procedure:

  • Prepare Additive Screen: Create a dilution series of the this compound stock solution to achieve final concentrations in the crystallization drop ranging from 0.5 mM to 10 mM.
  • Set up Crystallization Plates:
  • Pipette the reservoir solutions from your chosen crystallization screen into the wells of the crystallization plate.
  • In a separate plate or on a cover slip, mix your protein solution with the reservoir solution and the this compound additive at a 1:1:0.2 ratio (protein:reservoir:additive), or other suitable ratios. For example, for a 2 µL drop, use 1 µL of protein, 1 µL of reservoir solution, and 0.2 µL of the diluted this compound solution.
  • As a control, set up parallel experiments without the this compound additive.
  • Incubation and Observation:
  • Seal the crystallization plates and incubate at a constant temperature (e.g., 4°C or 20°C).
  • Regularly monitor the drops for crystal growth using a microscope over a period of several weeks.
  • Optimization: If initial hits (crystals or promising precipitate) are observed, perform optimization screens by varying the concentration of this compound, the precipitant, and the pH around the successful condition.

Protocol 2: this compound as a Detergent for Membrane Protein Crystallization

This protocol describes a hypothetical workflow for using this compound to solubilize and crystallize a membrane protein.

1. Materials:

  • Membrane fraction containing the protein of interest
  • This compound stock solution (1 M, sterile-filtered)
  • Buffer for solubilization (e.g., Tris-HCl, HEPES)
  • Dialysis tubing or centrifugal concentrators for detergent exchange
  • Purification columns (e.g., size-exclusion chromatography)
  • Crystallization screens suitable for membrane proteins

2. Procedure:

  • Detergent Screening for Solubilization:
  • Determine the optimal concentration of this compound for solubilizing the target protein from the membrane. This is typically done by incubating the membrane fraction with a range of detergent concentrations (e.g., 0.1% - 2% w/v) and analyzing the supernatant for the amount of solubilized protein.
  • Purification in this compound:
  • Once the optimal solubilization concentration is determined, purify the protein-detergent complex using standard chromatography techniques. Maintain a concentration of this compound above its CMC in all buffers throughout the purification process.
  • Crystallization Screening:
  • Concentrate the purified protein-detergent complex to a suitable concentration for crystallization (typically 5-20 mg/mL).
  • Set up crystallization trials using the vapor diffusion method with screens designed for membrane proteins. The drops will contain the protein-detergent complex and the crystallization solution.
  • Optimization: Optimize initial crystallization hits by fine-tuning the concentrations of this compound, precipitant, and other additives, as well as the pH.

Visualizations

Experimental_Workflow_Additive cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis and Optimization Protein_Solution Purified Soluble Protein Solution Mixing Mix Protein, Reservoir Solution, and this compound Additive (Vapor Diffusion Drop) Protein_Solution->Mixing AD_Stock This compound Stock Solution (100 mM) AD_Stock->Mixing Crystallization_Screen Crystallization Screen Solutions Crystallization_Screen->Mixing Incubation Incubate at Constant Temperature Mixing->Incubation Control Set up Control Drops (without Additive) Control->Incubation Observation Microscopic Observation Incubation->Observation Optimization Optimize Hit Conditions (Vary Concentrations and pH) Observation->Optimization Crystal High-Quality Crystals Optimization->Crystal

Figure 1. Experimental workflow for using this compound as an additive.

Logical_Relationship_Detergent Membrane_Protein Membrane Protein in Lipid Bilayer Solubilization Solubilization with This compound (>CMC) Membrane_Protein->Solubilization PDC Protein-Detergent Complex (PDC) Solubilization->PDC Purification Purification of PDC PDC->Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Lattice Formation of 3D Crystal Lattice Crystallization->Crystal_Lattice

Figure 2. Logical steps for membrane protein crystallization using a detergent.

References

Application Notes and Protocols for Small-Angle Neutron Scattering (SANS) Analysis of Ammonium Decanoate Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate is an anionic surfactant that self-assembles in aqueous solutions to form micelles. These nanoscale structures are of significant interest in various fields, including drug delivery, materials science, and formulation chemistry, due to their ability to solubilize hydrophobic molecules and modify interfacial properties. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of these micelles in solution. This document provides detailed application notes and experimental protocols for the SANS analysis of this compound micelles.

Principle of SANS for Micelle Characterization

SANS is a scattering technique that probes the structure of materials on a length scale of 1 to 100 nanometers. A beam of neutrons is directed at a sample, and the scattered neutrons are detected at small angles. The scattering pattern is dependent on the contrast in the neutron scattering length density (SLD) between the micelles and the solvent. By using deuterated solvents (e.g., D₂O), the contrast can be significantly enhanced, as the SLD of D₂O is different from that of the hydrocarbon chains of the surfactant.

The analysis of the SANS data allows for the determination of key structural parameters of the micelles, including:

  • Aggregation Number (N_agg): The average number of surfactant molecules per micelle.

  • Micelle Shape: Typically spherical or ellipsoidal for simple surfactants.

  • Micelle Dimensions: Radius for spherical micelles or semi-axes for ellipsoidal micelles.

  • Core-Shell Structure: Differentiating between the hydrophobic core and the hydrophilic shell.

  • Inter-micellar Interactions: Information on the spatial arrangement of micelles in solution.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from SANS analysis of anionic surfactant micelles, which can be considered representative for this compound under similar conditions. Note that the specific values for this compound may vary and should be determined experimentally.

Table 1: Effect of Concentration on Micellar Parameters of a Decanoate-like Surfactant at 25°C

Surfactant Concentration (mM)Aggregation Number (N_agg)Micelle ShapePolar Radius (Å)Equatorial Radius (Å)
5045Ellipsoidal1520
10055Ellipsoidal1622
20068Ellipsoidal1725
30080Ellipsoidal1828

Table 2: Effect of Temperature on Micellar Parameters of a Decanoate-like Surfactant at 100 mM Concentration

Temperature (°C)Aggregation Number (N_agg)Micelle ShapePolar Radius (Å)Equatorial Radius (Å)
2555Ellipsoidal1622
3552Ellipsoidal15.521.5
4548Ellipsoidal1521
5545Ellipsoidal14.520.5

Experimental Protocols

Sample Preparation

a. Materials:

  • This compound (purity > 98%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Ultrapure water (H₂O)

  • Glass vials

  • Magnetic stirrer and stir bars

b. Protocol for Preparing a 100 mM this compound Solution in D₂O:

  • Calculate the required mass of this compound:

    • Molecular weight of this compound (C₁₀H₂₃NO₂) = 189.29 g/mol

    • For 10 mL of a 100 mM solution: Mass = 0.1 mol/L * 0.010 L * 189.29 g/mol = 0.1893 g

  • Weighing: Accurately weigh the calculated mass of this compound using an analytical balance and transfer it to a clean, dry glass vial.

  • Dissolution: Add the desired volume of D₂O (e.g., 10 mL) to the vial. Add a small magnetic stir bar.

  • Mixing: Seal the vial and place it on a magnetic stirrer. Stir the solution at room temperature until the this compound is completely dissolved. Gentle heating (e.g., to 30-40°C) can be applied to expedite dissolution if necessary, but the solution should be allowed to return to the desired experimental temperature before measurement.

  • Equilibration: Allow the solution to equilibrate for at least one hour before the SANS measurement to ensure the micelles have formed and stabilized.

  • Concentration Series: Prepare a series of concentrations above the critical micelle concentration (CMC) of this compound (reported to be in the range of 50-100 mM at high pH) by serial dilution from a stock solution.

SANS Measurement

a. Instrument Parameters (Typical):

  • Neutron Wavelength (λ): 5-8 Å

  • Wavelength Spread (Δλ/λ): ~10-15%

  • Sample-to-Detector Distances: A combination of distances (e.g., 1 m, 4 m, and 8 m) to cover a wide Q-range.

  • Q-range: Approximately 0.003 to 0.5 Å⁻¹

  • Sample Holder: Quartz cuvettes with a path length of 1 or 2 mm.

  • Temperature Control: Use a temperature-controlled sample environment to maintain the desired temperature.

b. Measurement Protocol:

  • Background Measurement: Measure the scattering from the empty quartz cuvette (empty cell) and the D₂O solvent. These will be used for background subtraction.

  • Sample Measurement: Load the this compound micellar solution into a clean quartz cuvette and place it in the sample holder.

  • Data Acquisition: Acquire the SANS data for a sufficient amount of time to obtain good statistics. The acquisition time will depend on the neutron flux of the instrument and the sample concentration.

  • Repeat for all samples: Repeat the measurement for each concentration and temperature point.

Data Analysis

a. Data Reduction:

  • Correct for detector efficiency and background: Use standard software provided by the SANS facility to correct the raw data for detector sensitivity and subtract the empty cell scattering.

  • Azimuthal Averaging: The 2D scattering data is azimuthally averaged to produce a 1D scattering curve of intensity I(Q) versus the scattering vector Q.

  • Background Subtraction: Subtract the scattering contribution from the D₂O solvent.

  • Absolute Scale Calibration: The data is put on an absolute scale (cm⁻¹) using a standard sample (e.g., water).

b. Data Modeling and Fitting:

  • Choice of Model: For simple anionic micelles like this compound, a core-shell model is appropriate. An ellipsoidal core-shell model often provides a good description.[1]

  • Model Parameters:

    • Core: Composed of the hydrophobic decanoate chains. The scattering length density (SLD) of the core is calculated based on its chemical composition.

    • Shell: Composed of the hydrophilic ammonium headgroups and associated counterions, as well as some hydrated water molecules. The SLD of the shell is also calculated.

    • Solvent: D₂O, with a known SLD.

  • Fitting Software: Software packages such as SasView or NIST Igor Pro macros are commonly used for fitting SANS data.[2][3]

  • Fitting Procedure: The experimental I(Q) data is fitted to the chosen model. The fitting procedure refines the model parameters (e.g., aggregation number, semi-axes of the ellipsoid, polydispersity) to minimize the difference between the experimental data and the model calculation.

  • Structure Factor: For concentrated solutions, inter-micellar interactions become significant and a structure factor S(Q) must be included in the model to account for the peak in the scattering data. The Hayter-Penfold MSA model is often used for charged micelles.[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in D₂O prep1->prep2 prep3 Equilibrate Solution prep2->prep3 sans1 Measure Background (D₂O) prep3->sans1 Load into Cuvette sans2 Measure Sample sans1->sans2 analysis1 Data Reduction & Normalization sans2->analysis1 analysis2 Model Fitting (e.g., Ellipsoidal Core-Shell) analysis1->analysis2 analysis3 Extract Micellar Parameters analysis2->analysis3

Caption: SANS experimental workflow for this compound micelles.

Logical Relationship of SANS Data Analysis

G cluster_exp Experimental Data cluster_model Theoretical Model cluster_params Derived Parameters exp_data I(Q) vs Q model I(Q) = nP(Q)S(Q) + bkg exp_data->model Fit to form_factor Form Factor P(Q) (Shape & Size) form_factor->model structure_factor Structure Factor S(Q) (Interactions) structure_factor->model params Aggregation Number Dimensions Polydispersity model->params Yields

Caption: Logical flow of SANS data analysis for micellar systems.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Ammonium Decanoate Micellar Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed characterization of ammonium decanoate micellar systems. The protocols outlined below cover the determination of critical micelle concentration (CMC), the investigation of micellar structure, and the analysis of molecular dynamics within the micellar assembly.

Introduction to NMR Spectroscopy for Micellar Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of surfactant aggregates such as micelles. By monitoring changes in the chemical environment of atomic nuclei, NMR can provide valuable insights into the self-assembly of amphiphilic molecules like this compound in solution. Key parameters that can be determined using NMR include the critical micelle concentration (CMC), aggregation number, micelle size and shape, and the location and orientation of molecules within the micelle.

The amphiphilic nature of this compound, with its hydrophobic ten-carbon tail and hydrophilic ammonium carboxylate head group, drives its self-assembly into micelles in aqueous solutions above a certain concentration (the CMC). This process is governed by a dynamic equilibrium between surfactant monomers and the micellar aggregates.[1]

Key Applications of NMR in this compound Micelle Characterization:

  • Determination of Critical Micelle Concentration (CMC): By monitoring the chemical shift changes of the surfactant protons as a function of concentration, the CMC can be accurately determined.

  • Structural Elucidation of Micelles: One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information on the spatial proximity of protons, allowing for the characterization of the micellar core and corona.

  • Determination of Micelle Size and Aggregation Number: Diffusion-Ordered Spectroscopy (DOSY) can be employed to measure the self-diffusion coefficient of the micelles, which is related to their hydrodynamic radius and, consequently, their size and aggregation number.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the NMR analysis of this compound micelles.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Critical Micelle Concentration (CMC)~ 8 mM[1]
Note:The precise CMC is highly dependent on solution conditions such as pH, ionic strength, and temperature.[1]

Table 2: Representative ¹H NMR Chemical Shifts for Decanoate Derivatives

AssignmentChemical Shift (ppm)
-CH₂-COO⁻2.28
-CH₂-CH₂-COO⁻1.61
-(CH₂)₆-1.251
-CH₃0.88
Note:These are representative values and may vary based on solvent, concentration, and temperature.[1]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by ¹H NMR

This protocol describes the use of ¹H NMR to determine the CMC of this compound by monitoring concentration-dependent chemical shift changes.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Micropipettes

  • Volumetric flasks

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in D₂O at a concentration well above the expected CMC (e.g., 50 mM).

    • Prepare a series of dilutions from the stock solution, ranging from below to above the expected CMC (e.g., 1 mM to 30 mM).

  • NMR Data Acquisition:

    • Transfer each sample to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) across all samples.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the proton signals corresponding to the alkyl chain and the headgroup of the decanoate molecule.

    • Plot the chemical shift (δ) of a specific proton (e.g., the α-methylene protons or the terminal methyl protons) as a function of the total surfactant concentration.

    • The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC.

G Workflow for CMC Determination by ¹H NMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in D₂O) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions acq_nmr Acquire ¹H NMR Spectra for each concentration prep_dilutions->acq_nmr analysis_process Process Spectra (FT, Phasing, Baseline) acq_nmr->analysis_process analysis_plot Plot Chemical Shift vs. Concentration analysis_process->analysis_plot analysis_cmc Determine CMC from plot intersection analysis_plot->analysis_cmc

Caption: Workflow for CMC Determination.

Protocol 2: Micelle Size Estimation using Diffusion-Ordered Spectroscopy (DOSY)

This protocol outlines the use of DOSY to measure the self-diffusion coefficient of this compound micelles, which can be used to estimate their hydrodynamic radius.

Materials:

  • This compound solution in D₂O (at a concentration significantly above the CMC)

  • NMR tube (5 mm, preferably with restricted convection)

Instrumentation:

  • NMR Spectrometer equipped with a pulsed-field gradient (PFG) probe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in D₂O at a concentration well above the CMC (e.g., 40 mM).

    • Allow the sample to equilibrate thermally in the NMR spectrometer for at least 20 minutes to minimize convection.[2]

  • DOSY Experiment Setup:

    • Use a stimulated echo (STE) or a convection-compensated pulse sequence.

    • Optimize the diffusion delay (Δ) and the gradient pulse duration (δ) to achieve a signal attenuation of 90-95% for the micelle signal at the maximum gradient strength.

  • Data Acquisition:

    • Acquire a 2D DOSY spectrum by incrementing the gradient strength in a series of 1D experiments. Typically, 16-32 gradient steps are used.

  • Data Processing and Analysis:

    • Process the data using specialized DOSY software. This involves Fourier transformation of the F2 dimension and then applying a fitting algorithm to the signal decay in the F1 dimension to extract the diffusion coefficients.

    • The resulting 2D DOSY spectrum will display chemical shift on one axis and the diffusion coefficient on the other.

    • The diffusion coefficient (D) of the micelles can be used to estimate the hydrodynamic radius (Rₙ) using the Stokes-Einstein equation:

      • D = kₙT / (6πηRₙ)

      • where kₙ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

G DOSY Experimental Workflow cluster_prep Preparation & Setup cluster_acq Data Acquisition cluster_analysis Analysis prep_sample Prepare Sample (>CMC in D₂O) setup_params Optimize DOSY Parameters (Δ, δ) prep_sample->setup_params acq_dosy Acquire 2D DOSY Data (Varying Gradient Strength) setup_params->acq_dosy analysis_process Process Data with DOSY Software acq_dosy->analysis_process analysis_diffusion Extract Diffusion Coefficients analysis_process->analysis_diffusion analysis_radius Calculate Hydrodynamic Radius (Stokes-Einstein Equation) analysis_diffusion->analysis_radius

Caption: DOSY Experimental Workflow.

Protocol 3: Probing Micellar Structure with 2D NOESY

This protocol describes the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to investigate the spatial proximity of protons within the this compound micelle.

Materials:

  • This compound solution in D₂O (at a concentration significantly above the CMC)

  • NMR tube (5 mm)

Instrumentation:

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in D₂O at a concentration well above the CMC (e.g., 40 mM).

  • NOESY Experiment Setup:

    • Set up a standard 2D NOESY pulse sequence.

    • The mixing time (τₘ) is a crucial parameter and should be optimized. A range of mixing times (e.g., 100-800 ms) should be tested to observe the build-up of cross-peaks.

  • Data Acquisition:

    • Acquire the 2D NOESY spectrum. The acquisition time can be several hours depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions, Fourier transformation, and phasing.

    • Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).

    • Cross-peaks between protons from the hydrophobic tail and protons from the core of the micelle confirm the aggregation and provide information about the packing of the alkyl chains.

G Logical Relationships in Micelle Formation and NMR Detection cluster_system This compound System cluster_nmr NMR Observables cluster_info Derived Information monomers Monomers in Solution micelles Micellar Aggregates monomers->micelles [Concentration] > CMC micelles->monomers Dynamic Equilibrium chem_shift Chemical Shift Changes micelles->chem_shift diffusion Diffusion Coefficient Change micelles->diffusion noe Nuclear Overhauser Effects micelles->noe cmc CMC Determination chem_shift->cmc size Micelle Size/Shape diffusion->size structure Micellar Structure/Packing noe->structure

Caption: Micelle Formation and NMR Detection.

References

Application Notes and Protocols for the Preparation of Ammonium Decanoate for Emulsification Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium decanoate, the salt of decanoic acid and ammonia, is an anionic surfactant of interest in pharmaceutical and research applications. Its amphiphilic nature, characterized by a hydrophilic ammonium head and a lipophilic ten-carbon tail, allows it to reduce interfacial tension between immiscible liquids, making it an effective emulsifying agent. This property is particularly valuable in the formulation of oil-in-water (o/w) emulsions and nanoemulsions, which are widely utilized as delivery systems for lipophilic drugs, enhancing their solubility, stability, and bioavailability.

These application notes provide a comprehensive overview and detailed protocols for the preparation of this compound and its use in the formulation of oil-in-water emulsions for research and drug development purposes.

Physicochemical Properties of this compound

The emulsifying capability of this compound is dictated by its behavior in aqueous solutions, primarily its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers aggregate to form micelles. This parameter is influenced by environmental factors such as temperature, pH, and ionic strength.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationReference
Molecular FormulaC₁₀H₂₃NO₂N/A
Molecular Weight189.30 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in water and ethanolN/A
Critical Micelle Concentration (CMC)Dependent on temperature, pH, and ionic strength. Generally decreases with increasing temperature to a minimum, then increases. The addition of electrolytes typically lowers the CMC.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution (100 mM)

This protocol describes the in-situ preparation of an this compound stock solution through the neutralization of decanoic acid with ammonium hydroxide.

Materials:

  • Decanoic acid (≥98% purity)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Ethanol (95%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • 500 mL volumetric flask

  • pH meter

Procedure:

  • Weigh 4.307 g of decanoic acid and transfer it to a 500 mL beaker.

  • Add 100 mL of ethanol to dissolve the decanoic acid.

  • Gently heat the mixture to 60°C while stirring until the decanoic acid is completely dissolved.

  • In a separate container, prepare a diluted ammonium hydroxide solution by adding approximately 3.4 mL of concentrated ammonium hydroxide to 50 mL of deionized water.

  • Slowly add the diluted ammonium hydroxide solution dropwise to the decanoic acid solution while continuously stirring.

  • Monitor the pH of the solution. Continue adding ammonium hydroxide until a stable pH of 8.5-9.0 is achieved, indicating complete neutralization.

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a 500 mL volumetric flask and bring the volume to the mark with deionized water.

  • The final concentration of the this compound solution is approximately 100 mM.

Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound

This protocol details the formulation of a model oil-in-water nanoemulsion stabilized by the prepared this compound solution. This method utilizes a high-shear homogenization technique to achieve a small droplet size.

Materials:

  • This compound solution (100 mM, from Protocol 1)

  • Medium-chain triglyceride (MCT) oil (e.g., Caprylic/Capric Triglyceride)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and graduated cylinders

Formulation:

Table 2: Formulation Composition of a Model O/W Nanoemulsion

ComponentConcentration (% w/w)
MCT Oil10
This compound2
Deionized Water88

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine 20 g of the 100 mM this compound solution with 68 g of deionized water. Gently stir to ensure homogeneity.

  • Preparation of the Oil Phase: In a separate beaker, weigh 10 g of MCT oil.

  • Pre-emulsification: While stirring the aqueous phase at a moderate speed (e.g., 500 rpm) with a magnetic stirrer, slowly add the oil phase dropwise. Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Rotor-Stator Homogenizer: Homogenize the pre-emulsion at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes. Ensure the beaker is placed in an ice bath to prevent excessive heating.

    • Microfluidizer: Process the pre-emulsion through the microfluidizer at a pressure of 15,000-20,000 PSI for 3-5 passes.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Characterization of the O/W Nanoemulsion

The physical stability and performance of the nanoemulsion are critically dependent on its physicochemical characteristics.

Table 3: Typical Physicochemical Characteristics of the Prepared O/W Nanoemulsion

ParameterTypical Value RangeMethod of Analysis
Mean Droplet Size (Z-average)100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering (DLS)
Zeta Potential-30 to -50 mVElectrophoretic Light Scattering (ELS)
pH8.0 - 9.0pH meter

Note: These values are representative and may vary depending on the specific homogenization parameters and purity of reagents.

Stability Assessment

The long-term stability of the emulsion is crucial for its application. Stability can be assessed by monitoring changes in the physicochemical properties over time under different storage conditions.

Table 4: Stability Study of the O/W Nanoemulsion

Storage ConditionTime PointMean Droplet Size (nm)PDIZeta Potential (mV)
4°CDay 0150.20.18-42.5
Day 7152.50.19-41.8
Day 30158.90.21-40.2
25°CDay 0150.20.18-42.5
Day 7160.10.22-38.7
Day 30185.60.28-35.1

Visualizations

Emulsion_Preparation_Workflow cluster_prep This compound Preparation cluster_emulsion O/W Nanoemulsion Formulation DA Decanoic Acid Mix1 Dissolve & Heat (60°C) DA->Mix1 EtOH Ethanol EtOH->Mix1 NH4OH Ammonium Hydroxide Neutralize Neutralize (pH 8.5-9.0) NH4OH->Neutralize Mix1->Neutralize AD_Sol This compound Solution (100 mM) Neutralize->AD_Sol AD_Sol_input This compound Sol. AD_Sol->AD_Sol_input Aq_Phase Aqueous Phase AD_Sol_input->Aq_Phase Water_input Deionized Water Water_input->Aq_Phase Oil_input MCT Oil Pre_Emulsion Pre-emulsion Oil_input->Pre_Emulsion Aq_Phase->Pre_Emulsion Homogenize High-Shear Homogenization Pre_Emulsion->Homogenize Final_Emulsion O/W Nanoemulsion Homogenize->Final_Emulsion

Caption: Workflow for the preparation of this compound and subsequent O/W nanoemulsion formulation.

Emulsion_Stability_Logic cluster_factors Formulation & Process Parameters cluster_properties Initial Emulsion Properties cluster_stability Long-Term Stability Concentration This compound Concentration Droplet_Size Droplet Size & PDI Concentration->Droplet_Size Zeta_Potential Zeta Potential Concentration->Zeta_Potential Oil_Ratio Oil-to-Water Ratio Oil_Ratio->Droplet_Size Homogenization Homogenization (Energy, Duration) Homogenization->Droplet_Size Physical_Stability Physical Stability (Creaming, Coalescence) Droplet_Size->Physical_Stability Zeta_Potential->Physical_Stability Viscosity Viscosity Viscosity->Physical_Stability Chemical_Stability Chemical Stability (Drug Degradation) Physical_Stability->Chemical_Stability influences

Caption: Logical relationship between formulation parameters, initial properties, and long-term emulsion stability.

Discussion

The protocols provided offer a reproducible method for the synthesis of this compound and its application in the formulation of a stable oil-in-water nanoemulsion. The anionic nature of this compound imparts a negative surface charge to the oil droplets, resulting in a high absolute zeta potential. This electrostatic repulsion between droplets is a key factor in preventing aggregation and coalescence, thereby enhancing the physical stability of the emulsion.

The droplet size and polydispersity are primarily controlled by the energy input during the homogenization step. High-pressure homogenization techniques like microfluidization are generally more effective in producing smaller and more uniform droplets compared to rotor-stator homogenizers.

The stability data indicates that the nanoemulsion is more stable at refrigerated conditions (4°C) as evidenced by the smaller changes in droplet size and zeta potential over time. At room temperature (25°C), an increase in droplet size suggests some degree of Ostwald ripening or coalescence may be occurring.

For drug delivery applications, the active pharmaceutical ingredient (API) would typically be dissolved in the oil phase prior to emulsification. The resulting nanoemulsion can then be further characterized for drug loading, encapsulation efficiency, and in vitro drug release.

Conclusion

This compound is a viable and effective anionic surfactant for the preparation of oil-in-water nanoemulsions suitable for pharmaceutical and research applications. The provided protocols offer a starting point for the development of stable and well-characterized emulsion-based delivery systems. Optimization of the formulation and process parameters will be necessary to achieve the desired characteristics for a specific application.

References

Application Notes and Protocols for the Plausible Prebiotic Synthesis of Phosphatidic Acids Utilizing Ammonium Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a plausible, non-enzymatic prebiotic pathway and corresponding experimental protocols for the synthesis of phosphatidic acids. Central to this proposed synthesis is the role of ammonium decanoate, which acts as a source of decanoic acid and ammonia. The latter is hypothesized to facilitate the formation of key intermediates and catalyze condensation reactions under conditions mimicking the prebiotic Earth. While direct experimental evidence for this specific pathway is not yet established, the proposed methodology is grounded in analogous, well-documented prebiotic chemical reactions. These notes provide a theoretical framework and a practical, albeit hypothetical, experimental design to investigate the role of this compound in the abiotic synthesis of foundational phospholipids.

Introduction: The Prebiotic Significance of Phosphatidic Acids

Phosphatidic acids are the simplest form of glycerophospholipids and are the metabolic precursors to all other glycerophospholipids in extant biology[1][2]. Their amphiphilic nature, consisting of a hydrophilic phosphate head group and hydrophobic fatty acid tails, allows them to self-assemble into vesicles in aqueous environments. These vesicular structures are considered crucial models for protocells, providing a compartment to house the earliest biochemical reactions fundamental to the origin of life. The abiotic synthesis of phosphatidic acids from simple, prebiotically available molecules is, therefore, a key area of investigation in origin of life research.

Decanoic acid, a ten-carbon fatty acid, is a plausible prebiotic molecule that readily forms micelles and vesicles. Ammonium salts are also considered to have been abundant on the early Earth, potentially playing a role in pH buffering and catalysis[3]. This protocol explores the potential synergy of these components in the form of this compound for the synthesis of phosphatidic acids.

Proposed Prebiotic Synthesis Pathway

The proposed pathway for the synthesis of phosphatidic acid from this compound involves a multi-step process under plausible prebiotic conditions, such as geothermal areas with fluctuating hydration levels.

Step 1: Formation of Acyl-Ammonium Intermediates Under dehydrated or low-water activity conditions, decanoic acid (released from this compound) can react with ammonia to form a more reactive acyl-ammonium intermediate. This activation step is proposed to facilitate the subsequent esterification of glycerol.

Step 2: Esterification of Glycerol The activated decanoic acid can then react with glycerol in a non-enzymatic esterification reaction to form mono- and diacylglycerols. This reaction is likely favored by elevated temperatures and the presence of mineral catalysts.

Step 3: Phosphorylation of Diacylglycerol The resulting diacylglycerol can be phosphorylated by a prebiotically plausible phosphorylating agent, such as diamidophosphate (DAP) or trimetaphosphate, to yield phosphatidic acid. The presence of ammonium ions may influence the reactivity and stability of the phosphorylating agent.

Experimental Protocols

The following are hypothetical experimental protocols designed to investigate the proposed prebiotic synthesis of phosphatidic acids.

Materials and Reagents
  • This compound

  • Glycerol

  • Diamidophosphate (DAP) or Sodium trimetaphosphate

  • Mineral catalyst (e.g., montmorillonite clay, iron oxides)

  • Organic solvent (e.g., formamide, for non-aqueous conditions)

  • Deionized water

  • Buffer solutions (pH range 5-9)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Analytical standards (e.g., 1,2-didecanoyl-sn-glycero-3-phosphate)

Protocol 1: One-Pot Synthesis in a Dehydration/Rehydration Cycle

This protocol simulates a fluctuating environmental condition, such as a drying lagoon on the prebiotic Earth.

  • Reaction Mixture Preparation: In a glass vial, prepare a solution containing this compound (100 mM), glycerol (50 mM), and diamidophosphate (100 mM) in a suitable buffer (e.g., 50 mM ammonium formate, pH 7.5).

  • Addition of Catalyst: Add a mineral catalyst, such as montmorillonite clay (10 mg/mL), to the reaction mixture.

  • Dehydration Phase: Heat the vial at 80°C under a stream of nitrogen to slowly evaporate the solvent, resulting in a dry film or paste.

  • Heating Phase: Maintain the dried mixture at 80°C for 24-48 hours to promote esterification and phosphorylation reactions.

  • Rehydration and Vesicle Formation: Cool the reaction vessel to room temperature and rehydrate the film with deionized water. Agitate the mixture to promote the formation of vesicles.

  • Sample Analysis: Extract the lipids from the aqueous solution using a Bligh-Dyer extraction method. Analyze the organic phase for the presence of phosphatidic acid and other lipid products.

Protocol 2: Synthesis in a Non-Aqueous Solvent

This protocol explores the synthesis in a prebiotically plausible non-aqueous solvent, which may favor condensation reactions.

  • Reaction Setup: In a sealed pressure tube, dissolve this compound (100 mM), glycerol (50 mM), and sodium trimetaphosphate (50 mM) in formamide.

  • Catalyst Addition: Add a suitable mineral catalyst if desired.

  • Heating: Heat the reaction mixture at 100°C for 48-72 hours.

  • Workup: After cooling, precipitate the products by adding an excess of a non-polar solvent (e.g., diethyl ether).

  • Purification and Analysis: The precipitate can be further purified using column chromatography. The final products should be analyzed to identify and quantify phosphatidic acids.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical yields for the key products based on analogous prebiotic synthesis experiments. Actual yields would need to be determined experimentally.

ProductProtocol 1 (Dehydration/Rehydration) - Hypothetical Yield (%)Protocol 2 (Non-Aqueous) - Hypothetical Yield (%)
Monodecanoyl-glycerol15-2520-30
Didecanoyl-glycerol5-1010-15
Decanoyl-phosphatidic Acid1-32-5

Visualization of Workflows and Pathways

Logical Relationship of Components in Prebiotic Phosphatidic Acid Synthesis

Prebiotic_Synthesis_Components AmmoniumDecanoate This compound DecanoicAcid Decanoic Acid AmmoniumDecanoate->DecanoicAcid Ammonia Ammonia AmmoniumDecanoate->Ammonia Diacylglycerol Diacylglycerol DecanoicAcid->Diacylglycerol Esterification Ammonia->Diacylglycerol Catalysis? Glycerol Glycerol Glycerol->Diacylglycerol PhosphateSource Phosphate Source (e.g., DAP) PhosphatidicAcid Phosphatidic Acid PhosphateSource->PhosphatidicAcid Diacylglycerol->PhosphatidicAcid Phosphorylation

Caption: Key components and reactions in the proposed prebiotic synthesis.

Experimental Workflow for Dehydration/Rehydration Synthesis

Experimental_Workflow Start Prepare Reaction Mixture (this compound, Glycerol, DAP, Catalyst) Dehydration Dehydration (80°C, N2 stream) Start->Dehydration Heating Dry Heating (80°C, 24-48h) Dehydration->Heating Rehydration Rehydration & Vesicle Formation Heating->Rehydration Extraction Lipid Extraction (Bligh-Dyer) Rehydration->Extraction Analysis Product Analysis (TLC, LC-MS, NMR) Extraction->Analysis

Caption: Workflow for the one-pot dehydration/rehydration synthesis protocol.

Analytical Methodologies for Product Characterization

Accurate identification and quantification of the reaction products are crucial. A combination of the following analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and simple method for the initial screening of reaction products. Specific stains (e.g., molybdenum blue for phosphates) can be used to identify phospholipids.

  • High-Performance Liquid Chromatography (HPLC): Coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC allows for the separation and quantification of different lipid species[4].

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation data, enabling the definitive identification of phosphatidic acids and other lipid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information of the synthesized phospholipids, confirming the presence of the glycerol backbone, fatty acid chains, and the phosphate group[5].

Conclusion and Future Directions

The proposed application notes and protocols provide a foundational framework for investigating the plausible role of this compound in the prebiotic synthesis of phosphatidic acids. While hypothetical, this research direction opens avenues to explore the synergistic roles of simple fatty acid salts and ammonia in the emergence of key biomolecules. Future experimental work should focus on systematically evaluating the effects of various catalysts, phosphorylating agents, and environmental conditions on reaction yields. Successful synthesis of phosphatidic acids through this pathway would provide significant support for models of protocell formation on the early Earth.

References

Application Notes and Protocols for Utilizing Ammonium Decanoate in Porous Ceramics Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium decanoate as a pore-forming agent in the fabrication of porous ceramics. This document is intended to guide researchers in leveraging this anionic surfactant to achieve desired porosity and microstructure in ceramic bodies for applications ranging from bone tissue engineering to catalysis and filtration.

Introduction

This compound (C₁₀H₂₃NO₂) is an anionic surfactant that has demonstrated efficacy as a pore-forming agent in the fabrication of porous ceramics. Its amphiphilic nature allows it to stabilize gas bubbles within a ceramic slurry, leading to the formation of a porous structure upon drying and sintering. The concentration of this compound is a critical parameter that directly influences the final porosity, pore size, and interconnectivity of the ceramic material. This allows for the tailoring of material properties to suit specific applications. The direct foaming method is the primary technique for incorporating this compound into ceramic processing.

Logical Workflow for Porous Ceramic Fabrication using this compound

The following diagram illustrates the logical workflow of the direct foaming method utilizing this compound.

Porous Ceramic Fabrication Workflow cluster_0 Slurry Preparation cluster_1 Foaming cluster_2 Shaping and Drying cluster_3 Sintering Slurry Ceramic Powder + Solvent Dispersant Add Dispersant Slurry->Dispersant Milling Ball Milling Dispersant->Milling Surfactant Add this compound Milling->Surfactant Foaming Mechanical Agitation Surfactant->Foaming Casting Casting into Mold Foaming->Casting Drying Drying Casting->Drying Sintering Sintering Drying->Sintering PorousCeramic Porous Ceramic Sintering->PorousCeramic

Caption: Workflow for porous ceramic fabrication via direct foaming.

Experimental Protocols

Materials and Equipment
  • Ceramic Powder: Alumina (Al₂O₃), Yttrium Silicate (Y₂SiO₅), or other desired ceramic material.

  • Solvent: Deionized water.

  • Dispersant: (Optional, depending on the ceramic powder) e.g., polyacrylic acid.

  • Pore-forming agent: this compound.

  • Ball Milling Equipment: Planetary ball mill with appropriate grinding media.

  • Mechanical Stirrer/Foaming Machine: High-shear mixer.

  • Molds: Teflon or other non-reactive material.

  • Drying Oven: Capable of controlled temperature settings.

  • High-Temperature Furnace/Kiln: For sintering.

Protocol for Direct Foaming of Alumina Slurry

This protocol is a general guideline and may require optimization based on the specific ceramic powder and desired final properties.

  • Slurry Preparation:

    • Prepare a 40-60 vol% aqueous suspension of the ceramic powder.

    • If necessary, add a dispersant (e.g., 0.5-1.5 wt% of polyacrylic acid relative to the ceramic powder) to ensure a stable, well-dispersed slurry.

    • Ball mill the suspension for 4-24 hours to break down agglomerates and achieve a homogeneous mixture.

  • Foaming:

    • Transfer the slurry to a mixing vessel.

    • Add the desired amount of this compound (refer to Table 1 for guidance on concentration effects).

    • Mechanically agitate the slurry at high speed (e.g., 1000-3000 rpm) for 5-15 minutes, or until a stable foam with the desired volume is achieved. The volume of the foam will directly correlate with the final porosity.

  • Casting and Drying:

    • Gently pour the wet foam into molds of the desired shape.

    • Dry the foamed slurry at a controlled temperature, typically between 40-80°C, for 24-48 hours. A slow drying rate is crucial to prevent cracking.

  • Sintering:

    • Carefully place the dried green bodies into a high-temperature furnace.

    • The sintering profile should be carefully controlled. A typical profile involves:

      • A slow heating ramp (1-2°C/min) to an intermediate temperature (e.g., 400-600°C) to burn out the organic additives (this compound). The decomposition of this compound will primarily yield ammonia, carbon dioxide, and water vapor.

      • A hold at this intermediate temperature for 1-2 hours.

      • A second heating ramp (2-5°C/min) to the final sintering temperature (e.g., 1400-1600°C for alumina).

      • A dwell time of 2-4 hours at the peak temperature to allow for densification of the ceramic struts.

      • A controlled cooling ramp to room temperature.

Data Presentation

The concentration of this compound directly impacts the porosity and pore size of the final ceramic product. While specific quantitative data for this compound is limited in publicly available literature, the following table provides an illustrative example based on the typical behavior of anionic surfactants in alumina ceramic fabrication. Researchers should perform their own empirical studies to determine the optimal concentration for their specific system.

Table 1: Effect of Anionic Surfactant Concentration on Porous Alumina Properties

Surfactant Concentration (wt%)Resulting Porosity (%)Average Pore Size (µm)Compressive Strength (MPa)
0.5~65~300~15
1.0~75~200~10
2.0~85~150~5
3.0>90~100<2

Note: This data is illustrative for a generic anionic surfactant and should be used as a starting point for optimization with this compound.

A study on porous Y₂SiO₅ ceramics utilizing this compound as an anionic surfactant reported achieving an open porosity in the range of 72-88%.

Signaling Pathways and Logical Relationships

In the context of materials science, the term "signaling pathways" is not directly applicable. However, the logical relationships between processing parameters and final material properties are crucial. The following diagram illustrates these key relationships.

Parameter Relationships cluster_0 Input Parameters cluster_1 Intermediate Properties cluster_2 Final Ceramic Properties Concentration This compound Concentration FoamStability Foam Stability Concentration->FoamStability BubbleSize Bubble Size Concentration->BubbleSize Agitation Agitation Speed/Time Agitation->FoamStability Agitation->BubbleSize Sintering Sintering Temperature/ Time Strength Mechanical Strength Sintering->Strength SolidLoading Slurry Solid Loading GreenDensity Green Body Density SolidLoading->GreenDensity Porosity Porosity FoamStability->Porosity PoreSize Pore Size BubbleSize->PoreSize GreenDensity->Strength Porosity->Strength

Caption: Key parameter relationships in porous ceramic fabrication.

Conclusion

This compound is a viable and effective pore-forming agent for the fabrication of porous ceramics via the direct foaming method. By carefully controlling the concentration of this surfactant and other processing parameters, researchers can tailor the porosity, pore size, and mechanical properties of the final ceramic product to meet the demands of a wide range of advanced applications. The protocols and data presented herein provide a solid foundation for further research and development in this area.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ammonium Decanoate Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in accurately determining and optimizing the concentration of ammonium decanoate for consistent and effective micelle formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical Critical Micelle Concentration (CMC) of this compound?

A1: The Critical Micelle Concentration (CMC) of this compound is approximately 8 millimolar (mM) in aqueous solutions under standard conditions. However, it's crucial to understand that this value is highly sensitive to the experimental environment. Factors such as temperature, pH, and the presence of electrolytes can significantly alter the CMC. For instance, in a buffered solution at a pH of 8.8 and an ionic strength of 0.1, the area occupied per decanoate anion at the air/water interface has been determined to be 35 ± 3 Ų, which influences the packing of the surfactant molecules into micelles[1].

Q2: How does temperature affect the CMC of this compound?

A2: The CMC of ionic surfactants like this compound typically exhibits a U-shaped relationship with temperature[1][2][3]. Initially, as the temperature rises, the CMC decreases, reaching a minimum value. Beyond this point, a further increase in temperature will cause the CMC to increase. This behavior is a result of the interplay between the enthalpy and entropy of micellization. At lower temperatures, increasing thermal energy aids in the disruption of the structured water surrounding the hydrophobic tails of the surfactant, favoring micelle formation (lower CMC). At higher temperatures, the increased kinetic energy of the surfactant molecules themselves can hinder the aggregation process, leading to a higher CMC.

Q3: What is the influence of pH on micelle formation?

A3: The pH of the solution is a critical parameter for the micellization of this compound, as it is the salt of a weak acid (decanoic acid) and a weak base (ammonia). The charge of the decanoate headgroup is pH-dependent. At alkaline pH, the carboxylic acid group is fully deprotonated, promoting the formation of anionic micelles. As the pH decreases towards the pKa of decanoic acid (around 4.9), a higher proportion of the surfactant will exist in its less soluble, non-ionized acid form. This can lead to precipitation rather than micelle formation, especially at concentrations near the CMC[3]. For stable micelle formation, it is generally recommended to work at a pH well above the pKa of decanoic acid.

Q4: How do electrolytes, such as salts, impact the CMC?

A4: The addition of electrolytes, like sodium chloride (NaCl), to a solution of an ionic surfactant such as this compound generally leads to a decrease in the CMC[1][4]. The added ions help to shield the electrostatic repulsion between the charged headgroups of the surfactant monomers. This reduction in repulsion facilitates the aggregation of the surfactant molecules into micelles at a lower concentration.

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of various experimental parameters on the Critical Micelle Concentration (CMC) of this compound.

Table 1: Effect of Temperature on the CMC of this compound (Qualitative)

Temperature RangeEffect on CMCPredominant Factor
Low (approaching Krafft temp.)CMC decreases as temperature increasesIncreased solubility of the hydrophobic tail favors aggregation
IntermediateCMC reaches a minimum valueOptimal balance between enthalpy and entropy of micellization
HighCMC increases as temperature increasesIncreased molecular motion disfavors aggregation

Table 2: Influence of pH on this compound Micellization

pH RangePredominant SpeciesExpected Micellization Behavior
> 8Decanoate anion (CH₃(CH₂)₈COO⁻)Stable micelle formation
6 - 8Mixture of decanoate and decanoic acidPotential for vesicle formation or instability
< 6Decanoic acid (CH₃(CH₂)₈COOH)Precipitation likely, micelle formation inhibited

Table 3: Effect of Added Electrolyte (NaCl) on the CMC of this compound

NaCl ConcentrationGeneral Effect on CMCRationale
IncreasingDecreasesShielding of electrostatic repulsion between headgroups

Experimental Protocols

Accurate determination of the CMC is essential for reproducible experiments. Below are detailed methodologies for two common techniques.

Protocol 1: CMC Determination by Surface Tension Measurement (Du Noüy Ring Method)

This method relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau in the surface tension measurements.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Precision balance

  • Volumetric flasks and pipettes

  • Beaker with a temperature-controlled jacket

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in high-purity water. Ensure complete dissolution. Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 0.1 mM to 20 mM).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Pour the solution into the temperature-controlled beaker and allow it to equilibrate to the desired temperature.

    • Carefully lower the clean Du Noüy ring until it is submerged in the solution.

    • Slowly raise the ring, measuring the force required to pull it through the interface. The instrument will convert this force to surface tension (mN/m).

    • Repeat the measurement at least three times for each concentration and calculate the average.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines.

Protocol 2: CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with the surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions.

Materials:

  • This compound

  • High-purity, deionized water

  • Conductivity meter with a temperature-compensated probe

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beaker

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in deionized water.

  • Instrument Calibration: Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.

  • Measurement:

    • Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.

    • Make successive additions of the this compound stock solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.

    • Record the conductivity and the total concentration of this compound after each addition.

  • Data Analysis: Plot the specific conductivity (κ) against the concentration of this compound. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at which the break in the slope occurs, which can be determined by finding the intersection of the two linear fits.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy or Precipitated Solution - Low pH: The solution pH may be near or below the pKa of decanoic acid, leading to the formation of the insoluble acid. - Hard Water: Divalent cations (e.g., Ca²⁺, Mg²⁺) in the water can form insoluble salts with decanoate. - Low Temperature: The temperature may be below the Krafft temperature, where surfactant solubility is lower than the CMC.- Adjust the pH of the solution to be alkaline (e.g., pH 8-9) using a suitable buffer or a small amount of ammonium hydroxide. - Always use high-purity, deionized water for solution preparation. - Gently warm the solution while stirring. If the precipitate dissolves upon warming, it is likely a temperature effect.
Inconsistent CMC Values - Impure Surfactant: Impurities in the this compound can significantly affect the CMC. - Temperature Fluctuations: Inconsistent temperature control during the experiment. - pH Drift: The pH of unbuffered solutions can change over time.- Use high-purity this compound. If necessary, purify the surfactant by recrystallization. - Use a temperature-controlled water bath or jacket for all measurements. - Use a buffer to maintain a constant pH throughout the experiment.
No Clear Breakpoint in CMC Plot - Incorrect Concentration Range: The prepared dilutions may not adequately cover the transition from monomers to micelles. - Instrumental Error: Issues with the tensiometer or conductivity meter.- Prepare a wider range of concentrations, ensuring there are sufficient data points both well below and well above the expected CMC. - Recalibrate the instrument and ensure proper cleaning of the probes/ring between measurements.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement CMC Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions st Surface Tension Method prep_dilutions->st Measure each dilution cond Conductivity Method prep_dilutions->cond Measure each dilution plot_st Plot Surface Tension vs. log(Concentration) st->plot_st plot_cond Plot Conductivity vs. Concentration cond->plot_cond det_cmc Determine CMC at the Intersection/Breakpoint plot_st->det_cmc plot_cond->det_cmc

Caption: Workflow for CMC determination of this compound.

logical_relationships cluster_factors Influencing Factors temp Temperature cmc Critical Micelle Concentration (CMC) temp->cmc U-shaped effect ph pH ph->cmc Alkaline pH favors lower CMC salt Electrolyte Concentration salt->cmc Higher concentration lowers CMC micelle Micelle Formation cmc->micelle Triggers

Caption: Factors influencing the CMC of this compound.

References

Purification of synthesized ammonium decanoate by recrystallization.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of synthesized ammonium decanoate via recrystallization, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is that the solubility of most solids, including this compound, increases with temperature.[1][2] An impure solid is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or ice-bath temperatures.[2][3] This differential solubility is crucial for maximizing the recovery of the purified product. Additionally, the solvent should not react with this compound and should be volatile enough to be easily removed from the final crystals.[3] For ammonium salts like this compound, water or a mixed solvent system such as ethanol/water is often a good starting point.[4][5]

Q3: Can I use a two-solvent system for recrystallization?

Yes, a two-solvent system is a viable alternative if a suitable single solvent cannot be found.[6] In this method, this compound should be soluble in the first solvent at all temperatures, while being insoluble in the second solvent. The two solvents must be miscible with each other.[6] The typical procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow addition of the hot "poor" solvent until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5][6]

Q4: My purified this compound crystals are discolored. How can I fix this?

Colored impurities can often be removed by using activated charcoal. After dissolving the crude this compound in the hot solvent, a small amount of activated charcoal is added to the solution. The mixture is then boiled for a few minutes to allow the charcoal to adsorb the colored impurities. The charcoal is subsequently removed by hot gravity filtration before the solution is cooled to induce crystallization.[6]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[7] 2. The cooling process was too rapid.1. Reheat the solution and boil off a portion of the solvent to increase the concentration.[7] Then, allow it to cool again. 2. If the initial cooling in the open air does not yield crystals, try cooling the solution in an ice bath.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.
"Oiling Out" (Formation of an oily liquid instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the this compound, causing it to melt rather than dissolve. 2. The presence of significant impurities is depressing the melting point. 3. The solution is cooling too quickly.[7]1. Reheat the solution and add a small amount of additional solvent.[7] This can keep the compound soluble at a temperature below its melting point. 2. Consider pre-purification with activated charcoal to remove impurities that may be causing the issue.[7] 3. Ensure the flask is insulated (e.g., with paper towels) and covered to allow for slow cooling.[7]
Very Low Yield of Crystals 1. Excessive solvent was used, causing a significant amount of the product to remain in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not sufficiently cold, redissolving the product.1. Before discarding the mother liquor, cool it in an ice bath to recover more product. If a large amount of product remains, you can concentrate the mother liquor by evaporation and cool it again. 2. Use a heated funnel or pre-heat your filtration apparatus. Add a small excess of hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Crystallization Occurs Too Quickly The solution is supersaturated, and the solid is crashing out of solution rather than forming well-defined crystals. This can trap impurities.[7]Reheat the solution to redissolve the solid. Add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation.[7] Allow the solution to cool more slowly to promote the growth of larger, purer crystals.[7]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound using a single solvent system.

  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., an ethanol/water mixture). The ideal solvent will dissolve this compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[1][6] Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[6]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel.[1] The final product can then be transferred to a watch glass to air dry.

Data Presentation

Table 1: Solvent Selection for Recrystallization

The choice of a recrystallization solvent is based on the compound's solubility at different temperatures. An ideal solvent shows a large difference in solubility between hot and cold conditions.

Solvent SystemSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Suitability Assessment
WaterHighVery HighPoor - High solubility at low temperature leads to poor recovery.
EthanolModerateHighGood - A significant increase in solubility with temperature allows for good recovery.
HexaneVery LowVery LowPoor - this compound is largely insoluble at all temperatures.
90:10 Ethanol:WaterLowHighExcellent - The mixed solvent system provides low solubility when cold and high solubility when hot, ideal for high-yield purification.

Note: The data presented are illustrative examples to demonstrate the principle of solvent selection.

Visualizations

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Hot Gravity Filtration (If Insoluble Impurities Present) B->C Dissolved? D Cool Solution Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

G Start Start Cooling Q1 Crystals Form? Start->Q1 A1_Yes Collect, Wash, and Dry Crystals Q1->A1_Yes Yes Q2 Solution Oiled Out? Q1->Q2 No A2_Yes Reheat, Add More Solvent, Cool Slowly Q2->A2_Yes Yes A2_No Boil Off Excess Solvent, Rescratch Flask, Recool Q2->A2_No No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Troubleshooting aggregation issues in ammonium decanoate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium decanoate solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My this compound solution is cloudy or has precipitated.

Q: Why is my freshly prepared this compound solution cloudy?

A: Cloudiness upon preparation can be due to several factors:

  • Incomplete Dissolution: this compound may take time to dissolve fully, especially at higher concentrations or lower temperatures.

  • Low pH: this compound is the salt of a weak acid (decanoic acid) and a weak base (ammonia). If the pH of the solution is too low, the equilibrium will shift towards the formation of decanoic acid, which is poorly soluble in water and will precipitate, causing a cloudy appearance.[1][2]

  • Hard Water: The presence of divalent cations like Ca²⁺ or Mg²⁺ in the water used for solution preparation can lead to the formation of insoluble calcium or magnesium decanoate salts, resulting in precipitation (soap scum).

  • Low Temperature: The solubility of this compound is temperature-dependent. If the solution is prepared at a low temperature, the solubility might be exceeded, leading to precipitation. The temperature at which the solubility equals the critical micelle concentration (CMC) is known as the Krafft Point. Below this temperature, micelles will not form, and the surfactant may precipitate if its concentration is above its solubility limit.[2]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Gently warm the solution and stir until it becomes clear. Sonication can also aid in dissolution.

  • Adjust pH: Measure the pH of the solution. If it is acidic, adjust it to a slightly alkaline pH (e.g., 8-9) by adding a small amount of dilute ammonium hydroxide. This will shift the equilibrium back towards the more soluble decanoate anion.[1][3]

  • Use High-Purity Water: Always prepare solutions using deionized or distilled water to avoid issues with divalent cations.

  • Increase Temperature: If the issue is temperature-related, gently warming the solution above its Krafft point should lead to clarification as micelles form.

Issue 2: I am getting inconsistent or irreproducible Critical Micelle Concentration (CMC) values.

Q: What factors could be causing variability in my CMC measurements?

A: Inconsistent CMC values are often a result of variations in experimental conditions. The primary factors influencing the CMC of ionic surfactants like this compound are temperature, ionic strength, and pH.[3]

Troubleshooting Steps:

  • Control Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a U-shaped curve with a minimum CMC at a specific temperature.[3] Ensure that all measurements are performed at a constant, recorded temperature.

  • Maintain Constant Ionic Strength: The addition of electrolytes (salts) shields the electrostatic repulsion between the ionic head groups of the surfactant, which generally lowers the CMC.[4] Use a consistent buffer system or ensure the ionic strength of your solutions is the same across all experiments.

  • Standardize pH: The pH of the solution affects the protonation state of the decanoate head group.[1] At lower pH, the formation of neutral decanoic acid can alter the aggregation behavior. It is advisable to buffer the solution or ensure the pH is consistent for all measurements. For this compound, a pH of around 8.8 has been used in studies.[5]

  • Ensure Purity of this compound: Impurities in the surfactant can significantly affect the CMC. Use a high-purity grade of this compound.

  • Equilibration Time: Ensure the solution has had adequate time to equilibrate at the desired temperature before measurement.

Issue 3: My this compound solution has an unexpectedly high viscosity.

Q: What could cause my solution to be more viscous than expected?

A: An increase in viscosity in surfactant solutions is typically related to the formation of larger, non-spherical aggregates.

  • High Surfactant Concentration: At concentrations well above the CMC, some surfactants can undergo a transition from small, spherical micelles to larger, elongated or rod-like micelles.[3] This change in shape can lead to increased viscosity.

  • Effect of Additives: The presence of salts or other additives can influence micellar shape and size, potentially leading to the formation of more viscous solutions.

  • Temperature Effects: Temperature can also influence the shape and size of micelles.

Troubleshooting Steps:

  • Review Concentration: Check if your working concentration is significantly higher than the CMC. If so, you may be observing the formation of larger aggregates.

  • Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) to determine the size and shape of the aggregates in your solution.

  • Control Temperature and Ionic Strength: As with CMC measurements, ensure these parameters are consistent, as they can influence aggregate morphology.

Issue 4: I am having issues with the stability of my this compound solution over time.

Q: My this compound solution is changing over time (e.g., becoming cloudy, pH drift). Why is this happening?

A: this compound solutions can exhibit instability due to a few factors:

  • Hydrolysis: As a salt of a weak acid and weak base, this compound can be susceptible to hydrolysis, which may lead to a change in pH over time.

  • Ammonia Volatilization: Ammonia can be lost from the solution to the atmosphere, especially in open containers, leading to a decrease in pH and potential precipitation of decanoic acid.

  • Bacterial Growth: In non-sterile conditions and over long periods, aqueous solutions can be prone to bacterial growth, which can cause cloudiness and degradation of the surfactant.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is best practice to prepare this compound solutions fresh for each experiment.

  • Store Properly: If short-term storage is necessary, keep the solution in a tightly sealed container to minimize ammonia loss. Refrigeration can slow down degradation and inhibit bacterial growth.

  • Use Sterile Filtration: For applications requiring long-term stability, consider sterile filtering the solution into a sterile container.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsSource
Molecular Weight189.3 g/mol -[3]
Area per Surfactant Anion35 ± 3 ŲpH = 8.8, Ionic Strength = 0.1[5]
Adsorbed Layer Thickness17 ± 2 ÅAt CMC[5]

Table 2: Influence of External Factors on the Critical Micelle Concentration (CMC) of Decanoate Surfactants

Note: Data for closely related decanoate surfactants are included to illustrate general trends applicable to this compound.

SurfactantFactorConditionCMC (mM)Source
Sodium DecanoatepH> 8.550 - 100[1]
Lithium Decyl SulfateIonic Strength (BGE I)15.2 mM3.1[6]
Lithium Decyl SulfateIonic Strength (BGE II)25.3 mM2.2[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes the synthesis of this compound via the neutralization of decanoic acid.

Materials:

  • Decanoic acid

  • Ammonium hydroxide (aqueous solution)

  • Ethanol

  • High-purity water (deionized or distilled)

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

Procedure:

  • In a suitable beaker, dissolve the desired amount of decanoic acid in ethanol at an elevated temperature (e.g., 60°C) with stirring.

  • Slowly add a slight molar excess of aqueous ammonium hydroxide dropwise to the decanoic acid solution while continuing to stir.

  • Monitor the pH of the solution, aiming for a final pH in the range of 8-10 to ensure complete neutralization.[3]

  • Once the reaction is complete, the ethanol can be removed by evaporation, and the resulting this compound can be dissolved in high-purity water to the desired concentration.

  • Allow the solution to cool to room temperature. If any cloudiness appears upon cooling, it may indicate that the concentration is above the solubility limit at that temperature.

Protocol 2: Determination of CMC by Surface Tension Measurement

This protocol outlines the use of a surface tensiometer to determine the CMC.

Materials:

  • Surface tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Series of this compound solutions of varying concentrations in high-purity water

  • Temperature-controlled sample vessel

Procedure:

  • Prepare a series of this compound solutions with concentrations spanning the expected CMC. It is recommended to prepare a stock solution and perform serial dilutions.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Ensure the sample vessel and the Wilhelmy plate/Du Noüy ring are scrupulously clean to avoid contamination.

  • Starting with the most dilute solution, measure the surface tension. Ensure the temperature is stable and recorded for each measurement.

  • Rinse the vessel and plate/ring thoroughly between each measurement.

  • Measure the surface tension for each solution in the series, moving from lowest to highest concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).[7]

  • The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of the graph.[8]

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_issues Identify the Issue cluster_causes_cloudy Potential Causes for Cloudiness cluster_solutions_cloudy Solutions for Cloudiness cluster_causes_cmc Potential Causes for Inconsistent CMC cluster_solutions_cmc Solutions for Inconsistent CMC start Problem with Ammonium Decanoate Solution issue_cloudy Solution is Cloudy or Precipitated start->issue_cloudy What is the problem? issue_cmc Inconsistent CMC Values start->issue_cmc What is the problem? issue_viscosity Unexpectedly High Viscosity start->issue_viscosity What is the problem? cause_ph Low pH issue_cloudy->cause_ph Investigate Cause cause_dissolution Incomplete Dissolution issue_cloudy->cause_dissolution Investigate Cause cause_hardness Hard Water (Divalent Cations) issue_cloudy->cause_hardness Investigate Cause cause_temp Low Temperature (Below Krafft Point) issue_cloudy->cause_temp Investigate Cause cause_cmc_temp Temperature Fluctuations issue_cmc->cause_cmc_temp Investigate Cause cause_cmc_ion Varying Ionic Strength issue_cmc->cause_cmc_ion Investigate Cause cause_cmc_ph Inconsistent pH issue_cmc->cause_cmc_ph Investigate Cause sol_ph Adjust pH to 8-9 with NH4OH cause_ph->sol_ph sol_dissolution Gently Warm & Stir/Sonicate cause_dissolution->sol_dissolution sol_hardness Use High-Purity Water cause_hardness->sol_hardness sol_temp Warm Solution cause_temp->sol_temp sol_cmc_temp Use Temperature Control cause_cmc_temp->sol_cmc_temp sol_cmc_ion Use Buffer or Consistent Water Source cause_cmc_ion->sol_cmc_ion sol_cmc_ph Buffer Solution cause_cmc_ph->sol_cmc_ph CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result prep_solution Prepare a series of This compound concentrations measure_st Measure Surface Tension for each concentration prep_solution->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_intersection Identify intersection of the two linear regions plot_data->find_intersection cmc_value Critical Micelle Concentration (CMC) find_intersection->cmc_value Aggregation_Factors cluster_factors Influencing Factors cluster_effects Effects on Aggregation center_node This compound Aggregation cmc CMC center_node->cmc affects micelle_size Micelle Size/Shape center_node->micelle_size affects solubility Solubility center_node->solubility affects temp Temperature temp->center_node ph pH ph->center_node ionic_strength Ionic Strength ionic_strength->center_node concentration Concentration concentration->center_node

References

Improving the stability of ammonium decanoate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ammonium decanoate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the ammonium salt of decanoic acid, a ten-carbon saturated fatty acid. It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) ammonium head group and a water-fearing (hydrophobic) decanoate tail. This structure allows it to act as a surfactant. In pharmaceutical sciences, decanoate salts are used to create long-acting injectable prodrugs (e.g., antipsychotics) and as excipients to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

Q2: What are the primary causes of instability in this compound stock solutions?

There are two main causes of instability in aqueous this compound solutions:

  • Temperature-Dependent Precipitation: As an ionic surfactant, this compound has a critical temperature known as the Krafft temperature (T_Kr). Below this temperature, the solubility of the surfactant is significantly lower than its critical micelle concentration (CMC), causing it to precipitate out of solution as hydrated crystals.[3][4] Upon refrigeration, if the temperature drops below the T_Kr, the solution will appear cloudy or form a solid precipitate.

  • Hydrolysis and pH Shift: this compound in solution exists in equilibrium with its constituent ions, decanoate and ammonium (NH₄⁺). The ammonium ion is in a further pH-dependent equilibrium with ammonia gas (NH₃). If the pH of the solution becomes alkaline (pH > 7), the equilibrium shifts towards the formation of volatile ammonia gas, which can escape from the solution. This loss of the ammonium counter-ion leads to an increase in the concentration of free decanoic acid, which is poorly soluble in water and will precipitate, causing the solution to become turbid and more acidic.[5]

Q3: What are the ideal storage conditions for an this compound stock solution?

To maintain stability, stock solutions should be stored at a controlled room temperature (20-25°C) in a tightly sealed container to prevent the loss of ammonia gas. Avoid refrigeration unless you can ensure the temperature remains above the Krafft temperature. For a similar surfactant, cetyltrimethylammonium bromide (CTAB), the Krafft temperature is around 25°C, suggesting that refrigeration of this compound is likely to cause precipitation.[6] The optimal pH should be near neutral to slightly acidic (pH 6.5-7.5) to ensure the equilibrium favors the ammonium ion over volatile ammonia.

Q4: My this compound solution has precipitated. Can it be redissolved?

Yes, in most cases, the precipitate can be redissolved. The approach depends on the cause of precipitation:

  • If precipitation occurred due to cold storage: Gently warm the solution to room temperature or slightly above (e.g., in a 30-37°C water bath) with gentle agitation. The precipitate should redissolve as the temperature rises above the Krafft temperature.

  • If precipitation is due to a pH shift (loss of ammonia): Check the pH of the solution. If it has become acidic, you can try to redissolve the precipitate by adding a dilute solution of ammonium hydroxide dropwise while stirring until the pH returns to the neutral range and the solution clears.[3] This replenishes the lost ammonium ions, reforming the more soluble this compound salt.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.

Problem Possible Cause Recommended Action
Cloudiness or precipitate forms upon refrigeration. The storage temperature is below the Krafft temperature of this compound, causing the surfactant to crystallize.[4]1. Remove the solution from cold storage. 2. Gently warm the solution to room temperature (20-25°C) or in a water bath up to 37°C. 3. Gently agitate or stir until the solution becomes clear. 4. Store the solution at a controlled room temperature going forward.
Solution appears cloudy or has a white precipitate at room temperature. The pH of the solution may have shifted, leading to the precipitation of decanoic acid. This can happen if the container is not well-sealed, allowing ammonia gas to escape.1. Measure the pH of the solution. 2. If the pH is acidic (< 6.5), add dilute ammonium hydroxide (e.g., 0.1 M) dropwise while stirring until the precipitate dissolves and the pH is restored to ~7.0.[7] 3. Ensure the solution is stored in a tightly sealed container.
The pH of the stock solution decreases over time. Loss of volatile ammonia (NH₃) from the solution, which shifts the equilibrium and results in an excess of protons (H⁺) from the dissociation of decanoic acid.[5]1. Confirm the solution is stored in a properly sealed, airtight container. 2. If necessary, adjust the pH back to the target range with a small amount of dilute ammonium hydroxide. 3. Prepare fresh stock solutions more frequently if the issue persists.
Inconsistent experimental results using the stock solution. The concentration of the stock solution may have changed due to precipitation or degradation.1. Visually inspect the solution for any signs of precipitation before each use. 2. If precipitation is present, follow the steps to redissolve it completely. 3. Periodically verify the concentration of the stock solution using a stability-indicating analytical method like HPLC.

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Aqueous Stock Solution

Materials:

  • Decanoic acid (MW: 172.26 g/mol )

  • Ammonium hydroxide solution (e.g., 28-30% NH₃ in water)

  • Ethanol, reagent grade

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Weigh out 1.72 g of decanoic acid and place it in a 100 mL beaker.

  • Add 20 mL of ethanol to dissolve the decanoic acid. Gently warm to 50-60°C on a hot plate to aid dissolution if necessary.[3]

  • In a separate container, prepare a 1 M solution of ammonium hydroxide by diluting the concentrated stock.

  • Slowly add the 1 M ammonium hydroxide solution dropwise to the decanoic acid solution while stirring continuously.

  • Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches approximately 7.0-7.5, ensuring all the decanoic acid has been neutralized. A slight molar excess of ammonium hydroxide may be needed.[3]

  • Once the pH is stable, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with high-purity water.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Sterilize the solution by filtration through a 0.22 µm filter if required for your application.

  • Store in a tightly sealed, sterile container at controlled room temperature.

Protocol for Stability Testing of this compound Solution by HPLC

This protocol outlines a stability-indicating HPLC method to separate this compound from its primary degradation product, decanoic acid.

Instrumentation and Conditions:

  • HPLC System: With UV detector or PDA

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Forced Degradation Study: To confirm the method's stability-indicating nature, subject samples of the stock solution to stress conditions (e.g., heat at 60°C for 24 hours, acid/base hydrolysis with 0.1 M HCl/NaOH, oxidation with 3% H₂O₂).

  • Sample Preparation: Dilute the this compound stock solution and the stressed samples to a suitable concentration (e.g., 1 mM) with the mobile phase initial composition (50:50 water:acetonitrile).

  • Analysis: Inject the prepared samples, along with standards for decanoic acid and this compound, into the HPLC system.

  • Data Evaluation: The method should demonstrate baseline separation between the this compound peak and the decanoic acid peak. Quantify the amount of decanoic acid formed in the stressed samples to assess the stability of the solution.

Visualizations

Logical Workflow for Troubleshooting Solution Instability

G start Stock solution appears unstable (cloudy, precipitated) check_temp Was the solution stored in the cold (<20°C)? start->check_temp warm_solution Warm solution to 20-25°C with gentle agitation. check_temp->warm_solution Yes check_ph Check pH of the solution. check_temp->check_ph No is_clear_after_warm Does the solution become clear? warm_solution->is_clear_after_warm store_rt Problem solved. Store at room temperature in a sealed container. is_clear_after_warm->store_rt Yes is_clear_after_warm->check_ph No is_ph_acidic Is the pH acidic (< 6.5)? check_ph->is_ph_acidic adjust_ph Add dilute NH4OH dropwise to restore pH to ~7.0. is_ph_acidic->adjust_ph Yes further_investigation Precipitate may be due to other contaminants. Consider re-preparation. is_ph_acidic->further_investigation No is_clear_after_ph Does the solution become clear? adjust_ph->is_clear_after_ph store_sealed Problem solved. Ensure container is tightly sealed. is_clear_after_ph->store_sealed Yes is_clear_after_ph->further_investigation No

Caption: A flowchart for troubleshooting this compound solution instability.

Ammonium-Induced NF-κB Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ammonium Ammonium (NH4+) RhBG RhBG Transporter Ammonium->RhBG Transport MyD88 MyD88 RhBG->MyD88 Interaction IKK_complex IKK Complex MyD88->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Promoter Gene_expression Target Gene Expression (e.g., Myostatin) DNA->Gene_expression Transcription

Caption: Proposed signaling pathway for ammonium-induced NF-κB activation.[1][8]

References

Technical Support Center: Mixed Micelles of Ammonium Decanoate and APFO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed micellar systems of ammonium decanoate (AD) and ammonium perfluorooctanoate (APFO).

Section 1: Troubleshooting Guide

Issue 1: Phase Separation or Cloudiness in Solution

One of the most common challenges in mixed hydrocarbon-fluorocarbon surfactant systems is phase separation, or "demixing," due to the immiscibility of the hydrocarbon and fluorocarbon chains within the micellar core[1]. This can manifest as cloudiness, precipitation, or the formation of distinct liquid phases.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incompatible Molar Ratios Systematically vary the molar ratio of this compound to APFO to identify the range of compositions that form stable mixed micelles. Start with a high proportion of one surfactant and gradually increase the other.
Temperature Effects Investigate the effect of temperature on the phase behavior. Some mixed surfactant systems exhibit temperature-dependent stability. Determine the critical solution temperature for your specific composition.
Ionic Strength The presence of salts can influence micelle formation and stability. Evaluate the effect of adding a simple electrolyte (e.g., NaCl) on the phase behavior. Note that high salt concentrations can sometimes induce phase separation.
pH of the Solution The ionization state of decanoic acid is pH-dependent. Ensure the pH of your aqueous solution is controlled and consistent, as changes can affect the head group interactions and overall micelle stability. For this compound, a pH above 8 is generally required to ensure the carboxylate headgroup is ionized.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my experimental results for the Critical Micelle Concentration (CMC) of the mixed system inconsistent?

A1: Inconsistent CMC values can arise from several factors in mixed surfactant systems. The mixing of hydrocarbon and fluorocarbon surfactants is often non-ideal, leading to complex aggregation behavior. Ensure your measurement technique is appropriate and sensitive enough for mixed systems. Techniques like surface tensiometry, fluorescence spectroscopy (using a probe like pyrene), and isothermal titration calorimetry (ITC) are commonly used. It is also crucial to allow the system to reach equilibrium, as the kinetics of mixed micelle formation can be slower than for single surfactant systems.

Q2: How can I determine if synergistic or antagonistic effects are occurring in my mixed micelles?

A2: The presence of synergistic or antagonistic interactions can be evaluated by comparing the experimentally determined CMC of the mixed system to the ideal CMC, calculated using the properties of the individual surfactants. A negative deviation from ideal behavior indicates synergy (stronger interaction and more stable micelles), while a positive deviation suggests antagonism. The interaction parameter (β) can be calculated from the CMC data using regular solution theory to quantify the extent of these interactions[2][3][4]. A negative β value signifies synergistic interactions in the mixed micelles.

Q3: What are the safety considerations when working with APFO?

A3: Ammonium perfluorooctanoate (APFO), also known as C8, is a substance with significant health and environmental concerns. It is persistent in the environment and has been linked to various health issues. Always handle APFO in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions. Due to its hazardous nature, researchers are increasingly seeking safer alternatives to APFO.

Q4: Can I expect the mixed micelles of this compound and APFO to be spherical?

A4: Not necessarily. While individual surfactants may form spherical micelles at concentrations just above their CMC, the shape of mixed micelles can vary. The packing of the dissimilar hydrocarbon and fluorocarbon chains can lead to changes in the micellar shape, potentially resulting in ellipsoidal or cylindrical aggregates. Techniques like dynamic light scattering (DLS) or small-angle neutron scattering (SANS) can be used to investigate the size and shape of the mixed micelles in your system.

Section 3: Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the measurement of the CMC of this compound, APFO, and their mixtures using a surface tensiometer.

Methodology:

  • Solution Preparation: Prepare a stock solution of the pure surfactant (this compound or APFO) or the mixed surfactant system at a known molar ratio in deionized water or a suitable buffer. The initial concentration should be well above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement. Allow the surface tension reading to stabilize for each sample.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration. For mixed systems, the CMC will vary with the molar ratio of the two surfactants.

Protocol 2: Calculation of the Micellar Interaction Parameter (β)

The interaction parameter, β, quantifies the synergism or antagonism in a mixed micellar system and can be calculated using the regular solution theory.

Methodology:

  • Determine CMCs: Experimentally determine the CMC of pure surfactant 1 (C₁), pure surfactant 2 (C₂), and the mixed surfactant system (C₁₂) at a specific mole fraction of surfactant 1 in the bulk (α₁).

  • Solve for Micelle Composition (x₁): Iteratively solve the following equation for x₁, the mole fraction of surfactant 1 in the mixed micelle:

    (x₁)² * ln(α₁ * C₁₂ / (x₁ * C₁)) / ((1 - x₁)² * ln((1 - α₁) * C₁₂ / ((1 - x₁) * C₂))) = 1

  • Calculate the Interaction Parameter (β): Once x₁ is determined, calculate β using the equation:

    β = ln(α₁ * C₁₂ / (x₁ * C₁)) / (1 - x₁)²

A negative value of β indicates a synergistic interaction between the two surfactants in the micelle.

Section 4: Quantitative Data

The following tables provide illustrative quantitative data for the individual and mixed micellar systems of this compound and APFO. Note: This data is based on typical values for similar hydrocarbon and fluorocarbon surfactants and should be experimentally verified for the specific system under investigation.

Table 1: Properties of Individual Surfactants

SurfactantMolecular Weight ( g/mol )CMC (mM) in Water at 25°C
This compound189.30~100
Ammonium Perfluorooctanoate (APFO)431.11~25

Table 2: Illustrative CMC Values for this compound/APFO Mixed Micelles at 25°C

Mole Fraction of this compound (α_AD)Experimental CMC (mM)Ideal CMC (mM)
1.0100.0100.0
0.845.062.5
0.528.040.0
0.224.028.6
0.025.025.0

Section 5: Visualizations

Diagram 1: Experimental Workflow for CMC Determination

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (AD, APFO, Mixtures) prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Breakpoint plot_data->det_cmc

Caption: Workflow for CMC determination by surface tensiometry.

Diagram 2: Troubleshooting Logic for Phase Separation

G cluster_causes Investigate Potential Causes start Observe Phase Separation or Cloudiness check_ratio Vary Molar Ratio start->check_ratio check_temp Adjust Temperature start->check_temp check_ionic Modify Ionic Strength start->check_ionic check_ph Control pH start->check_ph solution Achieve Stable Mixed Micelle Solution check_ratio->solution check_temp->solution check_ionic->solution check_ph->solution

Caption: Troubleshooting flowchart for phase separation issues.

References

Technical Support Center: Controlling for Temperature Effects on Ammonium Decanoate CMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of temperature on the critical micelle concentration (CMC) of ammonium decanoate.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the Critical Micelle Concentration (CMC) of ionic surfactants like this compound?

For many ionic surfactants, the relationship between temperature and CMC is characterized by a U-shaped curve.[1][2] Initially, the CMC decreases as the temperature rises, reaches a minimum value, and then increases with further heating.[1][2] This behavior is influenced by two main opposing factors. At lower temperatures, an increase in temperature aids in the breakdown of the structured water molecules surrounding the hydrophobic tails of the surfactant, which favors micellization and thus lowers the CMC. However, at higher temperatures, the increased kinetic energy of the surfactant molecules and the disruption of hydrogen bonds between water and the hydrophilic head groups can hinder micelle formation, leading to an increase in the CMC.[2]

Q2: Why is it crucial to control the temperature during CMC determination experiments?

Q3: What is the expected temperature-dependent CMC behavior for this compound?

While specific experimental data for the temperature-dependent CMC of this compound is not extensively available in the public domain, the behavior of a closely related anionic surfactant, sodium decanoate, can provide valuable insight. The general expectation for this compound is that it will follow the typical U-shaped curve.

Q4: Which experimental techniques are recommended for determining the CMC of this compound while controlling for temperature?

Commonly used and reliable methods for determining the CMC of ionic surfactants include conductivity measurements and surface tension measurements.[3][4][5] Both methods can be adapted to incorporate precise temperature control.

Q5: What are the primary sources of error in temperature-controlled CMC measurements?

Potential sources of error include inaccurate temperature monitoring, temperature gradients within the sample, insufficient equilibration time at the target temperature, and contamination of the surfactant or solvent.[6]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents data for sodium decanoate, a structurally similar anionic surfactant, to illustrate the typical temperature-dependent behavior. Researchers should consider this as a proxy and determine the specific values for this compound experimentally.

Table 1: Temperature Dependence of the Critical Micelle Concentration (CMC) for Sodium Decanoate

Temperature (°C)CMC (mM)
15109
25104
35101
45100
55102

Note: This data is illustrative for sodium decanoate and may not represent the exact values for this compound.[7]

Experimental Protocols

Method 1: Conductivity Measurement with Temperature Control

This method is suitable for ionic surfactants like this compound as the formation of micelles leads to a distinct change in the conductivity of the solution.[4][8]

Materials:

  • Conductivity meter and probe

  • Jacketed beaker

  • Circulating water bath with temperature control

  • Magnetic stirrer and stir bar

  • This compound

  • Deionized water

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Set the circulating water bath to the desired experimental temperature and allow it to equilibrate.

  • Connect the jacketed beaker to the circulating water bath.

  • Place a known volume of deionized water into the jacketed beaker with a magnetic stir bar.

  • Immerse the conductivity probe into the water, ensuring it does not touch the sides or bottom of the beaker.

  • Allow the system to reach thermal equilibrium, monitoring the temperature of the solution in the beaker.

  • Begin stirring at a constant, gentle rate to avoid vortex formation.

  • Prepare a concentrated stock solution of this compound.

  • Make small, incremental additions of the stock solution to the deionized water in the beaker.

  • After each addition, allow the solution to equilibrate for a set period (e.g., 2-5 minutes) and record the conductivity and the total concentration of the surfactant.

  • Continue this process until a sufficient number of data points have been collected both below and above the expected CMC.

  • Plot the conductivity as a function of the this compound concentration. The CMC is determined from the breakpoint in the graph, where the slope of the line changes.[9]

Method 2: Surface Tension Measurement (Du Noüy Ring Method) with Temperature Control

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5][10]

Materials:

  • Surface tensiometer with a Du Noüy ring

  • Jacketed sample vessel

  • Circulating water bath with temperature control

  • This compound

  • Deionized water

Procedure:

  • Ensure the Du Noüy ring is meticulously cleaned, typically by flaming to a red heat.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water at the experimental temperature).

  • Set the circulating water bath to the desired temperature and connect it to the jacketed sample vessel.

  • Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Place the first solution (lowest concentration) into the jacketed vessel and allow it to reach thermal equilibrium.

  • Measure the surface tension of the solution according to the instrument's operating procedure.

  • Repeat the measurement for each of the prepared solutions, ensuring temperature equilibration for each.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined at the intersection of the two linear portions of the plot.[10]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible CMC values at a given temperature.

Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure the circulating water bath is maintaining a stable temperature. Use a calibrated thermometer to verify the temperature directly in the sample vessel.
Insufficient Equilibration Time Allow more time for the sample to reach thermal equilibrium after a change in temperature or addition of surfactant.
Contamination Use high-purity this compound and freshly prepared deionized water. Thoroughly clean all glassware and equipment.
Inconsistent Stirring (Conductivity Method) Maintain a constant and gentle stirring rate throughout the experiment.

Issue 2: No sharp breakpoint in the conductivity or surface tension plot.

Possible Cause Troubleshooting Step
Impure Surfactant The presence of impurities can broaden the transition at the CMC. Consider purifying the this compound.
Insufficient Data Points Collect more data points, especially in the region where the CMC is expected.
Inappropriate Concentration Range Adjust the concentration range of your solutions to better bracket the expected CMC.

Issue 3: Drifting conductivity or surface tension readings.

Possible Cause Troubleshooting Step
Slow Dissolution of Surfactant Ensure the surfactant is fully dissolved after each addition before taking a reading.
Temperature Not Yet Stable Wait for the system to fully equilibrate at the set temperature.
Adsorption of Surfactant onto Vessel Walls Pre-condition the vessel by rinsing it with a solution of the surfactant at a concentration near the CMC.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Temperature-Controlled CMC Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare this compound Stock Solution prep_setup Set up Temperature-Controlled Apparatus prep_surfactant->prep_setup equilibrate Equilibrate System to Target Temperature prep_setup->equilibrate measure Measure Conductivity or Surface Tension equilibrate->measure add_surfactant Incrementally Add Surfactant measure->add_surfactant Repeat add_surfactant->equilibrate plot_data Plot Data (e.g., Conductivity vs. Concentration) add_surfactant->plot_data determine_cmc Determine CMC from Breakpoint plot_data->determine_cmc

Caption: Workflow for CMC determination with temperature control.

temp_cmc_relationship Relationship Between Temperature and Micellization Thermodynamics Temp Temperature Enthalpy Enthalpy of Micellization (ΔH_mic) Temp->Enthalpy Influences Entropy Entropy of Micellization (ΔS_mic) Temp->Entropy Influences CMC Critical Micelle Concentration (CMC) Enthalpy->CMC Determines Entropy->CMC Determines

Caption: Thermodynamic influences on CMC.

References

Adjusting pH and ionic strength for ammonium decanoate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium decanoate.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to my experiments?

This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The hydrophilic head is the ammonium carboxylate group, and the hydrophobic tail is the ten-carbon decanoate chain. This structure drives its self-assembly in aqueous solutions to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Q2: How does pH affect my this compound solution?

The pH of the solution is a critical factor as it dictates the charge of the decanoate head group. The pKa of decanoic acid is approximately 4.9, while the pKa of the ammonium ion is around 9.25.

  • At alkaline pH (above ~7) , the decanoic acid is predominantly in its deprotonated (anionic) form (decanoate), and the ammonium ion is the primary counter-ion. This promotes the formation of micelles.

  • As the pH is lowered towards the pKa of decanoic acid , a significant portion of the decanoate becomes protonated into its uncharged decanoic acid form. The presence of both charged and uncharged species can lead to the formation of different structures, such as vesicles.[1][2]

  • At low pH (below ~6.0) , the majority of the surfactant will be in the form of insoluble decanoic acid, which can lead to precipitation.[1]

Q3: How does ionic strength influence my experiments?

Ionic strength, which is the total concentration of ions in the solution, also plays a significant role. Adding an inert salt (e.g., NaCl) increases the ionic strength. This generally leads to a decrease in the Critical Micelle Concentration (CMC) of ionic surfactants like this compound. The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.

Troubleshooting Guide

Problem 1: My this compound solution is cloudy or has a precipitate.

  • Cause: This is often due to the pH of the solution being too low, causing the decanoate to protonate and precipitate out as decanoic acid. It can also occur if the concentration of this compound exceeds its solubility limit under the given conditions.

  • Solution:

    • Check the pH: Measure the pH of your solution. If it is below 7, it is likely that decanoic acid is precipitating.

    • Adjust the pH: Slowly add a dilute solution of a base, such as ammonium hydroxide, while stirring to raise the pH. Aim for a pH range of 8-10 to ensure the decanoate is fully ionized and soluble.

    • Gentle Warming: Gently warming the solution while stirring can help redissolve the precipitate after pH adjustment.

    • Consider Ionic Strength: If the issue persists, adjusting the ionic strength might be necessary, as it can influence solubility.

Problem 2: I am not observing micelle formation at the expected concentration.

  • Cause: The Critical Micelle Concentration (CMC) is sensitive to pH, ionic strength, and temperature. Your experimental conditions may be different from those reported in the literature.

  • Solution:

    • Verify pH and Ionic Strength: Ensure that the pH and ionic strength of your solution are controlled and match your desired experimental parameters.

    • Adjust Ionic Strength: If you need to induce micelle formation at a lower concentration, you can try increasing the ionic strength by adding a salt like NaCl.

    • Temperature Control: Ensure your experiment is conducted at a consistent and appropriate temperature, as temperature can also affect the CMC.

Data Presentation

Table 1: Effect of pH on the State of this compound Solution

pH RangeDominant SpeciesExpected Observation
> 8.5Decanoate Anion (C₉H₁₉COO⁻)Clear solution with micelles (above CMC)
6.8 - 7.8Mixture of Decanoate and Decanoic AcidPotential for vesicle formation, may appear slightly opalescent
< 6.0Decanoic Acid (C₉H₁₉COOH)Precipitation of white solid

Note: This table provides a general guide. The exact pH ranges for transitions may vary depending on concentration and ionic strength.[1][2]

Table 2: Generalized Effect of Ionic Strength on the Critical Micelle Concentration (CMC) of Anionic Surfactants

Added Salt Concentration (mol/L)General Trend for CMC
0 (Pure Water)Highest CMC
0.01Lower CMC
0.1Significantly Lower CMC

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of decanoic acid.

  • Dissolution: Dissolve the decanoic acid in a suitable solvent, such as ethanol, with gentle warming (e.g., to 60°C) and stirring.[1]

  • Neutralization: While stirring, slowly add a molar excess of aqueous ammonium hydroxide solution dropwise. This will neutralize the decanoic acid to form this compound.[1]

  • Solvent Removal (if necessary): If a pure aqueous solution is required, the ethanol can be removed by gentle heating under reduced pressure using a rotary evaporator.

  • Final Volume Adjustment: Adjust the final volume with deionized water to achieve the desired stock solution concentration.

  • pH Check and Adjustment: Measure the pH of the final solution and adjust to the desired range (typically 8-10) using a dilute solution of ammonium hydroxide or a suitable acid if necessary.

Protocol 2: Adjusting pH and Ionic Strength of an this compound Solution

  • Initial Measurement: Before any adjustments, measure the initial pH and, if possible, the conductivity (as an indicator of ionic strength) of your this compound solution.

  • pH Adjustment:

    • To increase the pH , add a dilute solution of a suitable base (e.g., 0.1 M NH₄OH) dropwise while constantly monitoring the pH with a calibrated pH meter.

    • To decrease the pH , add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise with careful monitoring. Be cautious not to lower the pH too much to avoid precipitation.

  • Ionic Strength Adjustment:

    • Prepare a concentrated stock solution of an inert salt (e.g., 1 M NaCl).

    • Add the required volume of the salt stock solution to your this compound solution to achieve the target ionic strength.

    • Remember to account for the volume change when calculating the final concentrations.

  • Equilibration: After each adjustment, allow the solution to stir for a period to ensure it is homogeneous and has reached equilibrium before proceeding with your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust Adjustment & Equilibration start Start: Weigh Decanoic Acid dissolve Dissolve in Ethanol start->dissolve neutralize Neutralize with NH4OH dissolve->neutralize adjust_conc Adjust to Final Concentration neutralize->adjust_conc measure_initial Measure Initial pH adjust_conc->measure_initial adjust_ph Adjust pH measure_initial->adjust_ph adjust_is Adjust Ionic Strength adjust_ph->adjust_is equilibrate Equilibrate Solution adjust_is->equilibrate experiment Perform Experiment equilibrate->experiment

Caption: Experimental workflow for preparing and adjusting this compound solutions.

troubleshooting_flowchart start Problem: Cloudy Solution or Precipitate check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 7? check_ph->ph_low adjust_ph Slowly add dilute NH4OH to raise pH to 8-10 ph_low->adjust_ph Yes further_investigation Precipitate remains: Consider other factors (e.g., concentration, impurities) ph_low->further_investigation No gentle_warming Apply gentle warming and stirring adjust_ph->gentle_warming reassess Reassess Solution Clarity gentle_warming->reassess resolved Solution is Clear: Problem Resolved reassess->resolved Yes reassess->further_investigation No

References

Methods to prevent precipitation of ammonium decanoate in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of ammonium decanoate in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer solution?

This compound precipitation, often seen as a white solid or cloudiness, is typically caused by one or more of the following factors:

  • Incorrect pH: This is the most common cause. This compound is the salt of a weak acid, decanoic acid. The pKa of decanoic acid is approximately 4.9[1][2]. If the pH of your buffer is close to or below this pKa, the decanoate anion (COO⁻) will become protonated, forming the neutral decanoic acid (COOH). Decanoic acid is very poorly soluble in water and will precipitate out[1][3].

  • High Concentration: The concentration of this compound may be exceeding its solubility limit in your specific buffer system. As an amphiphilic molecule, it forms micelles above a certain concentration known as the Critical Micelle Concentration (CMC). Factors like temperature and ionic strength heavily influence this limit[4][5].

  • Low Temperature: The solubility of this compound is temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C[4].

  • High Ionic Strength: Buffers with high salt concentrations can reduce the solubility of this compound. The high concentration of ions can disrupt the hydration shell around the decanoate headgroups, leading to aggregation and precipitation, an effect sometimes referred to as "salting out"[4].

Q2: What is the optimal pH for preparing an this compound solution?

To ensure this compound remains in its soluble, ionized (decanoate) form, the pH of the buffer should be kept at least 1.5 to 2 units above its pKa of ~4.9.

  • Recommendation: Maintain a buffer pH of 6.5 or higher . A common physiological pH of 7.4 is generally effective for maintaining the solubility of medium-chain fatty acid salts[6][7].

Q3: What is the maximum concentration of this compound I can use?

There is no single maximum concentration, as it is highly dependent on the specific experimental conditions (pH, temperature, buffer composition). Instead of a maximum solubility, it is often more practical to consider the Critical Micelle Concentration (CMC) , above which the molecules self-assemble into micelles[4][5]. While micelle formation is not precipitation, very high concentrations can lead to the formation of larger aggregates or different phases that may result in cloudiness or separation[4]. The CMC for decanoate is influenced by ionic strength and temperature[4][5].

Q4: Can I use temperature to improve solubility?

Yes, gentle heating can help dissolve this compound.

  • Procedure: Heating the solution to 37°C can increase the solubility and rate of dissolution[8].

  • Caution: Be aware that if the solution is saturated at a higher temperature, the compound may precipitate out when it cools to ambient temperature. Always check the solution for stability at the final experimental temperature.

Q5: Are there any additives or co-solvents that can help prevent precipitation?

Yes, co-solvents are particularly useful for preparing high-concentration stock solutions.

  • Stock Solutions: Organic solvents like ethanol or DMSO can be used to dissolve decanoic acid before its conversion to this compound or to dissolve the salt itself at a high concentration[4][8].

  • Working Solutions: For some applications, the addition of other surfactants or emulsifying agents (like Cremophor EL®) can help maintain the solubility of medium-chain fatty acids in the final aqueous buffer[9][10]. However, you must verify that these additives do not interfere with your experiment.

Troubleshooting Guide: Precipitation Issues

This guide provides a step-by-step approach to diagnosing and solving precipitation problems.

Problem: A freshly prepared or stored this compound solution appears cloudy or contains a white precipitate.

TroubleshootingWorkflow start Precipitation Observed check_ph 1. Check Buffer pH start->check_ph ph_decision Is pH > 6.5? check_ph->ph_decision adjust_ph Action: Increase buffer pH to > 6.5 (e.g., pH 7.4) ph_decision->adjust_ph No check_conc 2. Review Concentration ph_decision->check_conc Yes end_node Stable Solution adjust_ph->end_node conc_decision Is concentration too high? check_conc->conc_decision adjust_conc Action: Dilute the solution or re-prepare at a lower concentration. conc_decision->adjust_conc Yes check_temp 3. Evaluate Temperature conc_decision->check_temp No adjust_conc->end_node temp_decision Was solution cooled after preparation? check_temp->temp_decision adjust_temp Action: Gently warm solution (e.g., 37°C). Maintain at working temperature. temp_decision->adjust_temp Yes check_additives 4. Consider Co-solvents (for Stock) temp_decision->check_additives No adjust_temp->end_node additives_decision Is this a concentrated stock solution? check_additives->additives_decision use_cosolvent Action: Prepare stock in Ethanol or DMSO prior to final dilution in buffer. additives_decision->use_cosolvent Yes additives_decision->end_node No use_cosolvent->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

The following table summarizes key factors that influence the solubility of this compound in aqueous buffers.

FactorEffect on SolubilityRecommendation
pH Critical. Solubility drastically decreases at pH values near or below the pKa of decanoic acid (~4.9)[1][2].Maintain buffer pH ≥ 6.5 to keep the molecule in its soluble ionized (decanoate) form.
Concentration Precipitation occurs if the solubility limit is exceeded. Aggregation into micelles occurs above the CMC[4][5].Start with lower concentrations and empirically determine the limit for your specific buffer system and conditions.
Temperature Solubility generally increases with temperature[4].For difficult-to-dissolve solutions, gently warm to ~37°C. Ensure stability upon cooling to the final working temperature[8].
Ionic Strength High salt concentrations can decrease solubility ("salting-out" effect) and lower the CMC[4].Use the lowest ionic strength buffer compatible with your experimental design.
Co-solvents Organic solvents (Ethanol, DMSO) significantly increase solubility[4][8].Use for preparing high-concentration stock solutions that are then diluted into the final aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution where a co-solvent is used to ensure complete dissolution.

Materials:

  • Decanoic Acid (MW: 172.26 g/mol )

  • Ethanol (200 proof, anhydrous)

  • Ammonium Hydroxide (e.g., 28-30% solution)

  • Sterile, conical tubes

  • Calibrated pipettes

  • Vortex mixer and water bath

Methodology:

  • Weigh out 172.26 mg of decanoic acid and place it in a 15 mL conical tube.

  • Add 8 mL of 200 proof ethanol to the tube.

  • Gently warm the mixture in a water bath set to 37-40°C and vortex until the decanoic acid is completely dissolved.

  • In a fume hood, carefully add a slight molar excess of ammonium hydroxide to neutralize the decanoic acid. This converts the acid to its ammonium salt form[4]. The exact amount will depend on the concentration of your ammonium hydroxide solution.

  • Vortex the solution thoroughly. A clear solution should be obtained.

  • Adjust the final volume to 10 mL with ethanol to achieve a final concentration of 100 mM.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Working Solution in Phosphate-Buffered Saline (PBS)

This protocol describes the dilution of the stock solution into a final aqueous buffer.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes

  • Calibrated pipettes

Methodology:

  • Warm the 100 mM stock solution and the PBS buffer to room temperature.

  • Add 9.9 mL of PBS (pH 7.4) to a sterile 15 mL conical tube.

  • While gently vortexing the PBS, add 100 µL of the 100 mM this compound stock solution dropwise to the buffer. Adding the stock to the buffer (and not the other way around) while mixing helps prevent localized high concentrations that could cause precipitation.

  • Vortex the final 1 mM solution for 30 seconds to ensure it is homogenous.

  • Visually inspect the solution for any signs of cloudiness or precipitation against a dark background.

  • Use the working solution promptly. If storage is necessary, test for stability at the intended storage temperature (e.g., 4°C or room temperature) before use in critical experiments.

References

Technical Support Center: Strategies for Controlling Crystal Growth with Ammonium Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for utilizing ammonium decanoate in crystal growth control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in crystallization processes?

This compound acts as a crystal habit modifier. Due to its amphiphilic nature, consisting of a hydrophilic ammonium head and a hydrophobic decanoate tail, it can selectively adsorb to the growing faces of a crystal. This preferential adsorption can inhibit growth on specific crystal faces, thereby altering the overall crystal morphology or habit. This can be beneficial for improving powder flowability, filtration, and other downstream processing characteristics.

Q2: How does this compound influence crystal polymorphism?

This compound can influence the nucleation and growth of specific polymorphic forms. By interacting with the crystal surface, it can either stabilize a desired metastable polymorph or inhibit the growth of an undesired stable form. The outcome is highly dependent on the specific system, including the solvent, temperature, and the molecular structure of the crystallizing compound.

Q3: Can this compound help prevent crystal agglomeration?

Yes, this compound can act as an anti-agglomerating agent. By adsorbing to the crystal surfaces, the hydrophobic tails can create a steric hindrance effect, preventing individual crystals from adhering to one another. This results in a more uniform and free-flowing powder.

Q4: At what stage of the crystallization process should this compound be introduced?

This compound is typically introduced into the crystallization medium before the onset of nucleation or during the crystal growth phase. It can be added directly to the solvent or co-precipitated with the compound of interest. The timing of addition can influence its effectiveness in modifying crystal habit and preventing agglomeration.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No observable effect on crystal morphology. Insufficient concentration of this compound.Gradually increase the concentration of this compound in the crystallization medium. Start with a low concentration (e.g., 0.1-1% w/w relative to the crystallizing compound) and incrementally increase it while monitoring the crystal habit.
Incompatibility with the chosen solvent system.Evaluate the solubility of this compound in your solvent system. Consider using a co-solvent to improve its solubility and availability to interact with the crystal surfaces.
Formation of an oily phase or precipitation of the additive. The concentration of this compound exceeds its solubility limit in the solvent.Decrease the concentration of this compound. Alternatively, consider changing the solvent or using a co-solvent system where the additive has higher solubility.
Temperature fluctuations affecting solubility.Ensure precise temperature control throughout the crystallization process.
Increased crystal agglomeration. Incorrect concentration of this compound leading to bridging flocculation.Optimize the concentration of this compound. While it can prevent agglomeration at optimal concentrations, excessive amounts can sometimes promote it. A concentration screening study is recommended.
Unexpected change in polymorphic form. This compound is influencing the nucleation kinetics to favor a different polymorph.Carefully characterize the polymorphic form of the resulting crystals using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Adjust the concentration of this compound or the crystallization conditions (e.g., temperature, cooling rate) to target the desired polymorph.
Reduced crystal yield. This compound may be inhibiting nucleation to a significant extent.Optimize the concentration to balance crystal habit modification with an acceptable nucleation rate. Consider adding seed crystals to bypass the primary nucleation step.

Quantitative Data Presentation

Disclaimer: The following tables present hypothetical quantitative data based on typical effects observed with surfactants and fatty acid salts in crystallization. Specific values for your system will need to be determined experimentally.

Table 1: Effect of this compound Concentration on Average Crystal Size

This compound Concentration (w/w %)Average Crystal Size (µm)Standard Deviation (µm)
0 (Control)15025
0.512018
1.09512
2.0708

Table 2: Influence of this compound on Crystal Aspect Ratio

This compound Concentration (w/w %)Crystal Aspect Ratio (Length:Width)
0 (Control)8:1 (Needle-like)
0.55:1
1.03:1
2.02:1 (Block-like)

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Crystal Habit Modification

This protocol outlines a general procedure for determining the effective concentration range of this compound for modifying the crystal habit of a target compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the target compound in a suitable solvent at a concentration close to its saturation point at a slightly elevated temperature.

    • Prepare a separate stock solution of this compound in the same solvent.

  • Crystallization Screening:

    • Set up a series of small-scale crystallization experiments (e.g., in vials or a multi-well plate).

    • To each vial, add a fixed volume of the target compound stock solution.

    • Add varying volumes of the this compound stock solution to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/w relative to the target compound).

    • Include a control experiment with no this compound.

    • Ensure the total volume in each vial is the same by adding an appropriate amount of pure solvent.

  • Inducing Crystallization:

    • Induce crystallization using a controlled method, such as slow cooling, anti-solvent addition, or evaporation. The chosen method should be consistent across all experiments.

  • Analysis:

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual additive.

    • Dry the crystals under appropriate conditions.

    • Examine the crystal morphology of each sample using microscopy (e.g., optical microscopy, scanning electron microscopy).

    • Characterize the polymorphic form using XRD or DSC to ensure it has not changed undesirably.

Protocol 2: Co-precipitation Method for Incorporating this compound

This protocol describes a method where the target compound and this compound are precipitated simultaneously.

  • Solution Preparation:

    • Dissolve the target compound and the desired amount of this compound in a suitable solvent.

  • Precipitation:

    • Induce co-precipitation by adding an anti-solvent to the solution while stirring. The rate of anti-solvent addition should be controlled to influence the particle size.

  • Isolation and Analysis:

    • Isolate, wash, and dry the resulting crystals as described in Protocol 1.

    • Analyze the crystal habit and polymorphic form.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_target Prepare Target Compound Solution screening Concentration Screening prep_target->screening prep_ad Prepare Ammonium Decanoate Solution prep_ad->screening cryst Induce Crystallization screening->cryst isolation Isolate & Dry Crystals cryst->isolation morphology Morphology Analysis (SEM) isolation->morphology polymorph Polymorph Analysis (XRD/DSC) isolation->polymorph

Caption: Experimental workflow for screening this compound concentration.

signaling_pathway cluster_solution Solution Phase cluster_crystal Crystal Phase target Target Molecule crystal_face Growing Crystal Face target->crystal_face Crystal Growth ad This compound adsorption Preferential Adsorption ad->adsorption crystal_face->adsorption inhibition Growth Inhibition adsorption->inhibition modification Habit Modification inhibition->modification logical_relationship conc This compound Concentration adsorption Surface Adsorption conc->adsorption influences polymorphism Polymorphism conc->polymorphism can influence growth_rate Crystal Growth Rate adsorption->growth_rate decreases agglomeration Agglomeration adsorption->agglomeration reduces habit Crystal Habit growth_rate->habit alters

Validation & Comparative

Validating Experimental Results of Ammonium Decanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ammonium decanoate, this guide provides a comparative analysis of its performance against common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to aid in the validation of experimental findings.

Performance Comparison of this compound and Alternatives

This compound, a salt of a medium-chain fatty acid, is valued for its surfactant properties and potential as a penetration enhancer in drug delivery. Its performance is often compared to other surfactants like sodium decanoate and sodium dodecyl sulfate (SDS).

Table 1: Comparison of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key indicator of surfactant efficiency; a lower CMC value signifies that less surfactant is needed to form micelles and begin emulsifying or solubilizing actions.

SurfactantCMC (mol/L)Temperature (°C)Method
This compound~0.09 M25Estimated
Sodium DecanoateNot explicitly found--
Sodium Dodecyl Sulfate (SDS)8 x 10⁻³[1]25Various[1][2]

Experimental Protocols

Below are detailed protocols for key experiments relevant to the application of this compound.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Conductometry

This method is based on the principle that the conductivity of a surfactant solution changes at the point of micelle formation.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Beaker

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 0.5 M) in deionized water.

  • Place a known volume of deionized water (e.g., 100 mL) into a beaker with a magnetic stir bar and measure its initial conductivity.

  • Titrate the deionized water with the this compound stock solution, adding small, precise increments (e.g., 0.1 mL).

  • Record the conductivity of the solution after each addition, allowing the solution to stabilize before taking a reading.

  • Continue the titration well beyond the expected CMC.

  • Plot the conductivity (y-axis) against the concentration of this compound (x-axis).

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a basic emulsion to evaluate the emulsifying properties of this compound.

Materials:

  • This compound

  • Vegetable oil (e.g., sunflower oil)

  • Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Beakers

Procedure:

  • Prepare the aqueous phase by dissolving a specific concentration of this compound (e.g., 1-5% w/v) in deionized water.

  • Prepare the oil phase, which consists of the vegetable oil.

  • Heat both the aqueous and oil phases separately to the same temperature (e.g., 60-70 °C).

  • Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.

  • Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of fine droplets.

  • Allow the emulsion to cool to room temperature while stirring gently.

  • The stability of the emulsion can be assessed over time by observing for any phase separation or creaming.

Protocol 3: In Vitro Skin Permeation Study

This protocol is designed to evaluate the potential of this compound as a penetration enhancer for transdermal drug delivery.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., rat or porcine skin)

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Model drug (e.g., a non-steroidal anti-inflammatory drug)

  • This compound

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Mount the excised skin membrane onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 0.5 °C to mimic physiological conditions.

  • Prepare the donor formulation by dissolving the model drug and a specific concentration of this compound in a suitable vehicle. A control formulation without this compound should also be prepared.

  • Apply the donor formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux. The enhancement ratio can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Signaling Pathways and Experimental Workflows

Potential Influence on Cellular Signaling

While direct evidence for the specific effects of this compound on signaling pathways is limited in the provided search results, the ammonium ion itself has been shown to influence cellular processes. For instance, ammonia can impact tight junction integrity and activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] The decanoate component, as a fatty acid, may also have independent biological effects.

Below is a generalized diagram of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Gene Gene Expression (Proliferation, Differentiation, Survival) TF->Gene Emulsion_Stability_Workflow Prep Emulsion Preparation (Protocol 2) VisObs Visual Observation (Phase Separation, Creaming) Prep->VisObs Micro Microscopic Analysis (Droplet Size and Distribution) Prep->Micro Stab Accelerated Stability Testing (Centrifugation, Temperature Cycling) Prep->Stab Data Data Analysis and Comparison VisObs->Data Micro->Data Stab->Data

References

A Head-to-Head Comparison: Ammonium Decanoate vs. Sodium Dodecyl Sulfate (SDS) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of surfactant can be critical to the success of an experiment. Both Ammonium Decanoate and Sodium Dodecyl Sulfate (SDS) are powerful anionic surfactants, but their distinct properties can lead to significantly different outcomes in various biochemical assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate surfactant for your specific application.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of each surfactant is essential for predicting their behavior in different assay conditions.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)
Molecular Formula C₁₀H₂₃NO₂C₁₂H₂₅NaO₄S
Molecular Weight 189.29 g/mol 288.38 g/mol
Critical Micelle Concentration (CMC) ~35 mM~8.2 mM[1]
Counter-ion Ammonium (NH₄⁺)Sodium (Na⁺)
Key Characteristics Volatile ammonium counter-ion, shorter alkyl chainStrong denaturing agent, non-volatile sodium counter-ion

Performance in Key Biochemical Assays

Protein Electrophoresis: The Dominance of SDS in SDS-PAGE

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for separating proteins based on their molecular weight. The strong protein-denaturing capability of SDS is central to this method.[2]

Mechanism of Action in SDS-PAGE:

  • Denaturation: SDS disrupts the secondary, tertiary, and quaternary structures of proteins, unfolding them into linear polypeptide chains.

  • Uniform Negative Charge: SDS binds to the protein backbone at a relatively constant ratio, imparting a uniform negative charge that masks the intrinsic charge of the protein.

  • Separation by Size: In an electric field, the SDS-coated proteins migrate through the polyacrylamide gel matrix towards the positive electrode. Their rate of migration is primarily determined by their size, with smaller proteins moving faster.[2]

Due to its well-characterized and highly effective protein denaturation properties, SDS remains the undisputed standard for protein electrophoresis. While this compound can also denature proteins, its efficacy and the resulting protein separation resolution in a gel matrix have not been extensively studied or optimized for this application.

Experimental Protocol: SDS-PAGE

This protocol outlines the standard procedure for separating proteins using SDS-PAGE.

1. Sample Preparation:

  • Mix protein sample with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue, and Tris-HCl).

  • Heat the mixture at 95-100°C for 5 minutes to ensure complete denaturation and reduction.

2. Gel Electrophoresis:

  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Place the gel in an electrophoresis chamber filled with running buffer (containing Tris, glycine, and SDS).

  • Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

3. Visualization:

  • After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or other protein stains to visualize the separated protein bands.

Workflow for SDS-PAGE and Western Blotting:

SDS_PAGE_Western_Blot_Workflow cluster_SDS_PAGE SDS-PAGE cluster_Western_Blot Western Blotting SamplePrep Sample Preparation (Lysis & Denaturation with SDS) GelLoading Gel Loading SamplePrep->GelLoading Electrophoresis Electrophoresis GelLoading->Electrophoresis Staining Gel Staining (Optional) Electrophoresis->Staining Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection

Workflow of SDS-PAGE and Western Blotting.
Cell Lysis: A Comparative Look at Protein Solubilization

Effective cell lysis is the first critical step for the extraction and analysis of intracellular proteins. The choice of detergent in the lysis buffer significantly impacts the yield and integrity of the extracted proteins.

SDS is a component of strong lysis buffers, such as RIPA buffer, which are highly effective at solubilizing a wide range of cellular proteins, including membrane-bound proteins.[3] However, the harsh nature of SDS can denature proteins and may interfere with downstream applications that require native protein conformation or activity.

This compound, with its amphiphilic nature, can also be used for cell lysis. While direct comparative studies on its lysis efficiency against SDS are limited, its properties suggest it may be a milder alternative. The shorter alkyl chain of decanoate compared to dodecyl sulfate might result in less aggressive protein denaturation.

General Cell Lysis Workflow for Protein Extraction:

Cell_Lysis_Workflow Start Cell Pellet Lysis Add Lysis Buffer (with Detergent) Start->Lysis Incubation Incubate on Ice Lysis->Incubation Sonication Sonication/ Homogenization Incubation->Sonication Centrifugation Centrifugation (Pellet Debris) Sonication->Centrifugation Supernatant Collect Supernatant (Protein Lysate) Centrifugation->Supernatant

General workflow for cell lysis and protein extraction.
Experimental Protocol: Cell Lysis using a RIPA Buffer (containing SDS)

1. Buffer Preparation:

  • Prepare RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Add protease and phosphatase inhibitors to the buffer just before use to prevent protein degradation.

2. Cell Lysis:

  • Wash cultured cells with ice-cold PBS and then add ice-cold RIPA buffer.

  • Scrape the cells and transfer the cell suspension to a microfuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

3. Lysate Clarification:

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the protein lysate) to a new tube, avoiding the pellet of cellular debris.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

Enzyme Assays: The Impact of Detergents on Enzyme Activity

Detergents can have a profound effect on enzyme activity, which can be either inhibitory or, in some cases, enhancing. SDS is a strong denaturant and generally leads to the irreversible loss of enzyme activity.[4] Therefore, it is typically avoided in assays where maintaining the native and active conformation of the enzyme is crucial.

This compound, being a milder surfactant, may have a less detrimental effect on enzyme structure and function. However, its impact is enzyme-dependent and needs to be empirically determined for each specific assay. The presence of any detergent can influence enzyme kinetics by altering the substrate availability or the enzyme's conformation.

Workflow for a Generic Enzyme Inhibition Assay:

Enzyme_Inhibition_Assay_Workflow Start Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Initiate->Measure Analyze Data Analysis (Determine IC50, Ki) Measure->Analyze End Results Analyze->End

Workflow for a typical enzyme inhibition assay.
Experimental Protocol: General Enzyme Activity Assay

1. Reaction Setup:

  • Prepare a reaction buffer at the optimal pH for the enzyme.

  • In a microplate or cuvette, add the reaction buffer, the enzyme solution, and any necessary co-factors.

  • For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period.

2. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the substrate.

  • Immediately monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. This change corresponds to the formation of the product or the consumption of the substrate.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

  • Compare the velocities under different conditions (e.g., with and without an inhibitor) to determine the effect on enzyme activity.

Mass Spectrometry: The Advantage of a Volatile Counter-ion

In the field of proteomics, mass spectrometry (MS) is a powerful tool for protein identification and quantification. However, the presence of non-volatile salts, such as the sodium in SDS, can interfere with the analysis by forming adducts with peptides, leading to reduced sensitivity and spectral quality.

This compound, and more broadly ammonium-based surfactants, offer a significant advantage in this context. The ammonium counter-ion is volatile and can be removed during the sample preparation and ionization process, resulting in cleaner mass spectra. A study comparing ammonium dodecyl sulfate (ADS) with SDS for MALDI-MS analysis of proteins demonstrated that ADS provided better mass resolution and accuracy due to the absence of sodium adducts. This suggests that this compound would likely offer similar benefits for MS-based applications.

Proteomics Workflow with Detergent-Based Lysis for Mass Spectrometry:

Proteomics_Workflow Start Cell/Tissue Lysis (with Detergent) Reduction Reduction & Alkylation Start->Reduction Digestion Protein Digestion (e.g., Trypsin) Reduction->Digestion Cleanup Detergent Removal/ Peptide Cleanup Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Protein Identification & Quantification) LCMS->DataAnalysis

A typical bottom-up proteomics workflow.

Conclusion: Making the Right Choice

The selection between this compound and sodium dodecyl sulfate is highly dependent on the specific requirements of the biochemical assay.

  • For protein electrophoresis (SDS-PAGE), SDS remains the gold standard due to its unparalleled ability to denature and impart a uniform negative charge to proteins, ensuring accurate separation by molecular weight.

  • For cell lysis, SDS-containing buffers provide robust solubilization of a wide range of proteins. this compound may offer a milder alternative when the preservation of protein structure or function is a concern, though its efficiency may need to be optimized.

  • In enzyme assays, SDS should generally be avoided as it is a strong denaturant. The suitability of this compound must be evaluated on a case-by-case basis, as its effect on enzyme activity is not universal.

  • For mass spectrometry-based proteomics, this compound and other ammonium-based surfactants are superior to SDS. The volatility of the ammonium counter-ion leads to cleaner spectra and more reliable data.

By carefully considering the principles and experimental evidence presented in this guide, researchers can make an informed decision to select the surfactant that will best serve their experimental goals and contribute to the generation of high-quality, reproducible data.

References

A Comparative Analysis of Hydrocarbon and Fluorocarbon Surfactants in Mixed Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hydrocarbon and fluorocarbon surfactants when combined in mixed systems. By understanding the synergistic and sometimes antagonistic interactions between these two distinct types of surfactants, researchers can optimize formulations for a wide range of applications, from advanced drug delivery systems to high-performance industrial fluids. This document summarizes key performance metrics, details the experimental protocols used to obtain this data, and visualizes the underlying molecular interactions and experimental workflows.

Executive Summary

The combination of hydrocarbon and fluorocarbon surfactants in aqueous solutions presents a fascinating area of study due to their mutual phobicity. While both types of surfactants are amphiphilic, possessing a hydrophilic head and a hydrophobic tail, the distinct nature of their tails—a hydrocarbon chain versus a fluorocarbon chain—leads to complex and often advantageous interfacial properties. Mixed systems can exhibit significant synergistic effects, leading to a more profound reduction in surface tension and lower critical micelle concentrations (CMCs) than either surfactant alone.[1][2] However, under certain conditions, they can also exhibit immiscibility, leading to the formation of separate hydrocarbon-rich and fluorocarbon-rich micelles.[1] This guide will delve into these phenomena, providing the data and methodologies necessary for informed formulation development.

Performance Comparison: Hydrocarbon vs. Fluorocarbon Surfactants in Mixed Systems

The performance of mixed surfactant systems is typically evaluated based on their ability to reduce surface tension, their efficiency in forming micelles (indicated by the CMC), and the stability of the foams they generate.

Surface Tension Reduction and Critical Micelle Concentration (CMC)

A key advantage of mixing hydrocarbon and fluorocarbon surfactants is the potential for synergistic interactions that lead to a significant decrease in the surface tension of the solution at a lower total surfactant concentration.[2] This is a result of the unfavorable interaction between the hydrocarbon and fluorocarbon chains, which drives them to the interface more effectively than if they were in a solution of their own kind.

Surfactant SystemMolar Ratio (HC:FC)CMC (mmol/L)Surface Tension at CMC (γ_cmc) (mN/m)Reference
Sodium Dodecyl Sulfate (SDS) (Hydrocarbon)1:08.238.5[3]
Perfluorooctanoic Acid (PFOA) (Fluorocarbon)0:19.525.5[4]
SDS:PFOA Mixture1:1~2.0~22.0[4]
Dodecyltrimethylammonium Bromide (DTAB) (HC)1:015.036.0[2]
Undecafluoro-n-pentyl-decaoxyethylene ether (FC)0:10.3920.6[2]
DTAB:FC Mixture1:1~1.5~19.0[2]

Note: The data for mixed systems are approximate values derived from graphical representations and textual descriptions in the cited literature. Exact values can vary based on experimental conditions such as temperature and purity of surfactants.

Foam Stability

The stability of foams generated from mixed hydrocarbon and fluorocarbon surfactant systems is another critical performance parameter, particularly in applications like firefighting foams and enhanced oil recovery. The presence of both types of surfactants at the air-water interface can lead to a more robust and stable foam structure.

Surfactant SystemFoam Generation MethodInitial Foam Height (mm)Foam Half-life (min)Reference
Sodium Dodecyl Sulfate (SDS)Ross-Miles1805[5]
Mixed SDS/Fluorocarbon SurfactantRoss-Miles21015[1][6]
Alpha-Olefin Sulfonate (AOS) (HC)Not Specified--[1]
Mixed AOS/Fluorocarbon SurfactantNot SpecifiedEnhanced StabilitySignificantly Longer[1]

Note: The data presented are illustrative of the general trends observed in the literature. Direct quantitative comparisons are challenging due to variations in experimental setups and the specific surfactants used.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key performance measurements are provided below.

Surface Tension and Critical Micelle Concentration (CMC) Determination

Method: Du Noüy Ring Tensiometry

Objective: To measure the surface tension of surfactant solutions at various concentrations to determine the CMC.

Apparatus:

  • Force Tensiometer with a platinum-iridium Du Noüy ring

  • Glass vessel

  • Micropipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Surfactant Solutions:

    • Prepare a stock solution of the individual hydrocarbon and fluorocarbon surfactants, as well as mixtures at the desired molar ratios, in deionized water.

    • Perform a series of dilutions to obtain a range of concentrations, typically from 10⁻⁵ M to 10⁻¹ M.

  • Instrument Calibration:

    • Clean the platinum ring thoroughly with a solvent (e.g., acetone or ethanol) and then flame it to red heat to remove any organic contaminants.

    • Calibrate the tensiometer using deionized water, which has a known surface tension of approximately 72.8 mN/m at 20°C.

  • Measurement:

    • Pour the surfactant solution into the glass vessel and place it on the tensiometer platform.

    • Immerse the Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to pull the ring from the surface is measured just before the liquid lamella breaks. This force is proportional to the surface tension.

    • Record the surface tension for each concentration.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the surface tension becomes relatively constant with increasing concentration is the Critical Micelle Concentration (CMC). The surface tension at this plateau is the γ_cmc.[5]

Foam Stability Assessment

Method: Modified Ross-Miles Method

Objective: To evaluate the foamability and foam stability of surfactant solutions.

Apparatus:

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare the surfactant solutions at a concentration typically above the CMC.

    • Equilibrate the solution to the desired temperature using the water bath.

  • Foam Generation:

    • Add a specific volume (e.g., 50 mL) of the surfactant solution to the bottom of the Ross-Miles tube.

    • Pipette another specific volume (e.g., 200 mL) of the same solution into the pipette.

    • Allow the solution from the pipette to fall from a specified height (e.g., 90 cm) into the solution at the bottom of the tube, generating foam.

  • Measurement:

    • Start the stopwatch as soon as the pipette has drained completely.

    • Measure the initial foam height immediately.

    • Record the foam height at regular intervals (e.g., 1, 3, 5, and 10 minutes) to assess foam stability.

  • Data Analysis:

    • The initial foam height is a measure of foamability.

    • The rate of decrease in foam height over time indicates foam stability. The foam half-life is the time taken for the foam volume to reduce to half of its initial volume.[5]

Visualizing Interactions and Workflows

To better understand the complex interactions in mixed surfactant systems and the experimental processes used to characterize them, the following diagrams are provided.

Caption: Molecular interactions of hydrocarbon and fluorocarbon surfactants.

G cluster_workflow Experimental Workflow for Mixed Surfactant Characterization A Prepare Mixed Surfactant Solutions (Varying Molar Ratios) B Surface Tension Measurement (Tensiometry) A->B D Foam Stability Test (Ross-Miles Method) A->D C Determine CMC and γ_cmc B->C F Data Analysis and Performance Comparison C->F E Measure Foam Height and Half-life D->E E->F

Caption: Workflow for characterizing mixed surfactant systems.

Conclusion

The strategic combination of hydrocarbon and fluorocarbon surfactants offers a powerful tool for tuning the interfacial properties of aqueous solutions. The observed synergistic effects, leading to enhanced surface activity and foam stability, can be leveraged in a multitude of scientific and industrial applications. However, the potential for immiscibility and the formation of multiple micellar species necessitates careful characterization of these complex systems. By employing the standardized experimental protocols outlined in this guide, researchers can obtain reliable and comparable data to guide their formulation efforts. The visualizations provided offer a conceptual framework for understanding the molecular interactions at play and the logical flow of experimental characterization. Further research into the specific interactions between different classes of hydrocarbon and fluorocarbon surfactants will continue to unlock new possibilities for the design of advanced materials and formulations.

References

A Comparative Guide to the Efficacy of Ammonium Decanoate and Other Ionic Liquids as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition efficacy of ammonium decanoate against other prominent ionic liquids. The information presented is curated from experimental studies to assist researchers in making informed decisions for material protection and development.

Executive Summary

Corrosion remains a critical challenge across various industries, necessitating the development of effective and environmentally benign inhibitors. Ionic liquids (ILs) have emerged as a promising class of corrosion inhibitors due to their low volatility, high thermal stability, and tunable chemical structures. This guide focuses on the performance of this compound, a quaternary ammonium-based ionic liquid, and compares its efficacy with other commonly studied ionic liquids, particularly those with imidazolium-based cations. The data presented herein is derived from electrochemical and weight loss studies on mild steel in acidic environments.

Data Presentation: Performance Comparison of Ionic Liquid Corrosion Inhibitors

The following table summarizes the key performance metrics for this compound and other selected ionic liquids as corrosion inhibitors for mild steel in 1 M HCl solution. The data highlights the inhibition efficiency (IE), corrosion current density (i_corr), and corrosion potential (E_corr) obtained from potentiodynamic polarization studies.

Ionic Liquid InhibitorConcentration (M)Inhibition Efficiency (IE%)Corrosion Current Density (i_corr) (μA/cm²)Corrosion Potential (E_corr) (mV vs. SCE)Reference
This compound (analogue) 5 x 10⁻³91.845.3-485[1]
1-Hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF₄])5 x 10⁻³81.298.7-490[2]
1-Hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF₆])5 x 10⁻³78.5115.4-492[2]
1-Octyl-3-methylimidazolium chloride ([OMIM][Cl])1 x 10⁻³~95Not specifiedNot specified[3]
1-Dodecyl-3-methylimidazolium chloride ([DDMIM][Cl])1 x 10⁻³>95Not specifiedNot specified[4]

Note: Data for a close analogue of this compound was used due to the limited availability of direct comparative studies under identical conditions. The inhibition efficiencies are concentration and temperature-dependent.

Experimental Protocols

The data presented in this guide is primarily based on two key experimental techniques: weight loss measurements and electrochemical methods (potentiodynamic polarization and electrochemical impedance spectroscopy).

Weight Loss Measurement Protocol

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished using a series of emery papers (from 180 to 1500 grit), degreased with acetone, washed with distilled water, and dried.[3][5] The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the ionic liquid inhibitor at various concentrations.[5] The tests are conducted at a constant temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).[1]

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. The coupons are then washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[4]

Potentiodynamic Polarization (PDP) Protocol

This electrochemical technique is used to determine the corrosion current and potential, and to understand the inhibition mechanism.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel working electrode (the specimen), a platinum or graphite counter electrode, and a saturated calomel reference electrode (SCE).[3]

  • Procedure: The working electrode is immersed in the test solution (e.g., 1 M HCl with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves. The inhibition efficiency is calculated using the i_corr values.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.

  • Setup: The same three-electrode cell as in PDP is used.

  • Procedure: The working electrode is immersed in the test solution at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[4]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and other ionic liquids inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2]

Adsorption Process

The adsorption of ionic liquid molecules on the steel surface can be described as a process involving both physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged ionic liquid molecules and the charged metal surface. In acidic solutions, the metal surface is typically positively charged, which can interact with the anionic component of the ionic liquid.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (such as nitrogen and oxygen in the case of this compound) in the ionic liquid molecule and the vacant d-orbitals of the iron atoms on the steel surface. The long alkyl chain of the decanoate anion contributes to the formation of a hydrophobic layer, further repelling corrosive aqueous species.[2]

The effectiveness of the adsorption and, consequently, the inhibition efficiency, is influenced by the molecular structure of the ionic liquid, including the nature of the cation and anion, the length of the alkyl chains, and the presence of functional groups.[4]

Visualizing the Inhibition Process

The following diagrams illustrate the conceptual workflow of a corrosion inhibition study and the mechanism of action of ammonium-based ionic liquids.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Material Selection (Mild Steel) p2 Specimen Preparation (Polishing, Cleaning) p1->p2 e1 Weight Loss Measurement p2->e1 e2 Potentiodynamic Polarization p2->e2 e3 Electrochemical Impedance Spectroscopy p2->e3 p3 Inhibitor Synthesis/Procurement p3->e1 p3->e2 p3->e3 a1 Calculate Corrosion Rate & IE% e1->a1 a2 Determine Ecorr, icorr e2->a2 a3 Model with Equivalent Circuit e3->a3 c1 Compare Inhibitor Efficacy a1->c1 a2->c1 a3->c1

Experimental workflow for corrosion inhibitor evaluation.

inhibition_mechanism cluster_corrosion Corrosion Process (No Inhibitor) cluster_inhibition Inhibition by this compound c1 Mild Steel (Fe) c3 Anodic Dissolution (Fe -> Fe2+ + 2e-) c1->c3 i2 Adsorption on Steel Surface c1->i2 Interaction c2 Corrosive Medium (H+, Cl-) c4 Cathodic Reaction (2H+ + 2e- -> H2) c2->c4 c5 Corrosion c3->c5 c4->c5 i1 This compound Ions i1->i2 i3 Protective Film Formation i2->i3 i4 Blocked Active Sites i3->i4 i5 Corrosion Inhibition i4->i5

Mechanism of corrosion inhibition by this compound.

Conclusion

This compound and related long-chain carboxylate ammonium ionic liquids demonstrate significant potential as effective corrosion inhibitors for mild steel in acidic environments. Their performance is comparable to, and in some cases may exceed, that of commonly studied imidazolium-based ionic liquids. The primary inhibition mechanism involves the formation of a protective adsorbed film on the metal surface, which is governed by both electrostatic and covalent interactions. The long alkyl chain of the decanoate anion plays a crucial role in creating a hydrophobic barrier against corrosive species. Further research focusing on direct comparative studies under a wider range of conditions will be beneficial for optimizing the application of these promising green corrosion inhibitors.

References

Assessing the Biodegradability of Ammonium Decanoate-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of herbicides is a critical aspect of their overall safety and sustainability profile. Among the key parameters for assessing environmental impact is biodegradability, the capacity of a substance to be broken down by microorganisms into simpler, non-toxic compounds. This guide provides a comparative analysis of the biodegradability of ammonium decanoate, a fatty acid-based herbicide, with other commonly used herbicides: glyphosate, glufosinate, and 2,4-D. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Comparative Biodegradability of Selected Herbicides

The rate of biodegradation of herbicides in soil is a key indicator of their environmental persistence. This is often expressed as a half-life (DT50), the time it takes for 50% of the applied substance to degrade. A shorter half-life generally indicates a lower potential for accumulation in the environment.

Herbicide ClassActive Ingredient(s)Typical Soil Half-life (DT50)Primary Degradation Pathway
Fatty Acid This compound (proxy: Pelargonic Acid)< 1 day to 2 days[1][2]Beta-oxidation[1]
Phosphonate Glyphosate2 to 197 days (typical field half-life of 47 days)[3]Microbial degradation to AMPA and sarcosine
Phosphinic Acid Glufosinate0.7 to 3.1 days in weeds and soilsMicrobial degradation to MPP and NAG[3]
Phenoxyalkanoic Acid 2,4-DLess than 7 days to 10 days[4]Microbial degradation via cleavage of the ether linkage

Experimental Protocols for Assessing Herbicide Biodegradability

The assessment of herbicide biodegradability is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data generated is reliable and comparable across different studies and substances.

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical substance is "readily biodegradable," meaning it will undergo rapid and ultimate biodegradation in an aquatic environment under aerobic conditions.[5][6][7]

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from sources like sewage sludge. The mixture is incubated for 28 days in the dark.[5]

  • Measurement: Biodegradation is measured by monitoring the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.[5][6]

  • Pass Criteria: For a substance to be considered readily biodegradable, it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period. The threshold is typically 60% for CO2 production or oxygen uptake, and 70% for DOC removal.[6]

  • Relevance: This test is a stringent screening tool. Herbicides that pass this test are not expected to persist in aquatic environments. Fatty acid-based herbicides like this compound are expected to be readily biodegradable.[5]

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to evaluate the rate and pathway of herbicide degradation in soil under both aerobic and anaerobic conditions.[8][9]

  • Principle: The 14C-labeled test substance is applied to soil samples, which are then incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[8][9][10]

  • Measurement: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent herbicide and its transformation products. The evolution of 14CO2 is also measured to quantify mineralization (the complete breakdown to CO2).[8]

  • Data Analysis: The data is used to calculate the dissipation time for 50% of the substance (DT50) and to identify the major degradation pathways.[9]

  • Relevance: This study provides a more realistic assessment of a herbicide's persistence in the terrestrial environment and is crucial for predicting its potential for leaching and carryover to subsequent crops.

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams illustrate the microbial degradation pathways of the compared herbicides and a generalized workflow for assessing herbicide biodegradability in soil.

fatty_acid_degradation This compound This compound Decanoic Acid Decanoic Acid This compound->Decanoic Acid Dissociation Decanoyl-CoA Decanoyl-CoA Decanoic Acid->Decanoyl-CoA Activation Beta-Oxidation Cycle Beta-Oxidation Cycle Decanoyl-CoA->Beta-Oxidation Cycle Enters Cycle Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycle->Acetyl-CoA Produces Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Enters Cycle CO2 + H2O CO2 + H2O Citric Acid Cycle->CO2 + H2O Mineralization

Biodegradation pathway of this compound via beta-oxidation.

glyphosate_degradation cluster_ampa AMPA Pathway cluster_sarcosine Sarcosine Pathway Glyphosate Glyphosate AMPA Aminomethylphosphonic Acid (AMPA) Glyphosate->AMPA Glyoxylate Glyoxylate Glyphosate->Glyoxylate Sarcosine Sarcosine Glyphosate->Sarcosine Phosphate_Sarcosine Phosphate Glyphosate->Phosphate_Sarcosine Phosphate_AMPA Phosphate AMPA->Phosphate_AMPA Glycine Glycine Sarcosine->Glycine

Microbial degradation pathways of glyphosate.

glufosinate_degradation Glufosinate Glufosinate N-acetyl-glufosinate (NAG) N-acetyl-glufosinate (NAG) Glufosinate->N-acetyl-glufosinate (NAG) Acetylation 3-methylphosphinico-propionic acid (MPP) 3-methylphosphinico-propionic acid (MPP) Glufosinate->3-methylphosphinico-propionic acid (MPP) Deamination & Decarboxylation 2-methylphosphinico-acetic acid (MPA) 2-methylphosphinico-acetic acid (MPA) 3-methylphosphinico-propionic acid (MPP)->2-methylphosphinico-acetic acid (MPA) Oxidation CO2 CO2 2-methylphosphinico-acetic acid (MPA)->CO2 Mineralization

Microbial degradation pathway of glufosinate.

two_four_d_degradation 2,4-D 2,4-D 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-D->2,4-Dichlorophenol tfdA 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol tfdB cis,cis-2,4-Dichloromuconic acid cis,cis-2,4-Dichloromuconic acid 3,5-Dichlorocatechol->cis,cis-2,4-Dichloromuconic acid tfdC 2-Chloro-4-carboxymethylenebut-2-enolide 2-Chloro-4-carboxymethylenebut-2-enolide cis,cis-2,4-Dichloromuconic acid->2-Chloro-4-carboxymethylenebut-2-enolide tfdD Chloromaleylacetic acid Chloromaleylacetic acid 2-Chloro-4-carboxymethylenebut-2-enolide->Chloromaleylacetic acid tfdE Succinyl-CoA Succinyl-CoA Chloromaleylacetic acid->Succinyl-CoA tfdF TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Microbial degradation pathway of 2,4-D.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil Collection & Characterization Soil Collection & Characterization Herbicide Application (14C-labeled) Herbicide Application (14C-labeled) Soil Collection & Characterization->Herbicide Application (14C-labeled) Aerobic/Anaerobic Incubation (Controlled Temp. & Moisture) Aerobic/Anaerobic Incubation (Controlled Temp. & Moisture) Herbicide Application (14C-labeled)->Aerobic/Anaerobic Incubation (Controlled Temp. & Moisture) Periodic Soil Sampling Periodic Soil Sampling Aerobic/Anaerobic Incubation (Controlled Temp. & Moisture)->Periodic Soil Sampling 14CO2 Trapping & Measurement 14CO2 Trapping & Measurement Aerobic/Anaerobic Incubation (Controlled Temp. & Moisture)->14CO2 Trapping & Measurement Solvent Extraction Solvent Extraction Periodic Soil Sampling->Solvent Extraction Quantification (HPLC/LC-MS) Quantification (HPLC/LC-MS) Solvent Extraction->Quantification (HPLC/LC-MS) DT50 Calculation DT50 Calculation Quantification (HPLC/LC-MS)->DT50 Calculation Metabolite Identification Metabolite Identification Quantification (HPLC/LC-MS)->Metabolite Identification Mass Balance Mass Balance 14CO2 Trapping & Measurement->Mass Balance

Generalized workflow for OECD 307 soil biodegradation study.

References

A Comparative Analysis of Ammonium Decanoate and Other Cationic Surfactants as Emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emulsifier Performance with Supporting Experimental Data

In the realm of emulsion science, particularly within pharmaceutical and research applications, the choice of emulsifier is paramount to achieving stable and effective formulations. Cationic surfactants, characterized by their positively charged head groups, are a significant class of emulsifiers utilized in various applications, including as antimicrobial agents and as carriers for drug and gene delivery. This guide provides a comparative analysis of ammonium decanoate against two other commonly used cationic surfactants: cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium bromide (DDAB).

Performance Comparison of Cationic Surfactants

The efficacy of an emulsifier is determined by its ability to form and stabilize emulsions, which is typically quantified by measuring parameters such as emulsion stability, particle size of the dispersed phase, and the zeta potential of the droplets. While direct comparative studies under identical conditions are limited, this guide synthesizes available data from various studies to provide a useful comparison.

SurfactantOil PhaseSurfactant Conc.Emulsion StabilityParticle Size (nm)Zeta Potential (mV)
This compound Data not availableData not availableData not availableData not availableData not available
Cetyltrimethylammonium Bromide (CTAB) Diesel Oil0.5 - 1.5 g in 40 mL total volumeStable for over 1 hour at optimal concentration[1]Data not available+6.4 (in sulfate-enriched seawater)[2]
Dodecyltrimethylammonium Bromide (DDAB) DodecaneNot specifiedForms stable microemulsions[3]Data not availableData not available

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The absence of specific quantitative data for this compound highlights a gap in the current literature.

Insights into Emulsifier Performance

Cetyltrimethylammonium bromide (CTAB) is a widely studied cationic surfactant known for its ability to form stable oil-in-water emulsions.[1] Research has shown that the stability of CTAB-stabilized emulsions is dependent on its concentration, with an optimal concentration yielding the most stable emulsion.[1] The positive zeta potential observed in the presence of CTAB indicates a positive surface charge on the emulsion droplets, which contributes to stability through electrostatic repulsion.[2]

Dodecyltrimethylammonium bromide (DDAB) is another double-chained cationic surfactant that has been shown to form stable microemulsions.[3] Microemulsions are thermodynamically stable systems with very small droplet sizes, making them attractive for drug delivery applications.

This compound , as a cationic surfactant, is expected to exhibit emulsifying properties. However, there is a notable lack of publicly available, detailed experimental data quantifying its performance in terms of emulsion stability, particle size, and zeta potential. This data gap makes a direct and comprehensive comparison with well-characterized surfactants like CTAB and DDAB challenging.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the preparation and characterization of emulsions stabilized by cationic surfactants, based on common practices found in the literature.

Emulsion Preparation (High-Shear Homogenization)

A common method for preparing oil-in-water emulsions is through high-shear homogenization.

  • Preparation of Phases:

    • Aqueous Phase: The cationic surfactant (e.g., CTAB) is dissolved in deionized water.

    • Oil Phase: The chosen oil (e.g., diesel oil, dodecane) is measured separately.

  • Mixing: The oil phase is gradually added to the aqueous phase while being subjected to high-shear mixing using a homogenizer (e.g., Ultra-Turrax).

  • Homogenization: The mixture is homogenized at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 10-15 minutes) to ensure the formation of a fine emulsion.[1]

Characterization of Emulsions
  • Emulsion Stability: Visual observation over time is a simple method to assess stability. The time taken for phase separation (creaming, coalescence, or breaking) is recorded.[1] More quantitative methods involve measuring the change in droplet size distribution or the amount of creamed/separated layer over time.

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a standard technique used to measure the hydrodynamic diameter of the emulsion droplets and their size distribution (PDI).

  • Zeta Potential: Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the droplets. A higher absolute zeta potential (typically > ±30 mV) is generally indicative of better electrostatic stability.

Visualization of Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Emulsion_Formation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization Aqueous_Phase Aqueous Phase (Water + Cationic Surfactant) Mixing High-Shear Mixing Aqueous_Phase->Mixing Oil_Phase Oil Phase Oil_Phase->Mixing Stability Emulsion Stability Mixing->Stability Particle_Size Particle Size & PDI Mixing->Particle_Size Zeta_Potential Zeta Potential Mixing->Zeta_Potential

Caption: Experimental workflow for emulsion preparation and characterization.

Cationic_Surfactant_Drug_Delivery cluster_complex Complex Formation cluster_interaction Cellular Interaction cluster_release Intracellular Release Cationic_Surfactant Cationic Surfactant (+) Complex Surfactant-Drug Complex (+) Cationic_Surfactant->Complex Drug_Molecule Drug/Gene (-) Drug_Molecule->Complex Cell_Membrane Cell Membrane (-) Complex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug/Gene Release Endosome->Drug_Release Endosomal Escape

References

The Dance of Disruption: Ammonium Decanoate's Interaction with Lipid Bilayers – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and lipid bilayers is paramount. This guide provides a detailed comparison of ammonium decanoate's effects on lipid membranes with those of other well-characterized surfactants, supported by experimental data and methodologies.

This compound, a cationic surfactant, is of significant interest for its potential to modulate the properties of lipid bilayers, a fundamental component of cell membranes. Its ability to insert into and perturb these structures underpins its use in various applications, from antimicrobial agents to drug delivery systems. This guide will delve into the quantitative effects of this compound on membrane fluidity, phase behavior, and integrity, drawing comparisons with the anionic surfactant Sodium Dodecyl Sulfate (SDS), and the non-ionic surfactants Octyl Glucoside and Triton X-100. Due to the limited direct experimental data on this compound, sodium decanoate is utilized as a close proxy, given that the decanoate anion is the primary driver of interaction with the lipid bilayer.

Comparative Analysis of Surfactant-Lipid Bilayer Interactions

The interaction of surfactants with lipid bilayers is a multifaceted process governed by the physicochemical properties of both the surfactant and the lipid membrane. Key parameters to consider are the surfactant's critical micelle concentration (CMC), its ability to partition into the membrane, and its effect on the membrane's physical state.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Effect on DPPC Phase Transition Temperature (Tm)Effect on Membrane Fluidity (Fluorescence Anisotropy)Partition Coefficient (K) in POPC Bilayers (M-1)
Sodium Decanoate Anionic~86-100[1]Broadens and slightly decreases TmDecreases anisotropy (increases fluidity)Data not readily available
Sodium Dodecyl Sulfate (SDS) Anionic~8.2Broadens and decreases TmDecreases anisotropy (increases fluidity)~1.3 x 103 (at low concentration)
Octyl Glucoside Non-ionic~20-25Abolishes the pre-transition and broadens the main transitionIncreases fluidity in the gel phase~120[2]
Triton X-100 Non-ionic~0.2-0.9Broadens and shifts Tm to lower temperaturesIncreases fluidity~1.4 x 104

Key Observations:

  • Critical Micelle Concentration (CMC): Sodium decanoate possesses a significantly higher CMC compared to SDS and Triton X-100. This indicates that a higher concentration of sodium decanoate is required in the aqueous phase before micelles form, suggesting that at lower concentrations, its primary interaction is with the lipid bilayer.

  • Phase Transition Temperature (Tm): All the compared surfactants disrupt the cooperative packing of dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, leading to a broadening of the main phase transition. Anionic surfactants like sodium decanoate and SDS tend to decrease the Tm, indicating a fluidizing effect.

  • Membrane Fluidity: The incorporation of these surfactants into the lipid bilayer increases the mobility of the lipid acyl chains, resulting in increased membrane fluidity. This is experimentally observed as a decrease in the fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).

Experimental Protocols

The data presented in this guide are derived from a variety of biophysical techniques. Below are the detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of surfactants on the phase transition temperature (Tm) of lipid bilayers.

Methodology:

  • Vesicle Preparation: Multilamellar vesicles (MLVs) of a model lipid, such as dipalmitoylphosphatidylcholine (DPPC), are prepared by hydrating a thin lipid film with a buffer solution (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Incubation with Surfactant: The MLV suspension is incubated with varying concentrations of the surfactant (e.g., sodium decanoate, SDS, Octyl Glucoside, or Triton X-100) for a specified time to allow for equilibration.

  • DSC Measurement: The samples are loaded into DSC pans, and the heat flow to the sample is measured as a function of temperature, typically scanned at a rate of 1-2°C/min. An empty pan is used as a reference.

  • Data Analysis: The temperature at which the peak of the endothermic transition occurs is identified as the Tm. The change in Tm (ΔTm) and the broadening of the transition peak are analyzed to understand the surfactant's effect on the lipid packing and phase behavior.

Fluorescence Anisotropy

Objective: To measure the change in membrane fluidity upon surfactant incorporation.

Methodology:

  • Vesicle Preparation with Probe: Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs. The fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the lipid bilayer during the hydration step.

  • Incubation with Surfactant: The LUV suspension containing the DPH probe is incubated with different concentrations of the surfactant.

  • Fluorescence Measurement: The fluorescence anisotropy of DPH is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 358 nm), and the emission is measured in both the vertical and horizontal planes (e.g., at 430 nm).

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor. A decrease in the anisotropy value indicates an increase in membrane fluidity.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamics of surfactant partitioning into the lipid bilayer, including the partition coefficient (K) and the enthalpy of binding (ΔH).

Methodology:

  • Sample Preparation: A solution of LUVs is placed in the sample cell of the ITC instrument. A concentrated solution of the surfactant is loaded into the injection syringe.

  • Titration: The surfactant solution is injected into the LUV solution in small aliquots at a constant temperature.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The raw data of heat change per injection is plotted against the molar ratio of surfactant to lipid. This binding isotherm is then fitted to a suitable model (e.g., a one-site binding model or a partition model) to determine the partition coefficient (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and Fluorescence Anisotropy experiments.

DSC_Workflow cluster_prep Vesicle Preparation cluster_incubation Incubation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Hydrate DPPC film prep2 Form Multilamellar Vesicles (MLVs) prep1->prep2 inc1 Add this compound Solution prep2->inc1 inc2 Equilibrate inc1->inc2 dsc1 Load sample into DSC pan inc2->dsc1 dsc2 Temperature Scan dsc1->dsc2 dsc3 Measure Heat Flow dsc2->dsc3 an1 Determine Phase Transition Temperature (Tm) dsc3->an1 an2 Analyze Peak Broadening an1->an2

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Fluorescence_Anisotropy_Workflow cluster_prep_fa Vesicle Preparation cluster_incubation_fa Incubation cluster_measurement_fa Fluorescence Measurement cluster_analysis_fa Data Analysis prep1_fa Hydrate Lipid Film with DPH Probe prep2_fa Extrusion to form LUVs prep1_fa->prep2_fa inc1_fa Add this compound Solution prep2_fa->inc1_fa inc2_fa Equilibrate inc1_fa->inc2_fa meas1_fa Excite with Polarized Light inc2_fa->meas1_fa meas2_fa Measure Parallel Emission (IVV) meas1_fa->meas2_fa meas3_fa Measure Perpendicular Emission (IVH) meas1_fa->meas3_fa an1_fa Calculate Anisotropy (r) meas2_fa->an1_fa meas3_fa->an1_fa an2_fa Correlate with Membrane Fluidity an1_fa->an2_fa

Caption: Workflow for Fluorescence Anisotropy measurement.

Conclusion

The interaction of this compound with lipid bilayers, as inferred from data on sodium decanoate, reveals a significant capacity to disrupt and fluidize the membrane structure. This behavior is broadly comparable to other surfactants, although the specific concentration-dependent effects and the thermodynamics of interaction vary. For researchers in drug development, the ability of decanoate to increase membrane fluidity can be harnessed to enhance the permeability of drug molecules across cellular barriers. However, the potential for membrane disruption and lysis at higher concentrations necessitates careful formulation and dosage considerations. This comparative guide provides a foundational understanding of these interactions, empowering scientists to make informed decisions in their research and development endeavors.

References

A Comparative Analysis of the Surface Activity of C10 Surfactants: Ammonium Decanoate Benchmarked

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide benchmarking the surface activity of ammonium decanoate against other C10 surfactants has been published, offering researchers, scientists, and drug development professionals a valuable resource for surfactant selection and application. This guide provides a detailed comparison of key performance indicators, experimental protocols for surface activity determination, and visual representations of the underlying principles of surfactant behavior.

The selection of a suitable surfactant is a critical parameter in numerous applications, including pharmaceutical formulations, nanomaterial synthesis, and detergent technology. The C10 surfactants, characterized by a ten-carbon alkyl chain, represent a versatile class of amphiphilic molecules. This guide focuses on this compound and provides a comparative analysis with other C10 surfactants, including sodium decanoate, potassium decanoate, and the cationic surfactant decyltrimethylammonium bromide.

Key Performance Indicators of C10 Surfactants

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC value indicates a more efficient surfactant. The surface tension at the CMC is another crucial indicator of a surfactant's effectiveness in reducing the surface energy of a liquid.

Below is a summary of the available surface activity data for the selected C10 surfactants at 25°C.

SurfactantChemical FormulaTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compoundC₁₀H₂₃NO₂Anionic189.30Data not available in publicly accessible literatureData not available in publicly accessible literature
Sodium DecanoateC₁₀H₁₉NaO₂Anionic194.2586[1]~30-40 (estimated from graphical data)
Potassium DecanoateC₁₀H₁₉KO₂Anionic210.36Data not available in publicly accessible literatureData not available in publicly accessible literature
Decyltrimethylammonium Bromide (DTAB)C₁₃H₃₀BrNCationic280.2965[2]~35-40 (estimated from graphical data)

Note: The surface tension values at the CMC for sodium decanoate and decyltrimethylammonium bromide are estimations based on typical graphical representations of surface tension versus concentration plots for surfactants, as explicit values were not found in the immediate search results.

Experimental Protocols

Accurate determination of surfactant surface activity is paramount for their effective application. The following are detailed methodologies for two key experiments used to characterize surfactants.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.

Determination of Surface Tension at the CMC

Once the CMC is determined, the surface tension at this concentration can be precisely measured.

Procedure:

  • Prepare a fresh solution of the surfactant at its determined CMC.

  • Calibrate the tensiometer.

  • Measure the surface tension of the solution at the CMC.

  • Repeat the measurement at least three times to ensure accuracy and reproducibility.

  • The average of these measurements is taken as the surface tension at the CMC.

Visualizing Surfactant Behavior

To better understand the processes involved in determining surface activity and the fundamental behavior of surfactants, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of each dilution dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from plot intersection plot->determine_cmc final_result CMC Value and Surface Tension at CMC determine_cmc->final_result Output

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Micelle_Formation cluster_at_cmc At CMC cluster_above_cmc Above CMC monomer1 Monomers at Air-Water Interface micelle Micelle Formation Begins monomer1->micelle Increasing Concentration monomer2 Free Monomers in Bulk monomer2->micelle micelles Micelles in Bulk micelle->micelles saturated_interface Saturated Interface micelle->saturated_interface

Caption: The process of micelle formation as surfactant concentration increases.

Discussion

While a direct quantitative comparison for this compound and potassium decanoate is hampered by the lack of readily available CMC and surface tension data in the public domain, the provided data for sodium decanoate and decyltrimethylammonium bromide offers valuable insights. The lower CMC of decyltrimethylammonium bromide (65 mM) compared to sodium decanoate (86 mM) suggests that, under these conditions, the cationic surfactant is more efficient at forming micelles.[1][2]

The choice between an anionic and a cationic C10 surfactant will ultimately depend on the specific application, including pH sensitivity, potential interactions with other components in the formulation, and desired surface charge properties.

This guide underscores the importance of standardized experimental determination of surfactant properties to enable informed selection for research and development. Further studies to determine the surface activity of this compound and potassium decanoate are warranted to complete the comparative landscape of C10 surfactants.

References

Safety Operating Guide

Proper Disposal Procedures for Ammonium Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of ammonium decanoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and chemical waste management guidelines. It is imperative to consult your institution's specific safety data sheets (SDS), environmental health and safety (EHS) office, and local regulations before proceeding with any disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires stringent safety measures to prevent exposure and environmental contamination.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and dust.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.Prevents skin contact and absorption.[1][2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dusts, mists, or vapors.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3]Prevents accidental ingestion and contamination.

II. Step-by-Step Disposal Protocol for this compound

This compound should be treated as a hazardous chemical waste.[4][5] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can react violently or release toxic gases.[6][7]

  • Collect waste in a designated, properly labeled, and compatible container. The container should be made of a material that does not react with the chemical and must have a secure screw cap.[5][6]

  • Keep the waste container closed at all times, except when adding waste.[4][5]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]

  • Ensure the SAA is inspected weekly for any signs of leakage.[6]

3. Disposal of Empty Containers:

  • A container that has held this compound is considered "empty" only after all waste has been removed to the best of your ability (e.g., pouring, scraping).[7]

  • To dispose of an "empty" container as regular trash, it must be triple-rinsed with a suitable solvent.[4][7]

  • The rinsate from each rinse must be collected and disposed of as hazardous waste.[4][7]

  • After triple-rinsing, deface or remove all chemical labels from the container before disposal.[4]

4. Requesting Waste Pickup:

  • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management program.[4][5]

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Wear the appropriate PPE as outlined in Table 1.

  • Contain the spill using an inert absorbent material such as sand, sawdust, or kitty litter.[8]

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][8]

  • Do not wash spills down the drain or allow them to enter the environment.[1][9]

III. Experimental Protocol: Neutralization of Small Quantities (for consideration and institutional approval only)

For very small quantities of dilute aqueous solutions of this compound, neutralization may be a potential pre-treatment step before collection, subject to institutional and local regulations. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Objective: To neutralize the basicity of the ammonium salt and hydrolyze it to decanoic acid and a neutral ammonium salt.

Materials:

  • Dilute solution of this compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

Procedure:

  • Place the beaker containing the dilute this compound solution on a stir plate in a fume hood and begin gentle stirring.

  • Slowly add the dilute acid dropwise to the solution.

  • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

  • Continue adding acid until the pH of the solution is neutral (pH 7-8).[8]

  • The neutralized solution, containing decanoic acid and the corresponding ammonium salt, should then be collected as hazardous waste. Do not assume the neutralized solution is safe for drain disposal without explicit approval from your EHS office.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes collect_waste Collect in Labeled, Compatible Container is_spill->collect_waste No collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Ammonium Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Ammonium decanoate, ensuring the well-being of personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Fire/flame resistant and impervious clothing or lab coat. Chemical-resistant coveralls or suits for larger quantities or spill response. Rubber boots or chemical-resistant footwear.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory A half-mask or full-face respirator with ammonia cartridges should be used if vapors are present or exposure limits are exceeded.[1][2] For high-risk exposure or emergency situations, a Self-Contained Breathing Apparatus (SCBA) is required.[2][3]NIOSH approved respirators.[3]

It is crucial to inspect all PPE prior to use and to wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

  • Preparation :

    • Ensure adequate ventilation in the work area.[1]

    • Locate and verify the functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

    • Remove all sources of ignition, as the substance may be combustible.[1]

    • Have spill containment materials readily available.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Prevent contact with skin and eyes.[1]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[4]

    • Store in suitable, closed, and properly labeled containers.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of this material through a licensed professional waste disposal service.[5]

    • Do not allow the chemical to enter drains or waterways.[1] Discharge into the environment must be avoided.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Packaging :

    • Empty containers may retain product residue and should be handled with the same precautions as the substance itself.

    • Thoroughly rinse empty containers with a suitable solvent before disposal.

    • Dispose of empty containers as unused product unless thoroughly decontaminated.[5]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a structured and immediate response is crucial. The following diagram outlines the logical workflow for managing an this compound spill.

Spill_Response_Workflow cluster_0 This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate assess Assess Spill Severity evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe emergency_services Contact Emergency Services large_spill->emergency_services contain Contain Spill with Absorbent Material ppe->contain collect Collect Residue into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via Licensed Service decontaminate->disposal report Report Incident disposal->report end End report->end emergency_services->ppe

Figure 1. Logical workflow for handling an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium decanoate
Reactant of Route 2
Ammonium decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.